molecular formula C7H13N3 B1298058 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 1002651-67-3

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1298058
CAS No.: 1002651-67-3
M. Wt: 139.2 g/mol
InChI Key: IPBXAQNEXLMXRW-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-7(6-8-2)4-5-9-10/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBXAQNEXLMXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268465
Record name 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002651-67-3
Record name 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002651-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of the pyrazole derivative, 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS No: 1002651-67-3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known data with inferred properties based on the well-established chemistry of the pyrazole scaffold and related N-alkylmethanamine analogs. The document covers chemical and physical properties, a generalized synthesis protocol, and an exploration of the potential biological activities of this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving pyrazole-based molecular architectures.

Chemical and Physical Properties

This compound is a small molecule featuring a 1-ethyl-substituted pyrazole ring linked to an N-methylmethanamine side chain. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold known for its diverse biological activities. The N-methylmethanamine moiety introduces a secondary amine, influencing the compound's basicity and potential for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃N₃PubChem[1]
Molecular Weight 139.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1002651-67-3PubChem[1]
Topological Polar Surface Area 29.9 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis and Characterization

General Experimental Protocol: Reductive Amination

This protocol is a representative example for the synthesis of N-alkyl-pyrazolylmethanamines and should be adapted and optimized for the specific synthesis of the title compound.

Materials:

  • 1-ethyl-1H-pyrazole-5-carbaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Imine Formation: Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in the chosen anhydrous solvent (DCM or DCE). To this solution, add methylamine (1.1-1.5 eq). The reaction mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for an additional 12-24 hours.

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is then extracted with the organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence of the ethyl group, the pyrazole ring protons, the methylene bridge, and the N-methyl group, as well as their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aliphatic and aromatic), and C=N and C=C stretching of the pyrazole ring.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification cluster_product Final Product A 1-ethyl-1H-pyrazole-5-carbaldehyde C Imine Formation (DCM or DCE, RT) A->C B Methylamine B->C D Reductive Amination (NaBH(OAc)₃, RT) C->D E Aqueous Work-up D->E F Column Chromatography E->F G 1-(1-ethyl-1H-pyrazol-5-yl)- N-methylmethanamine F->G SignalingPathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events cluster_inhibitor Potential Point of Intervention Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene Expression TF->Gene Regulation Inhibitor Pyrazole Derivative (e.g., Kinase Inhibitor) Inhibitor->Kinase1

References

An In-depth Technical Guide to 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. While dedicated research on this specific molecule is limited, this document extrapolates its core characteristics, potential synthesis routes, and hypothetical biological significance based on the well-established chemistry and pharmacology of the pyrazole scaffold. This guide is intended to serve as a foundational resource for researchers interested in the exploration of novel pyrazole derivatives in the context of drug discovery and development.

Chemical Structure and Properties

This compound is a small molecule featuring a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole nucleus is a common motif in medicinal chemistry, known for its diverse biological activities.[1] The structure is characterized by an ethyl group at the 1-position of the pyrazole ring and an N-methylmethanamine substituent at the 5-position.

Chemical Identifiers
PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C7H13N3PubChem[2]
Molecular Weight 139.20 g/mol PubChem[2]
CAS Number 1002651-67-3PubChem
Canonical SMILES CCN1C=C(C=N1)CNCPubChem[2]
InChI InChI=1S/C7H13N3/c1-3-10-7(6-8-2)4-5-9-10/h4-5,8H,3,6H2,1-2H3PubChem
InChIKey IPBXAQNEXLMXRW-UHFFFAOYSA-NPubChem
Physicochemical Properties (Predicted)
PropertyValueSource
XLogP3 0.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 29.9 ŲPubChem[2]

Synthesis and Experimental Protocols

While a specific, published synthesis protocol for this compound has not been identified in the literature, a plausible and efficient route can be designed based on established methods for the synthesis of analogous pyrazole derivatives. Reductive amination of a suitable pyrazole-4-carbaldehyde is a widely used and effective strategy for the preparation of such amines.[3]

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves a two-step process starting from a commercially available or readily synthesized 1-ethyl-1H-pyrazole, followed by formylation and subsequent reductive amination.

Synthetic_Pathway 1-ethyl-1H-pyrazole 1-ethyl-1H-pyrazole Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation 1-ethyl-1H-pyrazole->Vilsmeier-Haack Formylation 1-ethyl-1H-pyrazole-5-carbaldehyde 1-ethyl-1H-pyrazole-5-carbaldehyde Vilsmeier-Haack Formylation->1-ethyl-1H-pyrazole-5-carbaldehyde Reductive Amination Reductive Amination 1-ethyl-1H-pyrazole-5-carbaldehyde->Reductive Amination Target_Molecule This compound Reductive Amination->Target_Molecule Methylamine Methylamine Methylamine->Reductive Amination Sodium triacetoxyborohydride Sodium triacetoxyborohydride Sodium triacetoxyborohydride->Reductive Amination

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde (Vilsmeier-Haack Reaction)

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-ethyl-1H-pyrazole (1 equivalent) in anhydrous DCM dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Quench the reaction by carefully pouring it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-pyrazole-5-carbaldehyde.

Step 2: Synthesis of this compound (Reductive Amination)

  • Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base like triethylamine) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) portion-wise to the stirring solution.

  • Continue to stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

Hypothetical Drug Discovery Workflow

The exploration of this compound as a potential therapeutic agent would follow a standard drug discovery workflow.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Target_Identification Target Identification (e.g., Kinases, GPCRs) High_Throughput_Screening High-Throughput Screening Target_Identification->High_Throughput_Screening Lead_Identification Lead Identification High_Throughput_Screening->Lead_Identification Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization In_vitro_Assays In vitro Assays (Cell-based) Lead_Optimization->In_vitro_Assays In_vivo_Models In vivo Models (Animal Studies) In_vitro_Assays->In_vivo_Models Clinical_Trials Clinical Trials (Phase I-III) In_vivo_Models->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: A hypothetical drug discovery workflow for a novel pyrazole derivative.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a corrosive and irritant substance.[2]

Hazard Identification
Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[2]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.[2]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for exploring its biological activity. The rich history of the pyrazole scaffold in drug discovery suggests that this and related compounds could serve as valuable starting points for the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this molecule.

References

An In-depth Technical Guide to 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine," a substituted pyrazole derivative of interest in medicinal and chemical research. This document collates available data on its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential, yet unconfirmed, biological activities based on the known pharmacology of the pyrazole scaffold. Due to the limited availability of specific experimental data for this compound, this guide leverages information from closely related analogues and established principles of pyrazole chemistry to provide a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic amine with a pyrazole core, a structure known for its diverse pharmacological activities.[1] The IUPAC name for this compound is this compound. A computed IUPAC name is 1-(2-ethylpyrazol-3-yl)-N-methylmethanamine.[2]

Table 1: Chemical Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Synonyms 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine, [(1-ethyl-1H-pyrazol-5-yl)methyl]methylaminePubChem
CAS Number 1002651-67-3PubChem[2]
Molecular Formula C₇H₁₃N₃PubChem[2]
Molecular Weight 139.20 g/mol PubChem[2]
XLogP3 -0.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Table 2: Predicted Spectroscopic Data Ranges for N-Substituted Pyrazoles

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
¹H NMR Pyrazole ring protons: δ 6.0-7.5 ppm; N-ethyl protons: δ 1.3-1.5 (t), 4.0-4.3 (q) ppm; CH₂ protons: δ 3.5-4.0 ppm; N-methyl protons: δ 2.2-2.5 ppm[3][4]
¹³C NMR Pyrazole ring carbons: δ 100-150 ppm[3][4]
FT-IR C-H stretching: 2850-3000 cm⁻¹; C=N stretching (pyrazole ring): ~1550 cm⁻¹; C-N stretching: 1000-1250 cm⁻¹[3]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound A 1-Ethyl-1H-pyrazole C 1-Ethyl-1H-pyrazole-5-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C E Reductive Amination C->E D Methylamine (CH₃NH₂) D->E F This compound E->F Reduction G Reducing Agent (e.g., NaBH(OAc)₃) G->E

Caption: Proposed two-step synthesis of the target compound via formylation and reductive amination.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

  • Reaction Setup: To a stirred solution of phosphoryl chloride (POCl₃, 1.2 equivalents) in anhydrous dimethylformamide (DMF) cooled to 0°C, add 1-ethyl-1H-pyrazole (1 equivalent) dropwise, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-1H-pyrazole-5-carbaldehyde.

Step 2: Synthesis of this compound

  • Imine Formation: Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a solution of methylamine (1.5-2.0 equivalents, e.g., as a solution in ethanol or THF). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: To the reaction mixture containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at room temperature.[5]

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Activities and Signaling Pathways

There is no specific biological data available for this compound in the reviewed literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial and Antifungal Activities: The pyrazole nucleus is a common structural motif in compounds with demonstrated antibacterial and antifungal efficacy.

  • Anticancer Properties: Certain pyrazole derivatives have shown potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.

  • Agrochemical Applications: Pyrazole derivatives are also utilized in agriculture as herbicides and fungicides.

Given the structural features of this compound, it is plausible that this compound may exhibit one or more of these activities. However, this remains to be experimentally verified.

No specific signaling pathways involving this compound have been elucidated. A hypothetical workflow for investigating its biological activity is presented below.

Biological_Screening_Workflow Hypothetical Biological Screening Workflow A 1-(1-ethyl-1H-pyrazol-5-yl) -N-methylmethanamine B Primary Screening A->B C In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Cell-based Assays (e.g., Cytotoxicity, Proliferation) B->D E Hit Identification C->E D->E F Lead Optimization E->F Active G In vivo Studies (Animal Models) F->G H Pharmacokinetic/ Pharmacodynamic Studies G->H

Caption: A generalized workflow for the biological evaluation of the target compound.

Conclusion

This compound is a substituted pyrazole with potential for further investigation in various scientific fields, particularly in drug discovery. While specific experimental data for this compound is limited, this guide provides a foundational understanding based on its chemical structure and the known properties of the pyrazole class of compounds. The proposed synthetic route offers a practical approach for its preparation, enabling further research into its physicochemical properties and biological activities. Future studies are warranted to fully characterize this compound and explore its potential therapeutic applications.

References

Technical Guide: 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1002651-67-3

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the chemical compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, focusing on its known properties. Due to a lack of specific research on this molecule, this guide also incorporates general information on the synthesis and biological activities of related pyrazole derivatives to provide a broader context for its potential applications.

Compound Identification and Physicochemical Properties

This compound is a pyrazole derivative with the CAS number 1002651-67-3.[1] Its fundamental properties, as computed by PubChem, are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C7H13N3PubChem[1]
Molecular Weight 139.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCN1C(=CC=N1)CNCPubChem[1]
InChI Key IPBXAQNEXLMXRW-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 -0.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 139.110947427PubChem[1]
Monoisotopic Mass 139.110947427PubChem[1]
Topological Polar Surface Area 29.9 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) classification, this compound is considered hazardous. Researchers and laboratory personnel should handle this chemical with appropriate personal protective equipment and adhere to safety protocols.

Hazard StatementCodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye IrritationH314Causes severe skin burns and eye damage[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

This information is based on GHS classifications provided to the ECHA C&L Inventory.

Synthesis and Experimental Protocols

General Synthetic Approaches for N-Alkylated Pyrazoles:

  • N-Alkylation of a Pyrazole Precursor: A common method involves the synthesis of an N-unsubstituted pyrazole ring, followed by alkylation at one of the nitrogen atoms.[2] This approach is often preferred for industrial-scale synthesis due to the lower cost of starting materials.[2]

  • Cyclocondensation Reactions: The pyrazole ring can be formed through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For N-substituted pyrazoles, an N-mono-substituted hydrazine can be used.[2]

  • From Tosylhydrazones and Alkynes: More recent methods describe the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[3][4] This method offers high regioselectivity, which is a significant advantage in the synthesis of specifically substituted pyrazoles.[3][4]

A potential logical workflow for the synthesis of the target compound could involve the initial formation of a pyrazole ring followed by functionalization.

G cluster_0 General Synthesis Workflow start Starting Materials (e.g., Hydrazine, Dicarbonyl Compound) step1 Pyrazole Ring Formation start->step1 step2 N-Ethylation step1->step2 step3 Formylation/Chlorination step2->step3 step4 Amination with Methylamine step3->step4 end_product 1-(1-ethyl-1H-pyrazol-5-yl)- N-methylmethanamine step4->end_product

A potential, generalized synthetic workflow.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[5][6][7] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anti-inflammatory: Many pyrazole-containing compounds have demonstrated significant anti-inflammatory properties.[6][7]

  • Anticancer: Certain pyrazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis and inhibiting cell proliferation.[6][7]

  • Antimicrobial: The pyrazole nucleus is a component of some compounds with antibacterial and antifungal activities.[6][8]

  • Antiviral: Some pyrazole derivatives have shown promise as antiviral agents, with activity reported against viruses such as the hepatitis C virus.[8]

  • Neuroprotective: Research has also explored the neuroprotective potential of pyrazole-based compounds.[6]

Given the diverse biological activities of this class of compounds, this compound could be a candidate for screening in various drug discovery programs. However, without specific experimental data, its biological profile remains speculative.

Conclusion and Future Directions

This compound is a chemical compound for which basic physicochemical and safety data are available. However, there is a notable absence of published research on its specific synthesis, biological activity, and mechanism of action. The broader family of pyrazole derivatives has significant therapeutic potential, suggesting that this compound could be of interest for further investigation. Future research should focus on developing a specific and efficient synthetic route, followed by comprehensive screening to determine its biological activity profile. Such studies would be essential to unlock the potential of this and related molecules for therapeutic applications.

Disclaimer: This document is intended for informational purposes for a technical audience. The safety information is a summary and should be supplemented with a full Safety Data Sheet (SDS) before handling the compound. The discussions on synthesis and biological activity are based on related compounds and should be considered theoretical in the absence of specific data for this compound.

References

An In-depth Technical Guide on 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to the compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. The focus is on its molecular weight and the experimental procedures for its determination, which are crucial for its characterization in research and development.

Compound Identification and Properties

This compound is a pyrazole derivative. Accurate knowledge of its molecular weight is fundamental for quantitative analysis, reaction stoichiometry, and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃N₃PubChem[1]
Molecular Weight 139.20 g/mol PubChem[1]
Exact Mass 139.110947427 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1002651-67-3PubChem[1]

Experimental Protocols for Molecular Weight Determination

The precise determination of the molecular weight of small molecules like this compound is critical for its identification and purity assessment. Mass spectrometry is a primary and highly accurate method for this purpose.[2][3]

Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the steps for determining the molecular weight of this compound using an ESI-MS instrument.

1. Objective: To accurately determine the molecular weight of the target compound.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for solvent acidification, optional)

  • Calibrant solution appropriate for the mass range

3. Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography (LC) system (optional, for sample introduction).

4. Sample Preparation:

  • Prepare a stock solution of the compound in the chosen solvent (e.g., 1 mg/mL in methanol).

  • From the stock solution, prepare a dilute sample solution (e.g., 1-10 µg/mL) using the same solvent.

  • If necessary, acidify the final solution with a small amount of formic acid (e.g., 0.1%) to promote protonation and enhance ionization.

5. Instrument Setup and Calibration:

  • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution. This ensures high mass accuracy.

  • Set the ESI source parameters. Typical starting parameters for a small molecule in positive ion mode would be:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas Pressure: Appropriate for the instrument

    • Drying Gas Flow and Temperature: Optimized to ensure desolvation without fragmentation.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

6. Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Acquire the mass spectrum. The primary peak expected for this compound in positive mode would be the protonated molecule [M+H]⁺.

7. Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, with a molecular weight of 139.20 g/mol , the [M+H]⁺ ion should appear at an m/z of approximately 140.12.

  • The high-resolution mass measurement will provide the exact mass of the ion, which can be used to confirm the elemental composition.[2]

  • Deconvolution software can be used for more complex spectra to determine the neutral mass.[3]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the characterization of a novel small molecule and a generalized experimental workflow for molecular weight determination.

G cluster_characterization Logical Workflow: Small Molecule Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, IR) Purification->Structure MW_Det Molecular Weight Determination (MS) Structure->MW_Det Purity Purity Assessment (HPLC, LC-MS) MW_Det->Purity Bio_Assay Biological Assays Purity->Bio_Assay

Caption: Logical workflow for the synthesis and characterization of a novel small molecule.

G cluster_workflow Experimental Workflow: Molecular Weight Determination by MS SamplePrep Sample Preparation (Dilution & Solubilization) Ionization Ionization (e.g., ESI) SamplePrep->Ionization InstrumentCal Instrument Calibration InstrumentCal->Ionization MassAnalysis Mass Analysis (m/z measurement) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection DataAnalysis Data Analysis (Spectrum Interpretation) Detection->DataAnalysis Result Molecular Weight Confirmation DataAnalysis->Result

Caption: Generalized experimental workflow for mass spectrometry.

References

"1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the pyrazole derivative, 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole compound. The core structure features a five-membered aromatic pyrazole ring with an ethyl group at the 1-position and an N-methylmethanamine substituent at the 5-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃N₃PubChem[1]
Molecular Weight 139.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1002651-67-3PubChem[1]
Computed XLogP3-AA -0.1PubChem[1]
Topological Polar Surface Area 29.9 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis and Characterization

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on general synthetic strategies for pyrazole derivatives and N-alkylation of amines, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthetic route could involve a multi-step process, beginning with the formation of the pyrazole core, followed by the introduction and subsequent methylation of the aminomethyl group.

Synthesis_Pathway A 1,3-Dicarbonyl Compound C 1-Ethyl-1H-pyrazole-5-carbaldehyde A->C Cyclocondensation B Ethylhydrazine B->C E Reductive Amination C->E D Methylamine D->E F This compound E->F

Caption: Proposed synthesis of this compound.

General Experimental Considerations

Synthesis of the Pyrazole Ring: The formation of the substituted pyrazole ring can typically be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, in this case, ethylhydrazine.[3][4]

Introduction of the Methanamine Group: The N-methylmethanamine side chain could be introduced via reductive amination of a corresponding pyrazole-5-carbaldehyde with methylamine.

N-Methylation: If the primary amine (1-(1-ethyl-1H-pyrazol-5-yl)methanamine) is synthesized first, a subsequent N-methylation step would be required. General protocols for the N-methylation of primary amines often utilize reagents like dimethyl carbonate or methanol in the presence of a suitable catalyst.[5][6]

Characterization

The structural confirmation of the synthesized compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

While specific spectral data for the target compound is not available, data for related pyrazole derivatives can provide expected ranges for characteristic peaks.[2]

Biological and Pharmacological Potential

The specific biological activities of this compound have not been reported in the scientific literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.[3][7]

Potential Therapeutic Areas

Based on the activities of other pyrazole derivatives, this compound could be investigated for a variety of pharmacological effects, including but not limited to:

  • Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known for their anti-inflammatory and pain-relieving properties.[8]

  • Anticancer: Various pyrazole derivatives have been synthesized and evaluated for their potential as antitumor agents, showing activity against different cancer cell lines.[9][10]

  • Antimicrobial: The pyrazole nucleus is a component of compounds with antibacterial and antifungal activities.

  • Antidiabetic and Antioxidant: Some pyrazole derivatives have shown potential as antidiabetic and antioxidant agents in in-vitro studies.[11]

Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of this compound is outlined below.

Biological_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis and Hit Identification cluster_2 Lead Optimization A Compound Synthesis and Purification B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) A->C D Cell-Based Phenotypic Assays A->D E IC50/EC50 Determination B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F G Chemical Modification of Hits F->G H Further In Vitro and In Vivo Testing G->H

Caption: General workflow for in vitro biological screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in the field of drug discovery. While specific experimental data on its physical properties and biological activities are currently limited, the known pharmacological importance of the pyrazole scaffold suggests that this compound and its analogs could be promising candidates for a variety of therapeutic applications. Further research is warranted to fully elucidate its chemical and biological profile. This guide provides a foundational understanding to support such future investigations.

References

Technical Guide: Physicochemical Properties and Solubility Determination of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physicochemical properties of the compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine , with a primary focus on its solubility. Due to the limited availability of public data for this specific molecule, this document provides a summary of its computed properties, general characteristics of related pyrazole derivatives, and detailed experimental protocols for determining aqueous solubility.

Compound Identity and Physicochemical Properties

This compound is a pyrazole derivative with the molecular formula C7H13N3.[1] Publicly available experimental data on its physicochemical properties, including solubility, is scarce. However, computed properties provide initial insights into its expected behavior.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C7H13N3 PubChem[1]
Molecular Weight 139.20 g/mol PubChem[1]
XLogP3 -0.1 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 3 PubChem

| Rotatable Bond Count | 3 | PubChem |

The negative XLogP3 value suggests that the compound is likely to be hydrophilic and may exhibit some degree of aqueous solubility. However, experimental validation is crucial. The pyrazole ring itself can act as a bioisostere for other aromatic rings to improve physicochemical properties like solubility.[2]

Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives can be variable and is often a critical parameter in drug discovery, affecting bioavailability and the reliability of in vitro assays.[3][4] For many pyrazole compounds, poor solubility can be a significant challenge.[3] The solubility of pyrazoles is influenced by factors such as their molecular structure, the nature of substituents on the ring, and the surrounding solution conditions like pH and temperature.[5][6][7]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. The two primary types of solubility assays are kinetic and thermodynamic.[7][8]

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's solubility from a DMSO stock solution.[8][9] This method is amenable to high-throughput screening.[7][10]

Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[10][11]

  • Serial Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate and serially diluted.[7][10]

  • Incubation: The plate is incubated at a controlled temperature, for instance, for two hours.[9][10]

  • Precipitation Detection: The formation of precipitate is detected by measuring light scattering using a nephelometer.[9][10]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases, indicating precipitation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare DMSO Stock Solution dispense Dispense Stock into Plate stock->dispense buffer Prepare Aqueous Buffer add_buffer Add Buffer & Serially Dilute buffer->add_buffer dispense->add_buffer incubate Incubate Plate (e.g., 2h) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Concentration at Precipitation measure->analyze G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_solid Add Excess Solid Compound to Buffer shake Agitate for 24-48h at Constant Temperature add_solid->shake separate Centrifuge or Filter to Remove Undissolved Solid shake->separate quantify Quantify Concentration in Supernatant via HPLC-UV separate->quantify G cluster_discovery Drug Discovery Stages HTS High-Throughput Screening Hit2Lead Hit-to-Lead LeadOp Lead Optimization Preclinical Preclinical Development Solubility Aqueous Solubility Solubility->HTS Impacts Assay Reliability Solubility->Hit2Lead Guides SAR Solubility->LeadOp Affects Formulation Solubility->Preclinical Influences Bioavailability

References

A Technical Guide to the Spectral Analysis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectral characteristics and established experimental protocols for its analysis. The information herein serves as a foundational resource for researchers involved in the synthesis, characterization, and application of pyrazole derivatives.

Molecular Structure and Properties

This compound is a substituted pyrazole with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol .[1] Its structure features a 1-ethyl-1H-pyrazole ring linked to an N-methylmethanamine side chain at the 5-position.

Spectral Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of similar pyrazole derivatives and general principles of spectroscopy.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.4d1HH-4 (pyrazole)
~ 6.1d1HH-3 (pyrazole)
~ 4.1q2H-CH₂- (ethyl)
~ 3.7s2H-CH₂- (methanamine)
~ 2.4s3H-CH₃ (methylamine)
~ 1.4t3H-CH₃ (ethyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 139C-5 (pyrazole)
~ 128C-4 (pyrazole)
~ 105C-3 (pyrazole)
~ 48-CH₂- (methanamine)
~ 45-CH₂- (ethyl)
~ 36-CH₃ (methylamine)
~ 15-CH₃ (ethyl)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250MediumN-H stretch (secondary amine)
2970 - 2850StrongC-H stretch (aliphatic)
~ 1550MediumC=N stretch (pyrazole ring)
~ 1480MediumC=C stretch (pyrazole ring)
1260 - 1020MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
139[M]⁺ (Molecular Ion)
124[M - CH₃]⁺
110[M - C₂H₅]⁺
44[CH₃NHCH₂]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] The solution should be clear and free of particulate matter.

  • Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]

    • Acquire a ¹H NMR spectrum. A standard pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.[9]

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.[10]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[11]

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and water vapor.[12]

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[12]

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[13]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule by comparing the spectrum to correlation charts.[14]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) or electrospray ionization (ESI).[15][16]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, this can be via direct infusion or coupled with a gas chromatograph.[16]

  • Ionization: The sample is ionized. In EI-MS, a high-energy electron beam is used to generate a molecular ion and fragment ions.[16]

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[17]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.[18]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

G Experimental Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Compound Confirmed Compound Structure Structure_Confirmation->Final_Compound

Caption: Workflow for synthesis and spectral characterization.

References

Potential Research Applications of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a small molecule belonging to the diverse and pharmacologically significant pyrazole class of heterocyclic compounds. While specific research on this particular molecule is limited, its structural motifs suggest a range of potential applications in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the potential research applications of this compound, drawing inferences from the well-established biological activities of the broader pyrazole family. This document outlines potential therapeutic areas, suggests hypothetical mechanisms of action, and provides exemplary experimental protocols to guide future research endeavors.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This core structure is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The versatility of the pyrazole ring allows for extensive functionalization, leading to a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific substitutions on the pyrazole core, such as the ethyl group at the N1 position and the N-methylmethanamine group at the C5 position in the title compound, are expected to modulate its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Synthesis

Based on its structure, this compound is a relatively small and polar molecule. A summary of its computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₃N₃PubChem
Molecular Weight139.20 g/mol [3]
XLogP3-AA0.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem

The synthesis of this compound can be conceptually approached through established methods for pyrazole synthesis. A plausible synthetic route is outlined below.

Hypothetical Synthesis Workflow

Synthetic Pathway Hypothetical Synthesis of this compound reagent1 Ethylhydrazine intermediate1 1-Ethyl-1H-pyrazole reagent1->intermediate1 reagent2 1,1,3,3-Tetramethoxypropane reagent2->intermediate1 intermediate2 1-Ethyl-1H-pyrazole-5-carbaldehyde intermediate1->intermediate2 Formylation reagent3 Vilsmeier-Haack Reagent (POCl₃, DMF) reagent3->intermediate2 product This compound intermediate2->product Reductive Amination reagent4 Methylamine (CH₃NH₂) reagent4->product reagent5 Reducing Agent (e.g., NaBH₄) reagent5->product

Caption: A potential synthetic route for the target compound.

Potential Research Applications and Therapeutic Areas

Given the known biological activities of pyrazole derivatives, this compound could be investigated for a variety of therapeutic applications.

Anti-inflammatory and Analgesic Activity

Many pyrazole-containing compounds exhibit significant anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Hypothetical Mechanism: The compound could act as a selective or non-selective COX inhibitor, reducing the production of prostaglandins involved in inflammation and pain signaling.

  • Suggested Research:

    • In vitro COX-1 and COX-2 inhibition assays.

    • In vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.

    • In vivo models of pain, such as the hot plate or tail-flick test.

Anticancer Activity

Pyrazole derivatives have been explored as anticancer agents, targeting various pathways involved in tumor growth and proliferation.

  • Hypothetical Mechanism: The compound could potentially inhibit protein kinases, disrupt cell cycle progression, or induce apoptosis in cancer cells. For instance, some pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs).

  • Suggested Research:

    • Screening against a panel of cancer cell lines to determine cytotoxic or cytostatic effects.

    • Cell cycle analysis using flow cytometry.

    • Apoptosis assays, such as TUNEL or caspase activation assays.

    • Kinase inhibition profiling.

Antimicrobial Activity

The pyrazole scaffold is present in some antimicrobial agents.

  • Hypothetical Mechanism: The compound might interfere with microbial metabolic pathways, disrupt cell wall synthesis, or inhibit essential enzymes in bacteria or fungi.

  • Suggested Research:

    • Determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

    • Time-kill curve studies to assess bactericidal or bacteriostatic activity.

Neurological and Psychiatric Disorders

Some pyrazole derivatives have shown activity as cannabinoid receptor antagonists.[4]

  • Hypothetical Mechanism: The compound could potentially modulate neurotransmitter systems in the central nervous system. Its structural similarity to some known psychoactive compounds warrants investigation into its effects on neuronal signaling.

  • Suggested Research:

    • Receptor binding assays for CNS targets (e.g., cannabinoid, dopamine, serotonin receptors).

    • Behavioral models in animals to assess potential anxiolytic, antidepressant, or antipsychotic effects.

Exemplary Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

  • Utilize a commercial COX inhibitor screening assay kit.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

  • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib, indomethacin) to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time.

  • Measure the production of Prostaglandin F2α using a colorimetric or fluorescent method as per the kit instructions.

  • Calculate the IC₅₀ value for each enzyme.

Cancer Cell Line Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cells.

Methodology:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not yet elucidated, we can visualize a general workflow for its initial screening and a hypothetical mechanism of action based on the known activities of pyrazole derivatives.

Drug Discovery and Screening Workflow

Screening_Workflow Initial Screening Workflow compound 1-(1-ethyl-1H-pyrazol-5-yl) -N-methylmethanamine in_vitro In Vitro Assays compound->in_vitro Primary Screening in_vivo In Vivo Models in_vitro->in_vivo Active Hits tox Toxicity Assessment in_vitro->tox in_vivo->tox sar Structure-Activity Relationship Studies in_vivo->sar tox->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the initial screening of the compound.

Hypothetical Anti-inflammatory Signaling Pathway

Inflammatory_Pathway Hypothetical Inhibition of Inflammatory Pathway stimulus Inflammatory Stimulus cell_membrane Cell Membrane stimulus->cell_membrane phospholipase Phospholipase A₂ cell_membrane->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation compound 1-(1-ethyl-1H-pyrazol-5-yl) -N-methylmethanamine compound->cox Inhibition

Caption: A potential mechanism of anti-inflammatory action.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential for a wide range of biological activities, based on the established pharmacology of the pyrazole scaffold. Future research should focus on the systematic evaluation of this compound in various in vitro and in vivo models to elucidate its specific biological functions and therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial in optimizing its activity and selectivity for specific biological targets. The experimental protocols and hypothetical frameworks presented in this guide offer a starting point for the scientific community to unlock the potential of this and similar pyrazole derivatives.

References

Mechanism of Action Hypothesis for 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel pyrazole compound, 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. Based on an extensive review of structurally related pyrazole derivatives, we postulate that this compound primarily functions as a kinase inhibitor, with potential secondary activity as an anti-inflammatory agent through cyclooxygenase (COX) enzyme inhibition. This document provides a comprehensive overview of the proposed signaling pathways, detailed hypothetical experimental protocols to validate these hypotheses, and a summary of anticipated quantitative data. The pyrazole scaffold is a well-established pharmacophore in numerous approved therapeutics, exhibiting a wide array of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related small molecules.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a privileged scaffold in medicinal chemistry[1][3]. The versatility of the pyrazole ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities[2][4]. Numerous pyrazole-containing drugs are currently on the market, targeting a range of diseases from cancer to inflammatory disorders[1][5].

The subject of this guide, this compound, is a novel small molecule with a pyrazole core. While direct experimental data on its biological activity is not yet publicly available, its structural features suggest potential interactions with key biological targets. This document outlines a primary and a secondary hypothesis for its mechanism of action based on the established pharmacology of analogous compounds.

Primary Hypothesis: Inhibition of one or more protein kinases involved in oncogenic signaling pathways.

Secondary Hypothesis: Inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Hypothesized Mechanism of Action

Primary Hypothesis: Kinase Inhibition

Many pyrazole derivatives have been identified as potent kinase inhibitors[1]. For instance, compounds targeting EGFR and HER-2 tyrosine kinases have shown significant anti-cancer activity[5]. We hypothesize that this compound acts as an ATP-competitive inhibitor of a specific protein kinase, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase (e.g., MEK or ERK).

By binding to the ATP-binding pocket of the kinase, the compound would block the phosphorylation of substrate proteins, thereby interrupting the signal transduction cascade that promotes cell proliferation and survival.

G Hypothesized Kinase Inhibition Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras Ras rtk->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylates proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation Promotes compound 1-(1-ethyl-1H-pyrazol-5-yl) -N-methylmethanamine compound->mek Inhibits (Hypothesized) compound->erk Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Secondary Hypothesis: COX Inhibition

Several pyrazole-containing compounds are known to exhibit anti-inflammatory properties through the inhibition of COX enzymes[5][6]. We propose that this compound may also inhibit COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

G Hypothesized COX Inhibition Pathway stimulus Inflammatory Stimuli phospholipase Phospholipase A2 stimulus->phospholipase Activates membrane Membrane Phospholipids phospholipase->membrane Acts on arachidonic_acid Arachidonic Acid membrane->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox Substrate prostaglandins Prostaglandins cox->prostaglandins Produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates compound 1-(1-ethyl-1H-pyrazol-5-yl) -N-methylmethanamine compound->cox Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data based on the expected potency of a novel pyrazole derivative. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Assay Type
MEK150In vitro biochemical
ERK2120In vitro biochemical
EGFR> 10,000In vitro biochemical
HER-2> 10,000In vitro biochemical

Table 2: Hypothetical COX Enzyme Inhibition Profile

EnzymeIC₅₀ (µM)Assay Type
COX-125Cell-based
COX-25Cell-based

Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are proposed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and the test compound.

  • Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) will be used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, while inhibition of the kinase results in a higher luminescence signal.

  • Procedure:

    • The test compound is serially diluted in DMSO and added to a 384-well plate.

    • The kinase and its specific peptide substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

G Kinase Inhibition Assay Workflow start Start prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound add_kinase Add Kinase and Peptide Substrate prepare_compound->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate Incubate at Room Temperature add_atp->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC₅₀ measure->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

COX Inhibition Assays

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 activity in a cell-based model.

Methodology:

  • Cell Line: Human whole blood for COX-1 activity and LPS-stimulated human whole blood for COX-2 activity.

  • Assay Principle: The assay measures the production of prostaglandin E₂ (PGE₂) via an enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Whole blood is incubated with the test compound at various concentrations.

    • For COX-1, coagulation is allowed to proceed to induce enzyme activity.

    • For COX-2, lipopolysaccharide (LPS) is added to induce COX-2 expression and activity.

    • The reaction is stopped, and plasma is collected.

    • The concentration of PGE₂ in the plasma is quantified using a competitive ELISA kit.

  • Data Analysis: IC₅₀ values are determined from the dose-response curve of PGE₂ inhibition.

Conclusion

The pyrazole derivative this compound represents a promising lead compound for further investigation. The hypotheses presented in this guide, centered on kinase and COX inhibition, are grounded in the extensive literature on the biological activities of pyrazole-containing molecules[1][4][5][6]. The proposed experimental protocols provide a clear path forward for elucidating the precise mechanism of action and therapeutic potential of this compound. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to fully characterize its drug-like potential.

References

An In-depth Technical Guide to "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a novel chemical entity with limited publicly available data. This guide is constructed based on the well-established medicinal chemistry of the pyrazole scaffold and its derivatives. The experimental protocols, biological activities, and mechanisms of action described herein are representative of this class of compounds and should be considered as a predictive framework for the target molecule.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. This guide focuses on the specific derivative, this compound, providing a comprehensive overview of its potential medicinal chemistry landscape.

Substituted pyrazoles are known to exhibit a diverse array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The 5-aminopyrazole moiety, in particular, is a key building block for many bioactive molecules.[3] This document will explore the potential synthesis, physicochemical properties, and biological evaluation of this compound, drawing parallels from closely related and well-studied analogs.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the target molecule is not available, we can predict some of its key properties.

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₁₃N₃PubChem
Molecular Weight 139.20 g/mol PubChem
CAS Number 1002651-67-3PubChem
Appearance Likely a colorless to pale yellow oil or solidInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Aqueous solubility may be limited.Inferred
LogP Prediction suggests a relatively low lipophilicity.Inferred

Synthesis and Characterization

The synthesis of this compound can be approached through several established routes for pyrazole and aminomethylpyrazole derivatives. A plausible synthetic pathway is outlined below.

Proposed Synthetic Route

The synthesis would likely begin with the construction of the 1-ethyl-1H-pyrazole core, followed by functionalization at the 5-position to introduce the N-methylmethanamine side chain.

dot

Synthesis_Pathway A Ethylhydrazine C 1-Ethyl-5-amino-1H-pyrazole A->C Condensation B β-Ketonitrile (e.g., 3-oxobutanenitrile) B->C G This compound C->G Reductive Amination D Formaldehyde D->G E Methylamine E->G F Reducing Agent (e.g., NaBH4) F->G

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a general representation for the synthesis of 5-(aminomethyl)pyrazoles and would require optimization for the specific target molecule.

Step 1: Synthesis of 1-Ethyl-5-amino-1H-pyrazole

  • To a solution of ethylhydrazine (1.0 eq) in ethanol, add a suitable β-ketonitrile (1.0 eq), such as 3-oxobutanenitrile.

  • Add a catalytic amount of a base, for instance, triethylamine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-5-amino-1H-pyrazole.

Step 2: Reductive Amination to Yield this compound

  • Dissolve 1-ethyl-5-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol.

  • Add an aqueous solution of formaldehyde (1.1 eq) and methylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or distillation.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Potential Biological Activities and Therapeutic Targets

The pyrazole scaffold is associated with a broad spectrum of biological activities. Based on the activities of structurally similar compounds, this compound could be investigated for the following potential applications:

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[4]

  • Anticancer Activity: The pyrazole nucleus is a common feature in many kinase inhibitors and other anticancer agents.[1] These compounds can interfere with cell signaling pathways crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.

  • Neuroprotective Effects: Some pyrazoles have been investigated for their potential in treating neurodegenerative diseases.

A common mechanism of action for bioactive pyrazoles is the inhibition of protein kinases. The ATP-binding pocket of many kinases can be effectively targeted by the planar, aromatic pyrazole ring system.

dot

Caption: Potential mechanism of action via kinase pathway inhibition.

In Vitro and In Vivo Evaluation: Exemplary Protocols

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays would be necessary. The following are representative experimental protocols.

In Vitro Assays

5.1.1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

5.1.2. Kinase Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against specific protein kinases.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence and calculate the IC₅₀ value.

dot

Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Kinase Assays) Start->In_Vitro_Screening Lead_Identification Lead Identification (Potent & Selective Compounds) In_Vitro_Screening->Lead_Identification Lead_Identification->Start No (Further Optimization) In_Vivo_Studies In Vivo Studies (Animal Models of Disease) Lead_Identification->In_Vivo_Studies Yes ADME_Tox ADME/Toxicity Profiling In_Vivo_Studies->ADME_Tox Preclinical_Candidate Preclinical Candidate Selection ADME_Tox->Preclinical_Candidate

Caption: A typical drug discovery workflow for a novel compound.

In Vivo Assays

5.2.1. Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

  • Objective: To evaluate the in vivo anti-inflammatory activity.

  • Methodology:

    • Administer the test compound or vehicle to groups of rats or mice.

    • After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

While specific data for this compound remains to be published, the rich medicinal chemistry of the pyrazole scaffold provides a strong foundation for its potential as a bioactive molecule. The synthetic routes are well-established, and a clear path for its biological evaluation can be delineated based on the known activities of its analogs.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening against a panel of biological targets, particularly protein kinases and inflammatory mediators. The promising results from in vitro assays would then warrant further investigation in relevant in vivo models of disease. The exploration of this and similar novel pyrazole derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

References

Uncharted Territory: An In-depth Technical Guide on the Research Chemical 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note to Researchers, Scientists, and Drug Development Professionals: This technical guide addresses the research chemical "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine." A comprehensive search of scientific literature and patent databases has revealed a significant lack of published research specifically detailing the biological activity, pharmacological profile, and mechanism of action of this particular compound. While its chemical identity is established, its potential applications and biological effects remain largely unexplored.

This guide will provide the available chemical information for this compound and, to offer a valuable contextual framework for researchers, will delve into the broader class of pyrazole derivatives. The synthesis methodologies, known biological activities of structurally similar compounds, and general experimental protocols commonly used to evaluate pyrazole-based research chemicals will be detailed. This approach aims to equip researchers with the foundational knowledge to potentially investigate this novel compound.

Core Compound: this compound

While biological data is not available, the fundamental chemical and physical properties of this compound have been computationally predicted and are available in chemical databases.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₃N₃PubChem[1]
Molecular Weight 139.20 g/mol PubChem[1]
CAS Number 1002651-67-3PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms [(1-ethyl-1H-pyrazol-5-yl)methyl]methylamine, 1-Ethyl-N-methyl-1H-pyrazole-5-methanaminePubChem[1]
Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this substance. Work should be conducted in a well-ventilated area or a fume hood.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. This means that its structural motif is found in a wide array of biologically active compounds and approved drugs, demonstrating its versatility in interacting with various biological targets.

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives is well-documented in the chemical literature. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

A general workflow for the synthesis of a pyrazole derivative, which could be adapted for the synthesis of this compound, is outlined below.

G start Start with a β-ketoester and Ethylhydrazine step1 Condensation Reaction (Knorr Pyrazole Synthesis) start->step1 step2 Formation of 1-ethyl-1H-pyrazole-5-carbaldehyde step1->step2 step3 Reductive Amination with Methylamine step2->step3 end This compound step3->end

Caption: General synthetic workflow for a pyrazole derivative.

Known Biological Activities of Structurally Similar Pyrazole Derivatives

While no specific biological activity has been reported for the target compound, the broader class of pyrazole derivatives exhibits a wide range of pharmacological effects. This suggests potential avenues of research for this compound. Known activities of pyrazoles include:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

  • Anticancer Activity: Numerous pyrazole derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases.

  • Antimicrobial Properties: The pyrazole scaffold is present in compounds with activity against a range of bacteria and fungi.

  • Neurological and Psychiatric Applications: Some pyrazoles have been explored for their effects on the central nervous system, including potential anxiolytic and antipsychotic properties.

Experimental Protocols for Evaluating Pyrazole Derivatives

For researchers interested in investigating the biological activities of this compound, a variety of standard in vitro and in vivo assays can be employed. The following are general experimental protocols that are commonly used for the initial screening and characterization of novel pyrazole compounds.

In Vitro Assays

A general workflow for the initial in vitro screening of a novel compound is depicted below.

G start Compound Synthesis and Purification step1 Cytotoxicity Assay (e.g., MTT, LDH) start->step1 step2 Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) step1->step2 step3 Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) step2->step3 end Lead Compound Identification step3->end

Caption: General workflow for in vitro screening.

3.1.1. Cytotoxicity Assays

  • Objective: To determine the general toxicity of the compound to cells.

  • Method (MTT Assay):

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

3.1.2. Enzyme Inhibition Assays (Example: COX Inhibition)

  • Objective: To determine if the compound inhibits a specific enzyme.

  • Method (COX-1/COX-2 Inhibition Assay):

    • Use commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a reaction mixture containing the respective enzyme, a heme cofactor, and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specified time at a controlled temperature.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value.

In Vivo Models

Should in vitro studies indicate promising activity, subsequent in vivo studies in animal models can be conducted to assess efficacy and safety.

3.2.1. Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

  • Objective: To evaluate the in vivo anti-inflammatory effects of the compound.

  • Method:

    • Acclimatize rodents (e.g., rats or mice) to the experimental conditions.

    • Administer the test compound orally or via intraperitoneal injection at various doses.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject a sub-plantar injection of carrageenan into the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

Conclusion and Future Directions

This compound represents an unexplored molecule within the pharmacologically significant pyrazole class of compounds. While no specific biological data currently exists for this compound, its structural similarity to other bioactive pyrazoles suggests that it may possess interesting pharmacological properties.

Researchers are encouraged to utilize the general synthetic and experimental protocols outlined in this guide to investigate the potential of this and other novel pyrazole derivatives. Initial studies should focus on a broad screening of biological activities, including anti-inflammatory, anticancer, and antimicrobial assays, to uncover its potential therapeutic applications. The lack of existing data presents a unique opportunity for original research and discovery in the field of medicinal chemistry.

References

Safety and Toxicity Profile of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available safety, toxicity, or comprehensive pharmacological data for the specific chemical entity 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. This document, therefore, serves as a technical guide for the recommended evaluation of such a novel compound, outlining the necessary experimental workflows and data presentation methodologies relevant to researchers, scientists, and drug development professionals.

Introduction

This compound is a pyrazole derivative. While the broader class of pyrazole-containing compounds has been explored for various therapeutic applications, including as modulators of G-protein coupled receptors, the specific safety and toxicity profile of this molecule remains uncharacterized. Establishing a comprehensive understanding of a new chemical entity's (NCE) interaction with biological systems is a critical prerequisite for any further development. This guide outlines a standard, multi-tiered approach to generating the requisite safety and toxicity data.

Proposed Preclinical Safety and Toxicity Evaluation Workflow

A systematic evaluation is essential to characterize the potential risks associated with a novel compound. The following workflow represents a standard industry approach to preclinical safety assessment.

G cluster_0 Tier 1: In Vitro & In Silico Assessment cluster_1 Tier 2: In Vivo Acute Toxicity & PK/PD cluster_2 Tier 3: Repeat-Dose Toxicity Studies cluster_3 Tier 4: Specialized & Regulatory Toxicology A In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) C In Vitro ADME (Metabolic Stability, CYP Inhibition, Permeability) A->C B Physicochemical Characterization (Solubility, pKa, LogP) B->C D In Vitro Cytotoxicity (e.g., HepG2, HEK293 cell lines) C->D E Genotoxicity Screening (Ames test, in vitro micronucleus) D->E F Acute Toxicity Studies (Rodent, single dose escalation) E->F G Pharmacokinetics (PK) (Single dose, multiple species) F->G H Pharmacodynamics (PD) (Target engagement & functional response) G->H I Dose Range-Finding Studies H->I J Sub-chronic Toxicity (e.g., 28-day, rodent & non-rodent) I->J K Toxicokinetics (TK) J->K L Histopathology & Clinical Pathology J->L M Safety Pharmacology (Cardiovascular, Respiratory, CNS) L->M N Reproductive & Developmental Toxicity M->N O Carcinogenicity Studies N->O P IND-Enabling Studies O->P

Caption: Proposed preclinical safety and toxicity evaluation workflow for a novel chemical entity.

Data Presentation: Quantitative Endpoints

All quantitative data generated during the safety assessment should be summarized in clear, concise tables to allow for easy comparison and interpretation. Below are templates for presenting key toxicological data.

Table 1: In Vitro Safety Profile

Assay TypeSystem/Cell LineEndpointResult (e.g., IC50, LC50)
CytotoxicityHepG2Cell Viability> 100 µM
hERG InhibitionHEK293-hERGIC50> 30 µM
CYP450 InhibitionHuman Liver MicrosomesIC50 (for each major isoform)e.g., > 10 µM for 3A4, 2D6
Genotoxicity (Ames)S. typhimuriumFold increase over controlNegative
Genotoxicity (Micronucleus)CHO-K1 cells% Micronucleated cellsNegative

Table 2: Acute In Vivo Toxicity

SpeciesStrainRoute of AdministrationLD50 (mg/kg) [95% CI]Observed Clinical Signs
MouseC57BL/6Oral (p.o.)Not Determinede.g., Sedation, ataxia
RatSprague-DawleyIntravenous (i.v.)Not Determinede.g., Hypoactivity

Table 3: Pharmacokinetic Parameters

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (0-t) (ng*h/mL)t1/2 (h)
Rati.v.10.08150035002.5
Ratp.o.100.580042002.7

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the integrity of safety and toxicity data. The following are example methodologies for key initial experiments.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 0.1 to 100 µM). A vehicle control (e.g., 0.1% DMSO) is run in parallel.

  • Incubation: Cells are incubated with the compound for 48 hours.

  • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage viability relative to the vehicle control. The IC50 value is calculated by non-linear regression analysis using a sigmoidal dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: A panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.

  • Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).

  • Plate Incorporation Method: The test compound, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+ revertants) on the test plates is counted and compared to the number on the vehicle control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants of at least two-fold over the background.

Potential Signaling Pathways and Mechanisms of Toxicity

While no specific pathways have been identified for this compound, a general logical framework for investigating potential toxicity mechanisms is presented below. This would be informed by the results of the initial screening assays.

G cluster_0 Initiating Event cluster_1 Cellular Response cluster_2 Adverse Outcome A Compound Interacts with Cellular Target (e.g., Receptor, Enzyme, DNA) B Signal Transduction Perturbation A->B C Mitochondrial Dysfunction A->C E DNA Damage A->E F Apoptosis / Necrosis B->F D Reactive Oxygen Species (ROS) Production C->D D->F G Inflammation D->G H Mutagenesis E->H

Caption: A generalized logical framework for investigating mechanisms of chemical-induced toxicity.

Conclusion

The safety and toxicity profile of this compound has not been established in the public domain. The development of this compound for any application would necessitate a rigorous and systematic evaluation as outlined in this guide. By following a tiered approach, from in silico and in vitro screening to comprehensive in vivo studies, researchers can build a robust data package to understand the potential risks and establish a safe dose range for further investigation. The methodologies and data presentation formats described herein represent a standard framework for achieving this critical goal in drug development and chemical safety assessment.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The synthetic route described herein is a two-step process commencing with the formylation of 1-ethyl-1H-pyrazole to yield the key aldehyde intermediate, followed by a reductive amination with methylamine to produce the target compound. This protocol includes detailed experimental procedures, a summary of physicochemical properties, and visual diagrams of the synthetic workflow and a conceptual drug discovery pathway.

Physicochemical and Safety Data

A summary of the key properties and safety information for the target compound is provided below.

PropertyValueSource
Molecular Formula C₇H₁₃N₃PubChem[3]
Molecular Weight 139.20 g/mol PubChem[3]
CAS Number 1002651-67-3PubChem[3]
Appearance Expected to be an oil or low-melting solidInferred
Purity (Typical) ≥95%ChemScene[4]
GHS Hazard H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.PubChem[3]

Synthetic Protocol

The synthesis of this compound is accomplished via a two-step procedure as illustrated in the workflow diagram below. The general approach is adapted from established methodologies for the synthesis of related N-alkylated pyrazole methanamines.[5][6][7]

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination A 1-ethyl-1H-pyrazole C 1-ethyl-1H-pyrazole-5-carbaldehyde A->C Reaction B DMF + POCl₃ B->C Reagents D 1-ethyl-1H-pyrazole-5-carbaldehyde G This compound D->G Reaction E Methylamine (CH₃NH₂) E->G Reagent F Sodium triacetoxyborohydride (STAB) F->G Reducing Agent G A Synthesized Compound (Library Member) B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Hit-to-Lead Optimization (SAR Studies) C->D E Lead Candidate D->E F Preclinical Development E->F

References

Application Notes and Protocols for the Synthesis of N-Alkylated Pyrazole Methanamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylated pyrazole methanamines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a key component in a wide array of biologically active molecules, and the specific substitution pattern on the ring and the side chain is crucial for determining the molecule's three-dimensional structure and biological activity.[1] These compounds often serve as core structures for various therapeutic agents, including kinase inhibitors, by mimicking the function of amides or other aromatic rings.[1][2] For instance, N-substituted aminopyrazoles are foundational to the development of potent inhibitors for enzymes like c-Jun N-terminal kinase 3 (JNK3), a key target in signaling pathways related to neurodegenerative diseases.[1]

This document provides a detailed synthetic route for the preparation of N-alkylated pyrazole methanamines, focusing on a modular and reliable multi-step approach. The protocols outlined below begin with the construction of a functionalized pyrazole core, followed by N-alkylation and subsequent elaboration of the methanamine side chain via reductive amination.

Overall Synthetic Workflow

The synthesis of N-alkylated pyrazole methanamines can be efficiently achieved through a multi-step sequence as depicted below. This strategy allows for the diversification of both the N-alkyl substituent on the pyrazole ring and the amine group on the methanamine side chain. The key steps involve the formation of a pyrazole aldehyde intermediate, regioselective N-alkylation, and a final reductive amination step.

G Figure 1. General Synthetic Workflow for N-Alkylated Pyrazole Methanamines cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Intermediate Preparation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Reductive Amination start 1,3-Dicarbonyl Compound + Hydrazine pyrazole_ester Pyrazole-4-carboxylate (e.g., via Knorr Synthesis) start->pyrazole_ester Acid catalyst pyrazole_alcohol Pyrazole-4-methanol pyrazole_ester->pyrazole_alcohol Reduction (e.g., LiAlH4) pyrazole_aldehyde Pyrazole-4-carbaldehyde pyrazole_alcohol->pyrazole_aldehyde Oxidation (e.g., MnO2) N_alkyl_aldehyde 1-Alkyl-pyrazole- 4-carbaldehyde pyrazole_aldehyde->N_alkyl_aldehyde R-X, Base (e.g., K2CO3) final_product N-Alkylated Pyrazole Methanamine N_alkyl_aldehyde->final_product R'R''NH, Reducing Agent (e.g., NaBH(OAc)3)

Caption: Figure 1. General Synthetic Workflow for N-Alkylated Pyrazole Methanamines.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 1-Alkyl-1H-pyrazole-4-carbaldehyde

This protocol describes a four-part synthesis to obtain the crucial N-alkylated pyrazole aldehyde intermediate.

Part A: Synthesis of Methyl 1H-pyrazole-4-carboxylate

The pyrazole core can be constructed using established methods such as the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For this protocol, we will assume the starting material, methyl 1H-pyrazole-4-carboxylate, is available.

Part B: N-Alkylation of Methyl 1H-pyrazole-4-carboxylate

The N-alkylation of asymmetrically substituted pyrazoles can yield two regioisomers (N1 and N2).[1] The regiochemical outcome is influenced by factors like the base, solvent, and steric hindrance, with alkylation often favoring the less hindered nitrogen atom.[1]

  • Materials:

    • Methyl 1H-pyrazole-4-carboxylate

    • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)

    • Base (e.g., potassium carbonate, K₂CO₃) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

    • Water, Ethyl acetate, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 1H-pyrazole-4-carboxylate in the anhydrous solvent in a round-bottom flask to a concentration of 0.1-0.5 M.

    • Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

    • Stir the resulting suspension at room temperature for 15-30 minutes.

    • Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

    • Allow the reaction to stir at the desired temperature (room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[1]

Part C: Reduction of 1-Alkyl-1H-pyrazole-4-carboxylate to (1-Alkyl-1H-pyrazol-4-yl)methanol

  • Materials:

    • 1-Alkyl-1H-pyrazole-4-carboxylate

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Water, 1 M Sodium hydroxide (NaOH) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0°C.

    • Slowly add a solution of the 1-Alkyl-1H-pyrazole-4-carboxylate in anhydrous THF to the cooled LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

    • After completion, cool the mixture in an ice bath and carefully quench the reaction by the sequential dropwise addition of water (X mL), 1 M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes.

    • Add anhydrous MgSO₄ to dry the mixture and continue stirring for another 30 minutes.

    • Filter the solids through celite, washing the filter cake thoroughly with THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (1-Alkyl-1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.[5]

Part D: Oxidation to 1-Alkyl-1H-pyrazole-4-carbaldehyde

  • Materials:

    • (1-Alkyl-1H-pyrazol-4-yl)methanol

    • Activated Manganese dioxide (MnO₂) (5-10 eq)

    • Solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Procedure:

    • Dissolve the (1-Alkyl-1H-pyrazol-4-yl)methanol in DCM.

    • Add activated MnO₂ (5-10 eq) to the solution.

    • Stir the suspension vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

    • Upon completion, filter the mixture through a pad of celite, washing the pad with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the 1-Alkyl-1H-pyrazole-4-carbaldehyde. This product is often pure enough for the subsequent step.

Protocol 2: Reductive Amination for Synthesis of N-Alkylated Pyrazole Methanamines

Reductive amination is a highly effective method for forming C-N bonds and is widely used in pharmaceutical synthesis.[6][7] This one-pot procedure involves the in-situ formation of an iminium ion from the aldehyde and an amine, which is then reduced by a mild reducing agent.

G Figure 2. Reductive Amination Mechanism Aldehyde 1-Alkyl-pyrazole- 4-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Condensation (-H2O) Amine Primary/Secondary Amine (R'R''NH) Amine->Imine Product Final Product Imine->Product Reduction Reducer NaBH(OAc)3 Reducer->Product

Caption: Figure 2. Reductive Amination Mechanism.

  • Materials:

    • 1-Alkyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 1-Alkyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE.

    • Add sodium triacetoxyborohydride (1.4 eq) to the solution in one portion.

    • Stir the resulting mixture at room temperature or reflux for 1-24 hours. Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and add a saturated aqueous solution of NaHCO₃ to quench the reaction.

    • Extract the target product with DCM (2-3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated pyrazole methanamine.[8]

Data Presentation

The following table summarizes representative yields for the key transformations in the synthesis of N-alkylated pyrazole methanamines. Actual yields may vary depending on the specific substrates and reaction conditions used.

Step No.TransformationReagents and ConditionsRepresentative Yield (%)Reference(s)
1N-Alkylation of Pyrazole EsterR-X, K₂CO₃, DMF50-95%[1]
2Ester to Alcohol ReductionLiAlH₄, THF75-85%[5]
3Alcohol to Aldehyde OxidationMnO₂, DCM~90%[8]
4Reductive AminationR'R''NH, NaBH(OAc)₃, DCE60-90%[8]

Table 1: Summary of Reaction Yields for the Synthesis of N-Alkylated Pyrazole Methanamines.

References

Application Notes and Protocols for the Reductive Amination of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of pyrazole aldehydes, a crucial transformation in the synthesis of diverse N-substituted pyrazole derivatives. Such compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The following sections detail established experimental procedures, present comparative data for different reaction conditions, and illustrate the general experimental workflow.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[1][2] For pyrazole aldehydes, this reaction allows for the introduction of a variety of substituents at the formyl position, leading to the synthesis of libraries of compounds for screening and lead optimization. The choice of reducing agent and reaction conditions is critical for achieving high yields and purity, especially when dealing with sensitive functional groups.[3][4]

Comparative Data of Reductive Amination Protocols

The selection of the appropriate reducing agent and solvent system is paramount for a successful reductive amination. Below is a summary of common conditions reported in the literature for the reductive amination of pyrazole aldehydes and other carbonyl compounds.

Pyrazole Aldehyde SubstrateAmineReducing AgentSolventCatalystReaction Time (h)Yield (%)Reference
1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydeVarious primary and secondary aminesSodium triacetoxyborohydride1,2-DichloroethaneNone1–3Good to excellent[5]
General AldehydesPrimary and secondary aminesSodium triacetoxyborohydride1,2-Dichloroethane (DCE), THF, AcetonitrileAcetic Acid (for ketones)Not specifiedGeneral, mild, and selective[3]
General AldehydesPrimary and secondary aminesSodium borohydride / Silica chlorideTetrahydrofuran (THF)Silica chlorideNot specifiedExcellent[6]
General AldehydesPrimary and secondary aminesSodium borohydrideMethanol, EthanolNoneNot specifiedEffective, imine pre-formation advised[3][7]
General AldehydesPrimary and secondary aminesSodium cyanoborohydrideMethanolLewis acids (e.g., ZnCl₂)Not specifiedEffective, tolerant to water[7]
m-AnisaldehydeDimethylamine hydrochlorideSodium triacetoxyborohydrideTetrahydrofuran (THF)Sodium acetate, Acetic acid177

Experimental Protocols

This section provides detailed methodologies for the reductive amination of pyrazole aldehydes using common reducing agents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is often the preferred method due to the mild and selective nature of the reducing agent, which typically does not reduce the starting aldehyde.[3][7][8]

Materials:

  • Pyrazole aldehyde (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 mmol, 0.3 g)[5]

  • Dry 1,2-dichloroethane (DCE) (35 mL)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • To a solution of the pyrazole aldehyde (1.0 mmol) and the desired amine (1.2 mmol) in dry 1,2-dichloroethane (35 mL) in a round-bottom flask, add sodium triacetoxyborohydride (1.4 mmol, 0.3 g) in one portion.[5]

  • Stir the resulting mixture at room temperature. The reaction can be heated to reflux if necessary to drive it to completion, typically for 1-3 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (30 mL).[5]

  • Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (2 x 30 mL).[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired N-substituted pyrazole.[9][10]

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when the dialkylation of primary amines is a concern or when using the less expensive sodium borohydride.[3] It involves the pre-formation of the imine intermediate followed by its reduction.

Materials:

  • Pyrazole aldehyde (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the pyrazole aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine. Monitor the imine formation by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-3 hours, or until the imine is consumed as confirmed by TLC or LC-MS.

  • Quench the reaction by adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.[9][10]

Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the reductive amination of pyrazole aldehydes.

Reductive_Amination_Reaction cluster_reactants Reactants cluster_products Products Pyrazole_Aldehyde Pyrazole-CHO Imine [Imine Intermediate] Pyrazole_Aldehyde->Imine Amine R1R2NH Amine->Imine Final_Amine Pyrazole-CH2-NR1R2 Imine->Final_Amine + [H] Imine:e->Final_Amine:w Water H2O Imine->Water Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reductive_Amination_Workflow Start Start Mix Mix Pyrazole Aldehyde, Amine, and Solvent Start->Mix Add_Reducer Add Reducing Agent (e.g., NaBH(OAc)3) Mix->Add_Reducer React Stir at RT or Reflux (Monitor by TLC/LC-MS) Add_Reducer->React Quench Quench Reaction (e.g., sat. NaHCO3) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layer Extract->Dry_Concentrate Purify Purify Product (Chromatography/Recrystallization) Dry_Concentrate->Purify End End Purify->End

References

Application Notes and Protocols for 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive characterization of the small molecule 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, including its physicochemical properties, a detailed synthesis protocol, and methodologies for evaluating its potential biological activities. Based on the common pharmacological profiles of pyrazole derivatives, these protocols focus on its characterization as a potential anti-inflammatory, anticancer, and antimicrobial agent.

Physicochemical and Safety Information

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₁₃N₃ PubChem
Molecular Weight 139.20 g/mol PubChem
IUPAC Name This compound PubChem
CAS Number 1002651-67-3 PubChem
Appearance Predicted: Colorless to yellow oil or solid -
Boiling Point Predicted: ~200-250 °C at 760 mmHg -
Solubility Predicted: Soluble in methanol, ethanol, DMSO -

| pKa | Predicted: ~9.5-10.5 (amine) | - |

Table 2: Safety and Hazard Information

Hazard Statement GHS Classification Precautionary Measures
H314: Causes severe skin burns and eye damage Skin Corrosion/Irritation (Category 1B) P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310

| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | P261, P271, P304+P340, P312 |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the formylation of 1-ethyl-1H-pyrazole followed by reductive amination.

Workflow for Synthesis

A 1-ethyl-1H-pyrazole B Vilsmeier-Haack Formylation A->B POCl₃, DMF C 1-ethyl-1H-pyrazole-5-carbaldehyde B->C D Reductive Amination (Methylamine, NaBH(OAc)₃) C->D E This compound D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • 1-ethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

Step 1: Formylation of 1-ethyl-1H-pyrazole

  • To a stirred solution of DMF (3 equivalents) in DCM at 0 °C, add POCl₃ (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-ethyl-1H-pyrazole (1 equivalent) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-ethyl-1H-pyrazole-5-carbaldehyde.

Step 2: Reductive Amination

  • Dissolve the crude 1-ethyl-1H-pyrazole-5-carbaldehyde in DCM.

  • Add methylamine solution (1.5 equivalents) and stir at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Application: Anti-inflammatory Activity

Given that many pyrazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, the following protocols are designed to evaluate this potential activity.

Hypothesized Signaling Pathway for COX-2 Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 1-(1-ethyl-1H-pyrazol-5-yl) -N-methylmethanamine Target_Compound->COX2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->Membrane_Phospholipids Activates Phospholipase A2

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development. Their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have established them as a focal point of significant research.[1][2][3] The accurate and comprehensive analysis of these derivatives is paramount for structure elucidation, purity assessment, quality control, and understanding their structure-activity relationships.[1] This document provides detailed application notes and experimental protocols for key analytical techniques employed in the characterization and quantification of pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a precise and accurate technique for the quantification and purity assessment of pyrazole derivatives.[4] Reversed-Phase HPLC (RP-HPLC) is the most common mode used, effectively separating pyrazoles from starting materials, intermediates, and degradation products based on their polarity.[4][5] The method's versatility allows for its application in various stages of drug development, from routine quality control to stability studies and pharmacokinetic analysis.[4][6] Enantioselective HPLC methods have also been developed to separate chiral N1-substituted-1H-pyrazoles, which is crucial for stereospecific pharmacological studies.[7]

Quantitative Data Summary

The following table summarizes typical chromatographic conditions and validation parameters for the analysis of pyrazole derivatives using RP-HPLC.[4][5]

ParameterCondition
Chromatographic Conditions
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (75:25 v/v)
Flow Rate1.0 mL/min
Injection Volume5-20 µL
Detection Wavelength206-237 nm (UV Detector)
Column Temperature25-40°C
Run Time~10 minutes
Method Validation Summary (According to ICH Guidelines)
Linearity Range2.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~2.43 µg/mL
Limit of Quantification (LOQ)~7.38 µg/mL
Accuracy (% Recovery)98% - 102%
Precision (% RSD)< 2%
Experimental Protocol: RP-HPLC Analysis

This protocol describes the quantification of a pyrazole derivative in a bulk drug sample.

1. Reagents and Materials:

  • Pyrazole derivative reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade or equivalent)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters[4]

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% TFA in water at a 75:25 (v/v) ratio. Filter the solution through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.[4]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in a 100 mL volumetric flask with methanol.[4]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 2.5, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.[4]

3. Sample Preparation:

  • Accurately weigh a quantity of the bulk drug sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the established linearity range.[4]

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is observed.[4]

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.[4]

  • Record the chromatograms and measure the peak area for the analyte.[4]

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the pyrazole derivative in the sample solution using the calibration curve.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives.[8][9] It is particularly valuable for separating and identifying regioisomers in complex industrial mixtures, which can be challenging due to their similar physicochemical properties.[8] The gas chromatograph separates the components of the mixture, while the mass spectrometer provides detailed mass fragmentation patterns, enabling unambiguous identification and quantification.[8][10]

Quantitative Data Summary

The table below outlines typical instrumental parameters for the GC-MS analysis of pyrazole isomers.[8]

ParameterCondition
Gas Chromatography (GC) Conditions
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 ratio)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Temperature ProgramInitial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)
Mass Spectrometry (MS) Conditions
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Range40-450 m/z
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Experimental Protocol: GC-MS Analysis of Pyrazole Isomers

This protocol details the preparation and analysis of an industrial pyrazole mixture.

1. Reagents and Materials:

  • Industrial pyrazole mixture sample

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, at a known concentration)

  • Volumetric flasks, pipettes, and autosampler vials[8]

2. Preparation of Solutions:

  • Sample Solution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[8]

  • Internal Standard Spiking: Add a precise volume of the Internal Standard solution to the sample solution. The final IS concentration should be comparable to the expected analyte concentrations.[8]

3. GC-MS Procedure:

  • Set up the GC-MS instrument with the parameters listed in the data table above.

  • Inject 1 µL of the prepared sample solution into the GC.

  • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

  • Identify the pyrazole isomers by comparing their retention times and mass fragmentation patterns with those of reference standards or library data.

  • Quantify the isomers by calculating the ratio of the peak area of each analyte to the peak area of the internal standard and comparing it to a calibration curve.

Visualization of Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing & Dissolution B Internal Standard Spiking A->B C Dilution & Filtration B->C D Chromatographic Separation (HPLC or GC) C->D E Detection (UV or MS) D->E F Peak Integration & Identification E->F G Calibration Curve Construction F->G H Concentration Calculation G->H I I H->I Final Report

Caption: General workflow for the quantitative analysis of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful tool for the definitive structural elucidation of pyrazole derivatives.[1] ¹H and ¹³C NMR spectroscopy provides detailed information regarding the molecular structure, including the chemical environment of hydrogen and carbon atoms.[11][12] Chemical shifts, signal multiplicities, and coupling constants in ¹H NMR spectra are used to assign protons on the pyrazole ring and its substituents.[1] ¹³C NMR reveals the carbon framework of the molecule. For complex structures, advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish proton-proton and proton-carbon connectivities, confirming the overall structure.[1]

Data Summary: Typical NMR Chemical Shifts
AtomTypical Chemical Shift (δ) Range (ppm)Notes
¹H NMR In CDCl₃ or DMSO-d₆
H3/H57.5 - 8.5Position depends on substituents.
H46.2 - 6.5Typically a triplet for unsubstituted pyrazole.
N-H9.0 - 13.0Broad signal, position is concentration and solvent dependent.[12]
¹³C NMR
C3/C5130 - 150Influenced by adjacent nitrogen atoms and substituents.[12]
C4100 - 110Typically the most upfield ring carbon.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Reagents and Materials:

  • Pyrazole derivative sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]

  • Standard 5 mm NMR tube[1]

  • Micropipette

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the dry pyrazole derivative.[1]

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube to dissolve the sample completely.[1]

  • Cap the tube and gently invert it several times to ensure a homogeneous solution.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Electrochemical Analysis

Application Note

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox characteristics of pyrazole derivatives.[13] These techniques provide insights into the oxidation and reduction potentials of the compounds, which can be correlated with their electronic structure and reactivity.[13] The influence of various substituents on the pyrazole ring can be systematically studied, and the data can be valuable for understanding reaction mechanisms, developing electrosynthesis methods, and designing molecules with specific electronic properties.[13][14]

Data Summary: Typical CV Parameters
ParameterSpecification
Electrochemical Cell
Working ElectrodePlatinum or Gold Disc, Boron-Doped Diamond (BDD)[13][14]
Reference ElectrodeAg/AgCl or Saturated Calomel Electrode (SCE)
Counter ElectrodePlatinum wire
Experimental Conditions
SolventAcetonitrile (anhydrous)
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate (TBAP)
Analyte Concentration1-5 mM
Potential Scan Rangee.g., -2.0 V to +2.0 V vs. reference
Scan Rate100 mV/s
Experimental Protocol: Cyclic Voltammetry

1. Reagents and Materials:

  • Pyrazole derivative

  • Anhydrous acetonitrile

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Polishing materials (alumina slurry) for the working electrode

2. Electrode Preparation:

  • Polish the surface of the working electrode with alumina slurry on a polishing pad to a mirror finish.

  • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

  • Dry the electrode completely before use.

3. Solution Preparation:

  • In a clean, dry electrochemical cell, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Add the pyrazole derivative to the cell to achieve the desired final concentration (e.g., 1 mM).

4. CV Measurement:

  • Assemble the three-electrode system in the cell, ensuring the tip of the reference electrode is close to the working electrode.

  • Maintain a gentle stream of inert gas over the solution during the experiment.

  • Record a background voltammogram of the electrolyte solution first.

  • Scan the potential within the desired range and record the cyclic voltammogram of the analyte solution.

  • Analyze the resulting plot of current vs. potential to determine the oxidation and reduction peak potentials.

Visualization of Pyrazole Derivative Action

Many pyrazole derivatives function as enzyme inhibitors. For example, Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor used to treat inflammation and pain.

Signaling_Pathway cluster_pathway Inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolized by Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivative\n(e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative\n(e.g., Celecoxib)->COX-2 Enzyme Inhibits

Caption: Inhibition of the COX-2 signaling pathway by a pyrazole derivative.

References

Application Note: HPLC-MS Analysis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a substituted pyrazole derivative. Due to the structural similarities with other psychoactive compounds, there is a growing need for sensitive and selective analytical methods for its detection and quantification in various matrices, including forensic samples and pharmaceutical preparations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal technique for this purpose, offering high sensitivity and specificity.[3][4] This application note describes a general method for the analysis of this compound using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for method development, particularly for selecting the appropriate chromatographic conditions and sample preparation techniques.

PropertyValueSource
Molecular FormulaC₇H₁₃N₃PubChem[5]
Molecular Weight139.20 g/mol PubChem[5]
XLogP3-AA-0.1PubChem[5]
Topological Polar Surface Area29.9 ŲPubChem[5]
Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound with a different mass)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable mobile phase modifier)

  • Perfluoroalkanoic acids (optional, as ion-pairing reagents to improve retention)[6][7]

  • Sample matrix (e.g., whole blood, plasma, urine, or formulated product)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation for Biological Matrices)

  • To 100 µL of the sample (e.g., whole blood, plasma), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

4. HPLC Conditions The following are suggested starting conditions and may require optimization:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

5. Mass Spectrometry Conditions The mass spectrometer should be operated in positive electrospray ionization mode. The exact mass transitions for Multiple Reaction Monitoring (MRM) need to be determined by infusing a standard solution of the analyte. Based on its molecular weight of 139.20, the precursor ion [M+H]⁺ would be m/z 140.1. Product ions would be determined experimentally.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be determined experimentally (Precursor > Product)

Table 2: Hypothetical MRM Transitions for Method Development

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
This compound140.1To be determinedTo be determinedTo be optimized
Internal StandardDependent on ISTo be determinedTo be determinedTo be optimized

Note: The fragmentation of the pyrazole ring often involves the loss of N₂ or HCN, which can guide the initial search for product ions.[8]

Data Analysis and Quantitation

A calibration curve should be prepared by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a blank matrix. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Method Validation

The analytical method should be validated according to established guidelines, assessing parameters such as:

  • Selectivity

  • Linearity (e.g., 0.1 - 100 ng/mL)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Accuracy and Precision

  • Recovery

  • Matrix Effect[1][9]

Experimental Workflow

The overall workflow for the HPLC-MS analysis is depicted in the following diagram.

HPLC_MS_Workflow Sample Sample Collection (e.g., Whole Blood) Spiking Internal Standard Spiking Sample->Spiking Preparation Sample Preparation (Protein Precipitation) Spiking->Preparation Evaporation Evaporation Preparation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data Data Acquisition and Analysis Detection->Data

Caption: A schematic of the experimental workflow for the HPLC-MS analysis.

References

Application Notes and Protocols for NMR Spectroscopy of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with their scaffold appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous elucidation of their structure, including the crucial determination of regiochemistry, conformation, and tautomeric forms.[3][4][5]

These notes provide a comprehensive overview of the application of various NMR techniques for the analysis of N-substituted pyrazoles and offer detailed protocols for key experiments.

Application Notes

Structural Elucidation using 1D and 2D NMR

The substitution pattern on the pyrazole ring profoundly influences the chemical shifts of the ring protons and carbons. While 1D ¹H and ¹³C NMR provide initial structural insights, 2D NMR techniques are often essential for complete and unambiguous assignments, especially for complex substitution patterns.

  • ¹H NMR Spectroscopy : The protons on the pyrazole ring (H3, H4, and H5) typically resonate in the aromatic region. The chemical shifts are sensitive to the electronic nature of both the N-substituent and any other substituents on the ring.

  • ¹³C NMR Spectroscopy : The carbon atoms of the pyrazole ring (C3, C4, and C5) show distinct chemical shifts that are highly informative. The chemical shifts of C3 and C5 are particularly useful for studying tautomerism in N-unsubstituted pyrazoles and can be influenced by the N-substituent in N-substituted analogs.[3][6]

  • 2D NMR Techniques :

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms, enabling definitive assignment of the protonated carbons of the pyrazole ring.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for assigning the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it allows for the correlation of protons on the N-substituent to the pyrazole ring carbons (C3 and C5), confirming the point of attachment and distinguishing between regioisomers.[7][8][9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity (< 5 Å).[10] It is invaluable for confirming regiochemistry by observing NOEs between protons on the N-substituent and protons on the pyrazole ring (e.g., H5).[11][12]

Key Applications in Research and Drug Development
  • Unambiguous Regioisomer Determination : The synthesis of N-substituted pyrazoles can often yield a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted). HMBC and NOESY experiments are the gold standard for distinguishing these isomers. For example, in a 1-substituted pyrazole, an HMBC correlation from the N-substituent's alpha-protons to C5, or a NOESY correlation to H5, confirms the 1,5-substitution pattern.[9]

  • Tautomerism Studies : For N-H pyrazoles, NMR can be used to study the position of the tautomeric equilibrium. In solution, a rapid proton exchange between N1 and N2 can lead to averaged signals for the C3 and C5 positions.[3][6] Variable temperature NMR can be employed to slow this exchange, potentially allowing for the observation of distinct signals for each tautomer.[8] The choice of solvent also significantly impacts the tautomeric equilibrium.[13][14]

  • Quantitative NMR (qNMR) : qNMR is a powerful method for determining the purity of a sample or the concentration of a solution without the need for a specific reference standard of the analyte. By integrating the signal of the N-substituted pyrazole against a known concentration of an internal standard, its absolute quantity can be determined with high precision.[15] This is critical for quality control in drug development.

  • Studying Molecular Interactions : NMR is a key technique in fragment-based drug discovery (FBDD).[4][16] For pyrazole-based drug candidates, NMR can provide information on binding affinity, identify the binding site on a target protein, and detail any conformational changes upon binding.[17]

Quantitative Data Summary

The chemical shifts of N-substituted pyrazoles are highly dependent on the specific substituents and the solvent used. The following tables provide illustrative ranges.

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for N-Substituted Pyrazoles in CDCl₃

Proton Typical Chemical Shift (δ, ppm) Notes
H3 7.4 - 7.8 Generally a singlet or doublet, depending on C4 substitution.
H4 6.2 - 6.6 Typically a triplet or doublet of doublets.
H5 7.5 - 8.0 Often downfield compared to H3. Sensitive to N1-substituent.

| N-CHₓ | Variable (e.g., 3.8-4.5 for N-CH₂, 1.5-2.5 for N-CH₃) | Highly dependent on the nature of the alkyl or aryl substituent.[18] |

Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for N-Substituted Pyrazoles in CDCl₃

Carbon Typical Chemical Shift (δ, ppm) Notes
C3 138 - 150 Chemical shift is sensitive to the substituent at this position.[19][20]
C4 104 - 110 Generally the most upfield of the ring carbons.[18][19]
C5 128 - 142 Chemical shift is sensitive to the N1-substituent.[19][20]

| N-C | Variable | Highly dependent on the nature of the substituent. |

Note: These are general ranges. Actual values can vary significantly based on substitution and solvent effects.[21]

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weighing the Sample : For a standard ¹H NMR, weigh 2-10 mg of the N-substituted pyrazole. For ¹³C NMR, 10-50 mg is recommended.[22]

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common first choice. For less soluble compounds, DMSO-d₆ or Methanol-d₄ can be used. Ensure the solvent is dry to avoid exchange with labile protons.[8]

  • Dissolution : Dissolve the sample in a small, clean vial using approximately 0.6-0.7 mL of the deuterated solvent.[23][24] Gentle vortexing or warming may be required to aid dissolution.

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[22][23]

  • Labeling : Clearly label the NMR tube with the sample identification.

Table 3: Common Deuterated Solvents for NMR Spectroscopy

Solvent ¹H Residual Peak (ppm) Water Peak (ppm) Use Case
Chloroform-d (CDCl₃) 7.26 ~1.56 General purpose, for non-polar to moderately polar compounds.
DMSO-d₆ 2.50 ~3.33 For polar compounds, can slow down proton exchange.
Methanol-d₄ (CD₃OD) 3.31, 4.87 (OH) ~4.87 For polar compounds, will exchange with labile protons (e.g., NH, OH).
Acetone-d₆ 2.05 ~2.84 Good for a wide range of polarities.

| Benzene-d₆ | 7.16 | ~0.40 | Can induce significant shifts (aromatic solvent-induced shifts, ASIS). |

Protocol 2: Workflow for Complete Structural Elucidation

This protocol outlines the series of experiments used to determine the complete structure of a novel N-substituted pyrazole.

  • Acquire 1D ¹H Spectrum : This provides the initial overview of the proton environment.

  • Acquire 1D ¹³C Spectrum : This provides an overview of the carbon skeleton, including the number of unique carbons.

  • Acquire 2D ¹H-¹³C HSQC Spectrum : This step definitively assigns protons to their directly attached carbons. The pulse sequence should be optimized for a one-bond J-coupling of ~145 Hz.[25]

  • Acquire 2D ¹H-¹³C HMBC Spectrum : This is the key step for identifying long-range connectivities and assigning quaternary carbons. It is crucial for linking the N-substituent to the pyrazole ring. Set the long-range coupling delay to optimize for correlations of ~8-10 Hz.[8]

  • Acquire 2D ¹H-¹H NOESY Spectrum (if needed) : If regiochemistry is still ambiguous, a NOESY experiment can provide definitive proof through spatial correlations. The mixing time is a critical parameter and should be optimized (e.g., 500-800 ms).[11]

  • Data Analysis and Assignment : Integrate the information from all spectra to build the final, unambiguous structure.

Visualizations

G cluster_workflow Workflow for Complete Structure Elucidation Sample N-Substituted Pyrazole Sample H1_NMR 1. Acquire 1D ¹H NMR Sample->H1_NMR C13_NMR 2. Acquire 1D ¹³C NMR Sample->C13_NMR HSQC 3. Acquire 2D HSQC H1_NMR->HSQC C13_NMR->HSQC HMBC 4. Acquire 2D HMBC HSQC->HMBC NOESY 5. Acquire 2D NOESY (if needed) HMBC->NOESY Analysis 6. Integrate Data & Assign Structure HMBC->Analysis NOESY->Analysis G cluster_drug_discovery Role of NMR in Pyrazole-Based Drug Discovery Lib_Synth Library Synthesis (Pyrazole Derivatives) Struct_Ver Structure Verification (¹H, ¹³C, HMBC, NOESY) Lib_Synth->Struct_Ver Purity Purity Assessment (qNMR) Struct_Ver->Purity Screening Fragment/Ligand Screening (Ligand-Observed NMR) Purity->Screening Binding Binding Site Mapping & Affinity Determination (Protein-Observed NMR) Screening->Binding SAR Structure-Activity Relationship (SAR) Binding->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Lib_Synth Iterative Design

References

Application Notes and Protocols for In Vitro Assay Development of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of pyrazole compounds, a versatile class of heterocyclic molecules with a wide range of biological activities. Pyrazoles are prominent scaffolds in medicinal chemistry, frequently investigated for their potential as anticancer, anti-inflammatory, and antidiabetic agents.[1][2] This document outlines detailed protocols for key in vitro assays to characterize the biological effects of novel pyrazole derivatives and presents a summary of their inhibitory activities against various targets.

Application Notes

Pyrazole-containing compounds have been successfully developed into FDA-approved drugs for a variety of therapeutic areas. Their biological activity often stems from their ability to act as bioisosteres for other aromatic rings, enhancing physicochemical properties and target engagement.[3] The pyrazole ring can participate in hydrogen bonding as both a donor and an acceptor, facilitating interactions with the active sites of enzymes and receptors.

Common biological targets for pyrazole compounds include protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), making them promising candidates for oncology drug discovery.[4][5][6] Additionally, pyrazoles have demonstrated inhibitory activity against other enzymes like 15-lipoxygenase (15-LOX), α-glucosidase, and α-amylase, highlighting their potential in treating inflammatory diseases and diabetes.[2][7]

The initial assessment of pyrazole compounds typically involves cytotoxicity screening against various cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[8][9] For compounds showing significant cytotoxic effects, further mechanistic studies are crucial. These may include cell cycle analysis by flow cytometry to investigate interference with cell division and apoptosis assays to determine if the compounds induce programmed cell death.[8]

Biochemical assays are employed to determine the direct inhibitory effect of pyrazole compounds on specific molecular targets. Kinase inhibition is often quantified using methods like the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.[4][10] For other enzymes, such as α-glucosidase and 15-LOX, spectrophotometric assays are commonly used to measure the formation of a colored product resulting from the enzymatic reaction.[3][11]

Data Presentation: Inhibitory Activities of Pyrazole Compounds

The following tables summarize the in vitro inhibitory activities of selected pyrazole compounds against various kinases, enzymes, and cancer cell lines. This data is essential for establishing structure-activity relationships (SAR) and for the selection of lead compounds for further optimization.

Table 1: Kinase Inhibitory Activity of Pyrazole Compounds

Compound Class/NameTarget KinaseIC50 / Ki (µM)Reference
Pyrazole DerivativeCDK2/cyclin A23.82[8]
Pyrazole DerivativeCDK2/cyclin A22.0[8]
Pyrazole DerivativeCDK2/cyclin A21.47[8]
Pyrazole DerivativeCDK2/cyclin A20.96[8]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK20.007 (Ki)[8]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK50.003 (Ki)[8]
Pyrazole DerivativeCDK-20.205[8]
Pyrazole DerivativeCDK-20.458[8]
Pyrazoline DerivativeEGFR0.574[12]
Pyrazoline DerivativeHER20.253[12]
Pyrazoline DerivativeHER20.496[12]

Table 2: Other Enzyme Inhibitory Activity of Pyrazole Compounds

Compound Class/NameTarget EnzymeIC50 (µM)Reference
Pyrazole Derivative (Pyz-1)α-glucosidase75.62[7]
Pyrazole Derivative (Pyz-2)α-glucosidase95.85[7]
Pyrazole Derivative (Pyz-1)α-amylase119.3[7]
Pyrazole Derivative (Pyz-2)α-amylase120.2[7]
Pyrazole Derivative (Pyz-2)Xanthine Oxidase10.75[7]
Pyrazole Derivative (Pyz-1)Xanthine Oxidase24.32[7]

Table 3: Cytotoxicity of Pyrazole Compounds Against Cancer Cell Lines

Compound Class/NameCell LineCancer TypeIC50 (µM)Reference
Pyrazole DerivativeMCF-7Breast14[13]
Methoxy Pyrazole DerivativeMCF-7Breast10[13]
Methoxy Pyrazole DerivativeMCF-7Breast12[13]
Pyrazole-Indole Hybrid (7a)HepG2Liver6.1[6]
Pyrazole-Indole Hybrid (7b)HepG2Liver7.9[6]
Pyrazole DerivativeHepG2Liver13.14[14]
Pyrazole DerivativeMCF-7Breast8.03[14]
Pyrazoline Derivative (18h)HL-60Leukemia0.11[12]
Pyrazoline Derivative (18g)HL-60Leukemia0.48[12]
Pyrazoline Derivative (18c)HL-60Leukemia0.62[12]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to characterize pyrazole compounds.

Preliminary Cytotoxicity Screening: MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium appropriate for the cell line

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well microtiter plates

  • Microplate reader (570 nm)

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. Remove the old medium and add 100 µL of the medium containing the test compounds to the wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Treat with Pyrazole Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate % Viability & IC50 G->H

Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay: ADP-Glo™ Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the amount of ADP generated and is inversely proportional to the extent of kinase inhibition by the test compound.[4][10]

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test pyrazole compounds dissolved in DMSO

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • Assay Setup: In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.[4]

  • Enzyme/Substrate Addition: Prepare a mixture of the kinase and its substrate in the appropriate kinase buffer. Add 10 µL of this mixture to all assay wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.[12]

  • Stop Reaction and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[4]

G cluster_workflow Experimental Workflow: ADP-Glo Kinase Assay A Add Compound/Controls to Plate B Add Kinase/Substrate Mixture A->B C Initiate with ATP B->C D Incubate (e.g., 60 min) C->D E Add ADP-Glo Reagent (Stop & Deplete ATP) D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent (Signal Generation) F->G H Incubate (30-60 min) G->H I Measure Luminescence H->I J Calculate % Inhibition & IC50 I->J

Workflow for the ADP-Glo kinase inhibition assay.
α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP). The amount of yellow-colored pNP produced is measured spectrophotometrically at 405 nm.[11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • Test pyrazole compounds

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader (405 nm)

Protocol:

  • Assay Setup: To the wells of a 96-well plate, add 50 µL of phosphate buffer and 10 µL of the test pyrazole compound solution at various concentrations. For the control, add 10 µL of the solvent (e.g., DMSO).[11]

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to all wells except the blank.[11]

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.[11]

  • Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM) to all wells.[11]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[11]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a dose-response curve.

15-Lipoxygenase (15-LOX) Inhibition Assay

Principle: This spectrophotometric assay measures the activity of 15-LOX by detecting the formation of a conjugated diene hydroperoxide product from a fatty acid substrate, such as linoleic acid. The increase in absorbance at 234 nm is monitored over time.[3]

Materials:

  • 15-Lipoxygenase from soybean

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (50 mM, pH 7.4)

  • Test pyrazole compounds

  • Nordihydroguaiaretic acid (NDGA) or Quercetin (positive control)[3]

  • UV-transparent 96-well plate

  • UV/Vis microplate reader

Protocol:

  • Reagent Preparation: Prepare the enzyme solution, substrate solution, and test compound dilutions in the appropriate buffer.

  • Assay Setup: In a UV-transparent 96-well plate, add the assay buffer, test compound at various concentrations, and the 15-LOX enzyme solution.

  • Pre-incubation: Incubate the plate for 5 minutes at room temperature.[3]

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate solution to each well.

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.[4]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value from a dose-response curve.[3]

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. By measuring the fluorescence intensity of a population of cells, their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Materials:

  • Test pyrazole compounds

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat them with the pyrazole compounds at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[17]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature or 37°C.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate DNA content frequency histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Test pyrazole compounds

  • Flow cytometer

Protocol:

  • Cell Treatment: Induce apoptosis by treating cells with the pyrazole compounds for the desired time.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by pyrazole compounds and a typical experimental workflow for their characterization.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazole Pyrazole Compound Pyrazole->EGFR

Inhibition of the EGFR signaling cascade.

G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Pyrazole Pyrazole Compound Pyrazole->VEGFR

Inhibition of the VEGFR signaling pathway.

G cluster_cdk CDK-Mediated Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Pyrazole Pyrazole Compound Pyrazole->CyclinE_CDK2

Inhibition of CDK2-mediated cell cycle progression.

G cluster_workflow General Workflow for Pyrazole Compound Characterization A Synthesize & Purify Pyrazole Compound B Primary Screening (e.g., Cytotoxicity Assay) A->B C Determine IC50 B->C D Active? C->D F Biochemical Assays (e.g., Kinase Inhibition) C->F E Secondary Assays (e.g., Apoptosis, Cell Cycle) D->E Yes I Stop/Redesign D->I No G Determine Mechanism of Action E->G F->G H Lead Optimization G->H

Workflow for in vitro characterization.

References

Application Notes and Protocols for 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole-containing compound with potential applications in medicinal chemistry and drug discovery.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] This document provides a detailed experimental protocol for the synthesis, characterization, and potential biological evaluation of this compound. The methodologies are based on established synthetic routes for similar heterocyclic compounds and standard characterization techniques.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₃N₃[3]
Molecular Weight139.20 g/mol [3]
IUPAC NameThis compound
CAS Number1002651-67-3[3]

Table 2: Proposed Experimental Parameters for Synthesis

StepReagentMolar Ratio (to starting material)SolventTemperature (°C)Time (h)
Pyrazole Aldehyde Synthesis1-ethyl-1H-pyrazole, DMF, POCl₃1 : 3 : 3Dichloromethane0 to reflux4-6
Reductive AminationPyrazole Aldehyde, Methylamine1 : 1.2Methanol0 to RT2-4
ReductionImine intermediate, Sodium Borohydride1 : 1.5Methanol0 to RT12-16

Experimental Protocols

I. Synthesis of this compound

The proposed synthesis is a two-step process involving the formylation of 1-ethyl-1H-pyrazole to yield the corresponding aldehyde, followed by reductive amination with methylamine.

A. Step 1: Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde

This procedure is based on the Vilsmeier-Haack reaction, a common method for formylating electron-rich heterocyclic compounds.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrazole: Dissolve 1-ethyl-1H-pyrazole in a suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-ethyl-1H-pyrazole-5-carbaldehyde.

B. Step 2: Reductive Amination to Yield this compound

This protocol utilizes a standard reductive amination procedure.[4][5]

  • Imine Formation: Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde in methanol in a round-bottom flask. Add a solution of methylamine (as a solution in a suitable solvent like THF or water) dropwise at 0 °C.[6]

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride in small portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol, potentially with a small amount of triethylamine to prevent streaking) to afford the final compound.[5]

II. Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.[7][8]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the number and types of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

III. Potential Biological Assays

Given the known biological activities of pyrazole derivatives, the following assays could be performed to evaluate the potential of this compound.

  • Anti-inflammatory Activity: Evaluate the compound's ability to inhibit inflammatory mediators in cell-based assays (e.g., measuring nitric oxide production in LPS-stimulated macrophages).

  • Anticancer Activity: Screen the compound for cytotoxicity against a panel of cancer cell lines using assays such as the MTT or SRB assay.

  • Antimicrobial Activity: Test the compound's efficacy against various strains of bacteria and fungi using methods like the minimum inhibitory concentration (MIC) assay.[1][2]

Mandatory Visualization

G cluster_synthesis Synthesis Workflow Start Start Formylation Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrazole Start->Formylation Aldehyde 1-ethyl-1H-pyrazole-5-carbaldehyde Formylation->Aldehyde Reductive_Amination Reductive Amination with Methylamine Aldehyde->Reductive_Amination Product This compound Reductive_Amination->Product Purification Column Chromatography Product->Purification Characterization NMR, MS, IR, HPLC Purification->Characterization Final_Product Pure Compound Characterization->Final_Product

Caption: Synthetic workflow for this compound.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NF_kB->Inflammatory_Genes Compound 1-(1-ethyl-1H-pyrazol-5-yl) -N-methylmethanamine Compound->NF_kB

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. As a substituted pyrazole and a secondary amine, this compound presents specific hazards that necessitate rigorous safety protocols. These application notes are intended for researchers, scientists, and professionals in drug development who may work with this or structurally related compounds. The protocols outlined herein are designed to ensure scientific integrity and personnel safety through a deep understanding of the compound's chemical nature and associated risks.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. The pyrazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2][3] The N-methylmethanamine substituent classifies it as a secondary amine, which contributes to its chemical reactivity and potential hazards.[4][5] A thorough understanding of its chemical properties is paramount for its safe and effective use in a laboratory setting.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards that demand careful risk assessment before handling.[6]

GHS Classification:

  • Skin Corrosion/Irritation, Category 1B: This classification indicates that the compound can cause severe skin burns and eye damage upon contact.[6]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Tract Irritation): This indicates that inhalation of the compound may cause respiratory irritation.[6]

Primary Hazards:

  • Corrosive: Direct contact can lead to irreversible damage to skin, eyes, and mucous membranes.

  • Irritant: Inhalation of vapors or aerosols can irritate the respiratory system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₁₃N₃PubChem[6]
Molecular Weight 139.20 g/mol PubChem[6]
Appearance Not explicitly stated, but related compounds are often white to pale yellow solids or liquids.[7][8]Inferred
Solubility Likely limited aqueous solubility, necessitating the use of organic solvents.[9]Inferred

Safe Handling Protocols

Adherence to strict handling protocols is essential to mitigate the risks associated with this compound. The following procedures are based on established safety guidelines for corrosive and irritant chemicals.[10][11]

Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the consistent and correct use of appropriate PPE.

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[12]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.To prevent skin contact and burns.[12]
Body Protection A lab coat, and for larger quantities, a chemical-resistant apron.To protect the skin from accidental splashes.[13]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent respiratory tract irritation from inhalation of vapors or aerosols.[14][15]
Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[14][15]

General Handling Workflow

The following workflow diagram illustrates the essential steps for safely handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_dispense Carefully Dispense Compound prep_materials->handle_dispense Begin Experiment handle_reaction Perform Experimental Procedures handle_dispense->handle_reaction handle_clean Clean Work Area and Equipment handle_reaction->handle_clean post_waste Dispose of Waste Properly handle_clean->post_waste Conclude Experiment post_storage Return Compound to Storage post_waste->post_storage post_ppe Remove and Dispose of PPE post_storage->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A generalized workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

Storage Conditions
  • Temperature: Store in a cool, dry place.[7] Some similar compounds recommend refrigeration (2-8°C).[16]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.[9]

  • Container: Keep the container tightly closed in a well-ventilated area.[13][14] Glass containers are generally suitable.[7]

  • Light: Protect from direct sunlight.[7]

Incompatible Materials

To prevent dangerous reactions, store this compound away from:

  • Strong oxidizing agents: Amines can react violently with strong oxidizers.[4]

  • Acids: As an amine, this compound will react with acids, often exothermically.[5]

  • Heat and ignition sources: Keep away from open flames, sparks, and hot surfaces.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][14]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Spill Response
  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.[7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[14] Do not dispose of it down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

Conclusion

The handling and storage of this compound require a comprehensive understanding of its corrosive and irritant properties. By implementing the protocols outlined in these application notes, including the consistent use of appropriate PPE, engineering controls, and adherence to proper storage and disposal procedures, researchers can work safely and effectively with this compound. A proactive approach to safety is paramount in mitigating the inherent risks and ensuring a secure laboratory environment.

References

Application Notes and Protocols for Pyrazole Scaffolds in Drug Discovery: A Case Study Perspective on 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific biological activity and drug discovery applications of "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" is limited. This document provides a comprehensive overview of the potential applications of the pyrazole scaffold in drug discovery, drawing upon data and protocols for structurally related compounds. The methodologies and data presented herein are intended to serve as a guide for researchers interested in exploring the therapeutic potential of novel pyrazole derivatives like the one specified.

Introduction to Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. [1][2][3][4]Pyrazole derivatives have been successfully developed into drugs for various indications, including cancer, inflammation, and infectious diseases. [5][6]The versatility of the pyrazole core allows for facile chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

The compound of interest, This compound (PubChem CID: 672403), features a 1,5-disubstituted pyrazole core with an N-methylmethanamine side chain. While specific data for this molecule is not available, its structural features suggest potential for interaction with various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.

Potential Therapeutic Applications

Based on the activities of structurally similar pyrazole derivatives, potential therapeutic applications for novel compounds like "this compound" could include:

  • Oncology: Many pyrazole-containing compounds have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. [7][8]* Inflammation: Pyrazole derivatives have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenases (COX) or various kinases involved in inflammatory signaling. [1][5]* Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors, targeting enzymes such as AKT, Aurora kinases, and EGFR, which are crucial in cancer and other diseases. [9][10][11]

Data Presentation: Biological Activities of Representative Pyrazole Derivatives

The following tables summarize the quantitative biological data for a selection of pyrazole derivatives from the literature, illustrating the potential potency and selectivity that can be achieved with this scaffold.

Table 1: Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95
Compound 3ALK2.9-27 (cellular)
Compound 6Aurora A160HCT116 (colon)0.39
AT9283Aurora A / Aurora B~3HCT116 (Colon)Not Specified
RuxolitinibJAK1 / JAK2~3--

Data sourced from BenchChem application notes.[9][12]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeIncubation Time (hrs)IC50 (µM)
3-MPA-001MCF-7 (Breast)MTT4815.2
3-MPA-001A549 (Lung)SRB4822.5
3-MPA-002MCF-7 (Breast)MTT488.7
3-MPA-002A549 (Lung)SRB4812.1
Compound 10bMCF-7 (Breast)MTTNot Specified< 0.1

Data sourced from BenchChem application notes and a review on anticancer pyrazole derivatives.[13][14]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of pyrazole derivatives, adapted from methodologies described in the scientific literature.

Protocol 1: General Synthesis of 1,5-Disubstituted Pyrazole Derivatives

This protocol describes a general method for the synthesis of 1,5-disubstituted pyrazoles, which could be adapted for the synthesis of "this compound".

Principle: The core pyrazole ring is typically formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Subsequent functionalization allows for the introduction of various substituents.

Materials:

  • Ethyl acetoacetate or other β-keto esters

  • Ethylhydrazine

  • Strong base (e.g., Sodium ethoxide)

  • Anhydrous ethanol

  • Reagents for side-chain introduction (e.g., formaldehyde, methylamine, and a reducing agent like sodium borohydride for reductive amination)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Pyrazole Ring Formation:

    • Dissolve the β-keto ester in anhydrous ethanol.

    • Add a solution of ethylhydrazine in ethanol dropwise to the reaction mixture at room temperature.

    • Add a catalytic amount of a base (e.g., sodium ethoxide) and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

    • Extract the crude product with an organic solvent and purify by column chromatography to obtain the 1-ethyl-pyrazol-5-one intermediate.

  • Side Chain Introduction (via Vilsmeier-Haack and Reductive Amination):

    • Subject the pyrazol-5-one to a Vilsmeier-Haack reaction (using POCl3 and DMF) to introduce a formyl group at the C4 or C5 position.

    • The resulting pyrazole-carbaldehyde is then subjected to reductive amination. Dissolve the aldehyde in methanol, add methylamine, and stir for 1-2 hours.

    • Cool the reaction mixture to 0°C and add sodium borohydride portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final compound by column chromatography.

Diagram: General Synthesis Workflow

G cluster_synthesis Synthesis of 1,5-Disubstituted Pyrazoles reagents β-Keto Ester + Ethylhydrazine condensation Cyclocondensation reagents->condensation intermediate1 1-Ethyl-Pyrazol-5-one condensation->intermediate1 vilsmeier Vilsmeier-Haack Reaction intermediate1->vilsmeier intermediate2 Pyrazole-carbaldehyde vilsmeier->intermediate2 reductive_amination Reductive Amination (Methylamine, NaBH4) intermediate2->reductive_amination final_product 1-(1-ethyl-1H-pyrazol-5-yl)-N- methylmethanamine Analog reductive_amination->final_product purification Purification (Column Chromatography) final_product->purification

Caption: A generalized workflow for the synthesis of 1,5-disubstituted pyrazole derivatives.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of novel compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. [9] * Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [9] * Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Experimental Workflow for Anticancer Screening

G cluster_workflow Anticancer Screening Workflow (MTT Assay) start Seed Cancer Cells (96-well plate) incubation1 Incubate 24h start->incubation1 treatment Treat with Pyrazole Compound (Serial Dilutions) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Solubilize Formazan incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate IC50 readout->analysis

Caption: A step-by-step workflow for the in vitro anticancer screening using the MTT assay.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for quantifying the inhibitory activity of compounds against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase assay buffer

  • ATP solution

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase and substrate mix in the assay buffer.

    • Add the diluted inhibitor compound (or DMSO for control wells).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate for 40 minutes at room temperature.

  • ATP Detection:

    • Add the Kinase Detection Reagent to convert the remaining ATP to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

Diagram: Representative Signaling Pathway (PI3K/AKT Pathway)

G cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Kinase Inhibitor (e.g., Afuresertib) Inhibitor->AKT

Caption: A simplified diagram of the PI3K/AKT signaling pathway, a common target for pyrazole-based kinase inhibitors.

Conclusion

While specific drug discovery data for "this compound" is not currently available, the broader class of pyrazole derivatives represents a highly promising area of research. The provided application notes and protocols offer a foundational framework for researchers to synthesize and evaluate novel pyrazole compounds for their therapeutic potential. The structural features of "this compound" make it an interesting candidate for screening in various disease models, particularly in oncology and inflammatory diseases, where pyrazole scaffolds have demonstrated significant utility. Further investigation into its biological activities is warranted to elucidate its potential as a novel therapeutic agent.

References

Application Notes and Protocols for 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole-containing small molecule.[1] The pyrazole scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] Compounds with this core structure have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes.[5] These application notes provide detailed protocols for evaluating the biological activity of this compound in common cell-based assays. The following protocols are intended as a starting point for researchers to investigate the compound's effects on cell viability, apoptosis, and a hypothetical kinase signaling pathway.

Compound Information:

PropertyValue
IUPAC Name This compound
Synonyms [(1-ethyl-1H-pyrazol-5-yl)methyl]methylamine
PubChem CID 672403[1]
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.20 g/mol [1]
CAS Number 1002651-67-3[1]

Safety Precautions:

This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hypothetical Application: Inhibition of a Pro-Survival Kinase Pathway

For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of a hypothetical pro-survival kinase, "Kinase X," which is upstream of the well-established PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer and promotes cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates PI3K PI3K Kinase_X->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation and Survival Akt->Proliferation_Survival Promotes Compound This compound Compound->Kinase_X Inhibits

Hypothetical signaling pathway of Kinase X.

Data Presentation: Hypothetical In Vitro Activity

The following table summarizes hypothetical data for this compound in various cell-based assays. This data is for illustrative purposes only.

AssayCell LineParameterValue
Cell Viability (MTT)HeLaIC₅₀15.2 µM
Cell Viability (MTT)A549IC₅₀22.8 µM
Apoptosis (Caspase-3/7)HeLaEC₅₀18.5 µM
Kinase X InhibitionBiochemical AssayIC₅₀0.8 µM
p-Akt (Ser473) Western BlotHeLaIC₅₀12.7 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well.

    • Incubate for 4 hours at room temperature, protected from light, on a shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with compound dilutions Incubate_24h_1->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed 10,000 cells per well in 100 µL of complete medium into a 96-well white-walled plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Treat cells with a range of concentrations of the compound as described in the MTT assay protocol.

    • Incubate for 24-48 hours.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold-change in caspase activity relative to the vehicle control and determine the EC₅₀ value.

Western Blot for Phosphorylated Akt (p-Akt)

This protocol assesses the phosphorylation status of Akt at Serine 473, a downstream marker of PI3K pathway activation.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat with the compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (GAPDH).

    • Determine the IC₅₀ for the inhibition of Akt phosphorylation.

G Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Antibody Incubate with primary antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal with ECL Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Workflow for Western blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route is a multi-step process that involves:

  • Formation of the Pyrazole Ring: Synthesis of a 1-ethyl-1H-pyrazol-5-yl precursor. A common starting point is the cyclocondensation of ethylhydrazine with a suitable three-carbon building block to form 1-ethyl-1H-pyrazol-5-ol.

  • Formylation: Introduction of a formyl group at the C5 position of the pyrazole ring to yield 1-ethyl-1H-pyrazole-5-carbaldehyde. The Vilsmeier-Haack reaction is a standard method for this transformation.

  • Reductive Amination: Reaction of the aldehyde with methylamine in the presence of a reducing agent to produce the final product, this compound.

Q2: What are the critical parameters in the Vilsmeier-Haack formylation step?

A2: The Vilsmeier-Haack reaction is sensitive to temperature and the stoichiometry of the reagents (typically phosphorus oxychloride and dimethylformamide). Careful control of the reaction temperature, usually starting at low temperatures (0-5 °C) and slowly warming to room temperature or slightly above, is crucial to prevent side reactions such as over-chlorination. The ratio of the Vilsmeier reagent to the pyrazole substrate should be optimized to ensure complete formylation without excessive side-product formation.

Q3: What reducing agents are suitable for the reductive amination step?

A3: Several reducing agents can be used for the reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde with methylamine. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). STAB is often preferred as it is milder and can be used in a one-pot procedure under acidic to neutral conditions, which can help to minimize side reactions.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel.[1] A gradient elution system, for example, using a mixture of dichloromethane and methanol or ethyl acetate and hexanes, is often effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product. Final product purity should be assessed by techniques such as NMR and LC-MS.

Troubleshooting Guides

Problem 1: Low Yield in the Pyrazole Ring Formation Step
Potential Cause Suggested Solution
Incomplete reaction of ethylhydrazine.Ensure the quality of the ethylhydrazine used. Consider using a slight excess of ethylhydrazine. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Side reactions due to incorrect pH.The pH of the reaction mixture can be critical. Maintain the pH within the optimal range for the specific cyclocondensation reaction being used. For the reaction of ethylhydrazine with methyl trans-3-methoxyacrylate to form 1-ethyl-1H-pyrazol-5-ol, the pH should be maintained between 9.0-9.5.[2]
Sub-optimal reaction temperature.The reaction temperature should be carefully controlled. For the synthesis of 1-ethyl-1H-pyrazol-5-ol, a temperature of 40 °C is recommended.[2]
Problem 2: Poor Regioselectivity during Pyrazole Synthesis
Potential Cause Suggested Solution
Use of unsymmetrical starting materials.The reaction of ethylhydrazine with an unsymmetrical diketone or β-keto ester can lead to the formation of two regioisomers. To ensure the desired regioselectivity for the 1,5-disubstituted pyrazole, it is preferable to use a starting material that directs the substitution pattern, such as a β-alkoxy-α,β-unsaturated ester like methyl trans-3-methoxyacrylate.
Reaction conditions favoring the undesired isomer.The choice of solvent and temperature can influence the regioselectivity. A systematic optimization of these parameters may be necessary to favor the formation of the desired 1,5-isomer.
Problem 3: Low Yield or No Reaction in the Vilsmeier-Haack Formylation

| Potential Cause | Suggested Solution | | Inactive Vilsmeier reagent. | The Vilsmeier reagent should be prepared fresh just before use by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperature (0-5 °C). Ensure both reagents are of high purity and anhydrous. | | Deactivated pyrazole substrate. | The pyrazole ring must be sufficiently electron-rich to undergo electrophilic formylation. If the pyrazole has strongly electron-withdrawing substituents, the reaction may be sluggish or not proceed at all. The hydroxyl group in 1-ethyl-1H-pyrazol-5-ol is activating and should facilitate the reaction. | | Incorrect reaction temperature. | The reaction is typically started at a low temperature and allowed to warm up. If the temperature is too low, the reaction may not start, and if it is too high, it can lead to decomposition or side reactions. Monitor the reaction by TLC to find the optimal temperature profile. |

Problem 4: Formation of Chlorinated Byproducts in the Vilsmeier-Haack Reaction
Potential Cause Suggested Solution
Excess phosphorus oxychloride or prolonged reaction time.The hydroxyl group of 1-ethyl-1H-pyrazol-5-ol can be substituted by a chlorine atom under the reaction conditions. Use a stoichiometric amount of POCl₃ and carefully monitor the reaction progress to avoid prolonged reaction times after the starting material has been consumed.
High reaction temperature.Higher temperatures can favor the chlorination side reaction. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Problem 5: Low Yield in the Reductive Amination Step
Potential Cause Suggested Solution
Imine formation is not favored.The initial step of reductive amination is the formation of an imine or iminium ion. This step is often favored under slightly acidic conditions. If using a borohydride reducing agent that requires neutral or basic conditions, it may be beneficial to pre-form the imine before adding the reducing agent.
Ineffective reducing agent.Ensure the reducing agent is active. Sodium triacetoxyborohydride (STAB) is often effective and can be used in a one-pot reaction in a solvent like dichloroethane or THF.[3]
Over-alkylation of the product.The secondary amine product can potentially react further to form a tertiary amine. Using a stoichiometric amount of the aldehyde and a slight excess of methylamine can help to minimize this.

Experimental Protocols

Synthesis of 1-ethyl-1H-pyrazol-5-ol[2]
  • Combine ethylhydrazine oxalate (1.0 eq) with water.

  • Adjust the pH to 9.5 with a 50% w/v NaOH solution.

  • Heat the mixture to 40 °C.

  • Add methyl trans-3-methoxyacrylate (0.67 eq) dropwise over 1 hour, maintaining the pH between 9.0 and 9.5 by adding 50% w/v NaOH solution as needed.

  • Stir the mixture for an additional 3 hours at 40 °C.

  • Cool the mixture to 5 °C and filter.

  • Reduce the volume of the filtrate by evaporation, cool to 5 °C, and filter again.

  • Acidify the filtrate to pH 3-4 with 6M HCl.

  • Extract the product with a 3:1 mixture of chloroform/isopropanol.

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using 20% MeOH in EtOAc as the eluent to afford 1-ethyl-1H-pyrazol-5-ol.

Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde (General Vilsmeier-Haack Protocol)
  • In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-ethyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-ethyl-1H-pyrazole-5-carbaldehyde.

Synthesis of this compound (General Reductive Amination Protocol)[3]
  • To a solution of 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and methylamine (1.2 eq, as a solution in THF or as a salt with subsequent basification) in dry 1,2-dichloroethane, add sodium triacetoxyborohydride (1.4 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to obtain this compound.

Data Summary

Table 1: Expected Yields and Purity

StepProductExpected YieldPurity (Post-Purification)
11-ethyl-1H-pyrazol-5-ol~70%[2]>95%
21-ethyl-1H-pyrazole-5-carbaldehyde50-70%>95%
3This compound60-80%>98%

Note: Yields are estimates based on similar reactions and may vary depending on specific experimental conditions.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Reductive Amination Ethylhydrazine Ethylhydrazine 1-ethyl-1H-pyrazol-5-ol 1-ethyl-1H-pyrazol-5-ol Ethylhydrazine->1-ethyl-1H-pyrazol-5-ol Cyclocondensation 3-Carbon Building Block 3-Carbon Building Block 3-Carbon Building Block->1-ethyl-1H-pyrazol-5-ol 1-ethyl-1H-pyrazole-5-carbaldehyde 1-ethyl-1H-pyrazole-5-carbaldehyde 1-ethyl-1H-pyrazol-5-ol->1-ethyl-1H-pyrazole-5-carbaldehyde Vilsmeier-Haack Final Product 1-(1-ethyl-1H-pyrazol-5-yl) -N-methylmethanamine 1-ethyl-1H-pyrazole-5-carbaldehyde->Final Product Reductive Amination Methylamine Methylamine Methylamine->Final Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Reaction Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Optimize_Conditions Optimize Temperature, Time, and pH Check_Reagents->Optimize_Conditions Optimize_Conditions->Side_Products Adjust_Stoichiometry Adjust Reagent Ratios Side_Products->Adjust_Stoichiometry Yes Purification_Issue Purification Issues? Side_Products->Purification_Issue No Modify_Temp_Profile Modify Temperature Profile Adjust_Stoichiometry->Modify_Temp_Profile Modify_Temp_Profile->Purification_Issue Optimize_Chromatography Optimize Chromatography (Solvent System, Gradient) Purification_Issue->Optimize_Chromatography Yes Success Success Purification_Issue->Success No Optimize_Chromatography->Success End End Success->End

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of N-alkylated Pyrazole Methanamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common purification challenges encountered during the synthesis of N-alkylated pyrazole methanamines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your N-alkylated pyrazole methanamine products.

Issue 1: Difficulty in Separating Regioisomers (N1 vs. N2 alkylation)

  • Question: My reaction has produced a mixture of N1 and N2 alkylated regioisomers. How can I separate them?

  • Answer: The separation of N1 and N2 regioisomers is a common challenge due to their similar physical properties.[1][2] The most effective method is typically flash column chromatography . Success often depends on finding the right solvent system through careful TLC analysis. Systems such as heptane-EtOAc, toluene-acetone, and DCM-MeOH have been reported to be effective.[3] For particularly challenging separations, consider using an amine-functionalized silica column or adding a small amount of a competing amine like triethylamine (Et3N) or ammonia in methanol to the mobile phase to reduce tailing and improve resolution.[4]

  • Question: My regioisomers are still co-eluting during column chromatography. What else can I try?

  • Answer: If standard chromatography fails, you might explore fractional crystallization . This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. Another approach is to convert the amine mixture into their hydrochloride salts. The differing crystal packing of the salt forms may allow for separation by recrystallization.

Issue 2: Presence of Unreacted Starting Materials

  • Question: How do I remove unreacted pyrazole methanamine from my product?

  • Answer: Unreacted starting material can often be removed using an acid-base extraction . Your N-alkylated product, being a tertiary amine, and the starting material, likely a primary or secondary amine, will both be extracted into an acidic aqueous layer. After neutralization, the difference in polarity between the starting material and the product may allow for separation by a subsequent organic extraction or by flash chromatography.

  • Question: How do I remove unreacted alkylating agent (e.g., benzyl bromide)?

  • Answer: Unreacted alkyl halides are typically non-polar and can usually be separated from the more polar N-alkylated pyrazole methanamine product by flash column chromatography .

Issue 3: By-product Removal

  • Question: My reaction was performed using the Mitsunobu reaction, and I'm having trouble removing the triphenylphosphine oxide and diethyl azodicarboxylate by-products. What should I do?

  • Answer: The by-products of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced form of DEAD (1,2-dicarbethoxyhydrazine), are notoriously difficult to remove by standard chromatography. One strategy is to perform an extraction with a solvent in which the by-products are soluble but your product is not. Alternatively, specific protocols have been developed for the removal of these impurities, which may involve precipitation or the use of specialized scavengers.[5]

  • Question: I have an unknown impurity that I suspect is from the decomposition of my product. How can I purify my compound?

  • Answer: N-alkylated pyrazole methanamines can be susceptible to degradation, especially at elevated temperatures. It is crucial to handle them with care and avoid excessive heat during purification. If you suspect decomposition, it is best to use milder purification techniques. Room temperature column chromatography or recrystallization from a suitable solvent at a controlled temperature would be preferable to distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of pyrazoles?

A1: The most prevalent side reaction is the formation of regioisomers, where the alkyl group attaches to either the N1 or N2 position of the pyrazole ring.[1][2] The ratio of these isomers is influenced by steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions.

Q2: How can I determine the ratio of N1 to N2 regioisomers in my product mixture?

A2: The most powerful technique for determining the regioisomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy . Both ¹H and ¹³C NMR will show distinct signals for each isomer. For unambiguous assignment, 2D NMR techniques like NOESY can be employed to identify through-space correlations between the N-alkyl group and protons on the pyrazole ring.

Q3: Are there any general tips for the column chromatography of basic compounds like N-alkylated pyrazole methanamines?

A3: Yes. Basic compounds often interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can:

  • Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent.[4]

  • Use a deactivated silica gel or an amine-functionalized silica column.[4]

  • Opt for reversed-phase chromatography where the basic nature of the compound can be an advantage.

Q4: Can I purify my N-alkylated pyrazole methanamine by recrystallization?

A4: Recrystallization can be a very effective purification method, especially for removing minor impurities and for obtaining highly pure crystalline material. If your product is an oil, you can try converting it to a salt (e.g., a hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization from a suitable solvent like isopropanol or ethanol/ether mixtures.[6]

Q5: What is the best way to remove colored impurities from my product?

A5: Colored impurities can sometimes be removed by treating a solution of your crude product with activated charcoal before filtration and subsequent purification. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

Data Presentation

Table 1: Comparison of Purification Methods for N-Alkylated Pyrazole Methanamines

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Flash Column Chromatography >95%60-90%Widely applicable, good for separating regioisomers and by-products.Can be time-consuming and requires significant solvent usage.
Acid-Base Extraction Variable>90%Excellent for removing non-basic impurities and starting materials.Not effective for separating compounds with similar basicity (e.g., regioisomers).
Recrystallization (as salt) >99%50-80%Can provide very high purity, good for final polishing step.Product must be a solid or form a crystalline salt; yield can be lower.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Separation of Regioisomers

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine). Gradually increase the polarity of the eluent (gradient elution) to elute the products.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (pH > 10, check with pH paper).

  • Back-Extraction: Extract the basified aqueous solution with three portions of an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.[7]

Protocol 3: Recrystallization as a Hydrochloride Salt

  • Salt Formation: Dissolve the purified (or crude) N-alkylated pyrazole methanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Isolation of Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Mandatory Visualization

experimental_workflow cluster_synthesis N-Alkylation Reaction cluster_purification Purification Strategy cluster_analysis Analysis start Crude Reaction Mixture (Product, Regioisomers, By-products, Unreacted Starting Materials) extraction Acid-Base Extraction start->extraction Removal of non-basic impurities chromatography Flash Column Chromatography extraction->chromatography Separation of regioisomers & polar impurities recrystallization Recrystallization (as salt) chromatography->recrystallization Final polishing for high purity solid analysis Purity & Structure Confirmation (NMR, LC-MS) chromatography->analysis recrystallization->analysis

Caption: A general workflow for the purification and analysis of N-alkylated pyrazole methanamines.

troubleshooting_logic cluster_identification Impurity Identification cluster_solution Purification Strategy start Crude product shows multiple spots on TLC is_regioisomer Are the spots regioisomers? start->is_regioisomer is_starting_material Is one spot the starting material? is_regioisomer->is_starting_material No column_chrom Optimize flash chromatography is_regioisomer->column_chrom Yes is_byproduct Is it a reaction by-product? is_starting_material->is_byproduct No acid_base Perform acid-base extraction is_starting_material->acid_base Yes is_byproduct->column_chrom Yes recrystallize Attempt recrystallization is_byproduct->recrystallize If minor impurity

Caption: A decision tree for troubleshooting the purification of N-alkylated pyrazole methanamines.

References

Technical Support Center: Synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient synthesis is a three-step process:

  • N-Alkylation: Ethylation of a pyrazole precursor to form 1-ethyl-1H-pyrazole.

  • Formylation: Introduction of a formyl group at the C5 position of the pyrazole ring, typically via the Vilsmeier-Haack reaction, to yield 1-ethyl-1H-pyrazole-5-carboxaldehyde.

  • Reductive Amination: Reaction of the aldehyde intermediate with methylamine in the presence of a reducing agent to form the final product.

Q2: What are the critical parameters influencing the overall yield?

A2: Key parameters include the regioselectivity of the initial N-alkylation, the efficiency of the formylation reaction which can be sensitive to the electronic properties of the pyrazole ring, and the choice of reducing agent and reaction conditions for the final reductive amination step to avoid side reactions.

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes. Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Similarly, reducing agents like sodium borohydride and its derivatives are flammable and should be handled with care.

Synthesis Workflow

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Formylation (Vilsmeier-Haack) cluster_2 Step 3: Reductive Amination start Pyrazole step1_reagents Ethyl Iodide, Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) start->step1_reagents 1. step1_product 1-Ethyl-1H-pyrazole step1_reagents->step1_product Yields step2_reagents POCl3, DMF step1_product->step2_reagents 2. step2_product 1-Ethyl-1H-pyrazole-5-carboxaldehyde step2_reagents->step2_product Yields step3_reagents Methylamine (CH3NH2) Reducing Agent (e.g., NaBH(OAc)3) step2_product->step3_reagents 3. final_product This compound step3_reagents->final_product Yields

Caption: A three-step workflow for the synthesis of the target compound.

Troubleshooting Guide

Step 1: N-Alkylation of Pyrazole

Q: I am getting a mixture of N1 and N2-ethylated pyrazole isomers. How can I improve the regioselectivity for 1-ethyl-1H-pyrazole?

A: The formation of regioisomers is a common challenge in the alkylation of unsymmetrical pyrazoles.[1] Here are some strategies to improve selectivity:

  • Choice of Base and Solvent: The combination of a weaker base (like K₂CO₃) and a polar aprotic solvent (like acetonitrile or DMF) often favors the formation of the thermodynamically more stable N1-alkylated product.[2]

  • Protecting Groups: Although it adds extra steps, using a removable protecting group on one of the nitrogen atoms can ensure specific alkylation at the desired position.

  • Alternative Alkylating Agents: While ethyl iodide is common, experimenting with other ethylating agents like diethyl sulfate might alter the isomeric ratio.

  • Purification: Careful column chromatography can be used to separate the isomers, although this may result in a lower isolated yield of the desired product.

Step 2: Vilsmeier-Haack Formylation

Q: The formylation of 1-ethyl-1H-pyrazole is resulting in a low yield of the desired aldehyde. What could be the issue?

A: Low yields in the Vilsmeier-Haack reaction can stem from several factors.[3][4]

  • Reagent Purity and Stoichiometry: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous. The stoichiometry of the Vilsmeier reagent to the pyrazole substrate is critical; an excess of the reagent is often required.

  • Reaction Temperature: The reaction temperature plays a crucial role.[5] The Vilsmeier reagent is typically formed at low temperatures (0-10 °C), and the subsequent reaction with the pyrazole may require heating.[6] Optimization of the reaction temperature and time is necessary.

  • Substrate Reactivity: The electron density of the pyrazole ring influences its reactivity. While the ethyl group is weakly activating, other substituents could deactivate the ring towards electrophilic substitution.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt must be carefully controlled, typically by pouring the reaction mixture onto ice and then neutralizing with a base. Incomplete hydrolysis can lead to lower yields.

Q: I am observing the formation of byproducts during the Vilsmeier-Haack reaction. How can I minimize them?

A: Byproduct formation can be due to side reactions or decomposition.

  • Controlling Exotherms: The formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during its preparation is crucial to prevent degradation of the reagent and the starting material.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and avoid prolonged reaction times that could lead to decomposition or the formation of secondary products.[1]

Step 3: Reductive Amination

Q: My reductive amination is giving a poor yield of the final product. What are the likely causes?

A: Low yields in reductive amination can be attributed to several factors related to the reaction conditions and reagents.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting aldehyde but is effective at reducing the intermediate imine/iminium ion.[7] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde to an alcohol.

  • pH Control: The pH of the reaction medium is crucial for the formation of the imine intermediate. A slightly acidic medium (pH 4-6) is generally optimal to facilitate the dehydration step in imine formation without deactivating the amine nucleophile.[8]

  • Stoichiometry of Methylamine: An excess of methylamine is often used to drive the equilibrium towards imine formation.

  • Solvent: A suitable solvent that can dissolve all reactants is necessary. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[7]

Q: I am observing the formation of a significant amount of the corresponding alcohol as a byproduct. How can I prevent this?

A: The formation of 1-(1-ethyl-1H-pyrazol-5-yl)methanol is a common side reaction resulting from the reduction of the starting aldehyde.

  • Use a Weaker Reducing Agent: As mentioned, switching to a milder reducing agent like NaBH(OAc)₃ can significantly reduce the formation of the alcohol byproduct.[7]

  • Stepwise Procedure: A stepwise approach can be employed where the imine is pre-formed by reacting the aldehyde and methylamine before the addition of the reducing agent. This ensures that the reducing agent primarily acts on the imine.

Purification

Q: I am having difficulty purifying the final product, this compound. What are the recommended methods?

A: The basic nature of the final product can be exploited for purification.

  • Acid-Base Extraction: An acid-base extraction can be an effective initial purification step. The amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be used for final purification. A solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to prevent tailing of the amine product on the acidic silica gel.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Decision Tree cluster_step1 Alkylation Issues cluster_step2 Formylation Issues cluster_step3 Reductive Amination Issues cluster_purification Purification Issues start Low Overall Yield step1_check Problem in Step 1 (Alkylation)? start->step1_check step2_check Problem in Step 2 (Formylation)? step1_check->step2_check No isomer_issue Isomer formation? step1_check->isomer_issue Yes low_conversion1 Low conversion? step1_check->low_conversion1 Yes step3_check Problem in Step 3 (Reductive Amination)? step2_check->step3_check No low_yield2 Low yield? step2_check->low_yield2 Yes byproducts2 Byproducts observed? step2_check->byproducts2 Yes purification_check Problem with Purification? step3_check->purification_check No low_yield3 Low yield? step3_check->low_yield3 Yes alcohol_byproduct Alcohol byproduct? step3_check->alcohol_byproduct Yes purification_issue Difficulty in purification? purification_check->purification_issue Yes isomer_solution Optimize base/solvent Consider protecting group Purify via chromatography isomer_issue->isomer_solution conversion1_solution Increase reaction time/temperature Check reagent purity low_conversion1->conversion1_solution yield2_solution Check reagent purity/stoichiometry Optimize temperature Ensure complete hydrolysis low_yield2->yield2_solution byproducts2_solution Control exotherm Use inert atmosphere Monitor reaction progress byproducts2->byproducts2_solution yield3_solution Optimize reducing agent Control pH Use excess methylamine low_yield3->yield3_solution alcohol_solution Use milder reducing agent (NaBH(OAc)3) Perform stepwise reaction alcohol_byproduct->alcohol_solution purification_solution Use acid-base extraction Use basic modifier in column chromatography Consider distillation purification_issue->purification_solution

Caption: A decision tree to troubleshoot common issues in the synthesis.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

  • To a solution of pyrazole (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-pyrazole.

Step 2: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxaldehyde (Vilsmeier-Haack Reaction)

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-ethyl-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-ethyl-1H-pyrazole-5-carboxaldehyde.[6]

Step 3: Synthesis of this compound (Reductive Amination)

  • To a solution of 1-ethyl-1H-pyrazole-5-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine (2.0 eq, as a solution in a suitable solvent like THF or ethanol).

  • Add acetic acid (0.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, with a mobile phase containing a small amount of triethylamine) to obtain this compound.[7]

Data Summary

Table 1: Reaction Conditions and Expected Yields

StepKey ReagentsSolventTemperatureTypical Yield
1. N-Alkylation Pyrazole, Ethyl Iodide, K₂CO₃AcetonitrileReflux60-75%
2. Formylation 1-Ethyl-1H-pyrazole, POCl₃, DMFDMF70-80 °C50-65%
3. Reductive Amination 1-Ethyl-1H-pyrazole-5-carboxaldehyde, Methylamine, NaBH(OAc)₃DCERoom Temp.70-85%

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventSelectivity (Imine vs. Aldehyde)AdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFHighMild, selective, commercially availableMoisture sensitive, relatively expensive
Sodium Cyanoborohydride (NaBH₃CN) MethanolHigh (at controlled pH)Effective, tolerant of many functional groupsHighly toxic cyanide byproduct
Sodium Borohydride (NaBH₄) Methanol, EthanolLowInexpensive, readily availableCan reduce the starting aldehyde, less selective
Catalytic Hydrogenation (H₂, Pd/C) Methanol, EthanolHigh"Green" reducing agent, high yieldingRequires specialized equipment (hydrogenator)

References

Pyrazole Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Troubleshooting Guides

This section provides detailed answers to specific problems you might encounter during pyrazole synthesis.

Issue 1: Low or No Yield of the Desired Pyrazole

Q: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?

A: Low yields in pyrazole synthesis, particularly in reactions like the Knorr synthesis, can be attributed to several factors, from starting material quality to reaction conditions.[1]

Potential Causes and Solutions:

  • Purity of Starting Materials:

    • Problem: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to competing side reactions, reducing the yield and complicating purification.[1][2] Hydrazine derivatives are particularly susceptible to degradation over time.[1]

    • Solution: Ensure the purity of your starting materials. It is highly recommended to use a freshly opened or recently purified hydrazine reagent.[1] You can assess purity using techniques like NMR or GC-MS.

  • Suboptimal Reaction Conditions:

    • Problem: Critical parameters such as temperature, reaction time, solvent, and pH may not be optimal for your specific substrates.[1] For instance, elevated temperatures can sometimes lead to the formation of tar-like substances due to polymerization or degradation.[2]

    • Solution: Systematically optimize the reaction conditions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1] A lower temperature for a longer duration might minimize byproduct formation.[2]

  • Incorrect Stoichiometry:

    • Problem: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine derivative (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Incomplete Cyclization:

    • Problem: The intermediate hydrazone may not efficiently cyclize to form the pyrazole ring, sometimes resulting in the isolation of pyrazoline intermediates.[3]

    • Solution: Adjusting the pH can be crucial. Acid catalysis is often employed in the Knorr synthesis to facilitate both the initial condensation and the subsequent cyclization.[4][5]

Below is a troubleshooting workflow for addressing low yield:

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions (Temp, Time, Solvent, pH) start->check_conditions check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry analyze_byproducts Analyze for Side Products (TLC, LC-MS, NMR) start->analyze_byproducts impure Impure Materials Detected check_purity->impure suboptimal Suboptimal Conditions? check_conditions->suboptimal incorrect_ratio Incorrect Stoichiometry? check_stoichiometry->incorrect_ratio side_reactions Side Reactions Confirmed? analyze_byproducts->side_reactions impure->check_conditions No purify_reagents Purify/Replace Reagents impure->purify_reagents Yes suboptimal->check_stoichiometry No optimize_conditions Optimize Conditions suboptimal->optimize_conditions Yes incorrect_ratio->analyze_byproducts No adjust_ratio Adjust Stoichiometry incorrect_ratio->adjust_ratio Yes address_side_reactions Address Specific Side Reactions side_reactions->address_side_reactions Yes end Improved Yield purify_reagents->end optimize_conditions->end adjust_ratio->end address_side_reactions->end

Troubleshooting workflow for low pyrazole yield.

Issue 2: Formation of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity?

A: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The regioselectivity is governed by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by the hydrazine.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Effects:

    • Approach: The choice of solvent can dramatically influence the regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the regioselectivity in favor of a single isomer.[6]

    • Mechanism: These solvents can selectively form hemiketals with the more electrophilic carbonyl group, directing the hydrazine to attack the other carbonyl.[6]

  • Steric and Electronic Control:

    • Approach: The inherent steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine play a crucial role.[1] A bulky substituent on the dicarbonyl will sterically hinder the attack at the adjacent carbonyl, favoring the formation of one regioisomer.

    • Consideration: You can sometimes modify your starting materials to exaggerate these differences and favor the desired isomer.

  • pH Control:

    • Approach: The reaction pH can influence which carbonyl is more readily protonated and activated for nucleophilic attack. Careful control of the pH, potentially by using buffered conditions, can improve selectivity.

The following diagram illustrates the competing reaction pathways leading to regioisomer formation:

G reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine path_a Attack at Carbonyl 1 reactants->path_a path_b Attack at Carbonyl 2 reactants->path_b intermediate_a Intermediate A path_a->intermediate_a intermediate_b Intermediate B path_b->intermediate_b cyclize_a Cyclization intermediate_a->cyclize_a cyclize_b Cyclization intermediate_b->cyclize_b product_a Regioisomer 1 cyclize_a->product_a product_b Regioisomer 2 cyclize_b->product_b

Formation of regioisomers in pyrazole synthesis.

Data on Solvent Effects on Regioselectivity:

SolventReactantsRatio of Regioisomers (A:B)Reference
Ethanol1-Aryl-4,4,4-trifluoro-1,3-butanediones + MethylhydrazineVaries, often poor selectivity[6]
TFE1-Aryl-4,4,4-trifluoro-1,3-butanediones + MethylhydrazineSignificantly improved selectivity for one isomer[6]
HFIP1-Aryl-4,4,4-trifluoro-1,3-butanediones + MethylhydrazineHigh selectivity for one isomer[6]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned a dark red/brown color. Is this normal, and what causes it?

A1: Discoloration is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be sensitive to air and light.[1] The reaction mixture can also become acidic, promoting the formation of these colored byproducts.[1] While often harmless to the main reaction, it can complicate purification. Adding a mild base like sodium acetate can sometimes neutralize the acid and lead to a cleaner reaction profile.[1]

Q2: I'm using a β-ketoester as my 1,3-dicarbonyl component and I'm getting a byproduct. What could it be?

A2: When reacting a β-ketoester with a hydrazine, a common side reaction is the formation of a pyrazolone.[7] This occurs when the hydrazine condenses with the ketone to form a hydrazone, followed by an intramolecular nucleophilic attack of the other nitrogen on the ester carbonyl.[7] Pyrazolones exist in tautomeric forms and are generally stable compounds.

Q3: How can I effectively separate a mixture of pyrazole regioisomers?

A3: Separating regioisomers can be challenging due to their similar physical properties.[3] The most common and effective method is silica gel column chromatography.[8] You may need to screen various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find one that provides adequate separation on a TLC plate before scaling up to a column. In some cases, recrystallization can be effective if one isomer is significantly less soluble than the other in a particular solvent system.

Q4: Can N-alkylation or N-acylation occur as a side reaction?

A4: Yes, while often a desired subsequent functionalization, unintended N-alkylation or N-acylation can occur. The pyrazole ring has two nitrogen atoms, and the N-H proton is acidic, making the corresponding anion nucleophilic. If there are alkylating or acylating agents present as impurities in your starting materials or solvents, or if intermediates are formed that can act as such agents, side reactions at the nitrogen atoms are possible. These reactions can also lead to mixtures of N1 and N2 substituted isomers.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Materials:

    • 1,3-Dicarbonyl compound (1.0 eq)

    • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0-1.2 eq)

    • Solvent (e.g., Ethanol, Acetic Acid)

    • Acid catalyst (if needed, e.g., a few drops of glacial acetic acid or HCl)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar and condenser.

    • Add the hydrazine derivative to the solution. The addition may be done dropwise if the reaction is exothermic.

    • If required, add the acid catalyst.

    • Heat the reaction mixture to reflux (or the optimized temperature) and monitor its progress by TLC.[1]

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling, in which case it can be collected by vacuum filtration.[1]

    • Alternatively, remove the solvent under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel column chromatography.[1]

Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methods demonstrating improved regioselectivity.[6]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) as solvent

    • Standard laboratory glassware for reflux and work-up

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl (1.0 eq) in TFE.

    • At room temperature, add the substituted hydrazine (1.1 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting dicarbonyl is fully consumed.

    • Cool the mixture to room temperature and remove the TFE under reduced pressure.

    • Perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine).

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product via silica gel column chromatography to isolate the major regioisomer.

    • Characterize the product using NMR spectroscopy to confirm its structure and assess isomeric purity.

References

Technical Support Center: Resolving Regioisomer Formation in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with regioisomer formation during pyrazole alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in pyrazole N-alkylation a significant challenge?

The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles arises from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult and laborious to separate.[3][4] The tautomerization of the pyrazole ring further complicates selective alkylation as both nitrogen atoms can act as nucleophiles.[3]

Q2: What are the key factors influencing the N1 vs. N2 regioselectivity in pyrazole alkylation?

The regiochemical outcome of pyrazole N-alkylation is governed by a delicate interplay of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent are primary determinants.[1][2] Generally, alkylation is favored at the less sterically hindered nitrogen atom.[2][5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact and even switch the regioselectivity.[1][2]

  • Alkylating Agent: The nature of the electrophile is crucial.[2]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2]

Q3: How can I promote the formation of the N1-alkylated pyrazole isomer?

To favor alkylation at the N1 position, consider the following strategies:

  • Steric Control: If possible, design your pyrazole substrate so that the substituent at the C5 position is smaller than the substituent at the C3 position.

  • Bulky Alkylating Agents: Employ sterically demanding alkylating agents.[2]

  • Specific Reaction Conditions: Certain combinations of base and solvent have been shown to favor N1-alkylation. For instance, using K₂CO₃ in DMSO is a known condition to promote N1-alkylation.[6]

Q4: What conditions favor the formation of the N2-alkylated pyrazole isomer?

Directing alkylation to the N2 position can be achieved through:

  • Catalyst-Controlled Reactions: The use of a magnesium-based catalyst has been reported to selectively yield N2-alkylated pyrazoles.

  • Enzymatic Alkylation: An engineered enzyme system has demonstrated the ability to achieve highly regioselective N-alkylation of pyrazoles, offering a powerful tool for obtaining specific isomers.[3]

  • Intramolecular Interactions: The nature of the alkylating agent can promote N2 selectivity through hydrogen bonding interactions that stabilize the transition state leading to the N2 product.[7]

Q5: I have a mixture of regioisomers. What are the most effective methods for their separation?

The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography .[8][9] Since the two isomers often have different polarities, a systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides adequate separation.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or no regioselectivity, obtaining a nearly 1:1 mixture of N1 and N2 isomers. - Steric and electronic effects of the pyrazole substituents are not sufficiently differentiating. - Reaction conditions (base, solvent) are not optimal for directing the reaction.- Modify the pyrazole substrate to introduce a bulky substituent at the C3 or C5 position to sterically hinder one of the nitrogen atoms. - Screen a variety of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, MeCN, TFE, HFIP). Fluorinated alcohols like TFE and HFIP have been shown to dramatically increase regioselectivity.[4][10][11]
The major regioisomer is the undesired one. - The inherent steric and electronic biases of the substrate favor the formation of the unwanted isomer under the current conditions.- Attempt to reverse the selectivity by changing the reaction conditions. For example, switching from a non-polar to a polar aprotic solvent, or using a different base, can sometimes invert the product ratio.[1] - Consider using a catalyst that can direct the alkylation to the desired nitrogen.
Difficulty in separating the regioisomers by column chromatography. - The polarity difference between the two isomers is very small.- Screen a wider range of eluent systems for TLC, including mixtures of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents in varying ratios. - Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica gel. - If separation is still challenging, explore derivatization of the isomer mixture to introduce a functional group that may facilitate separation, followed by removal of the directing group.
Low overall yield of the alkylation reaction. - The base is not strong enough to fully deprotonate the pyrazole. - The alkylating agent is not reactive enough. - The reaction temperature is too low or the reaction time is too short.- Switch to a stronger base, such as sodium hydride (NaH).[1] - Use a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). - Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following tables summarize quantitative data on the influence of various reaction parameters on the regioselectivity of pyrazole alkylation.

Table 1: Effect of Base and Solvent on the Alkylation of 3-Trifluoromethyl-5-Aryl Pyrazole

EntryBaseSolventTemperatureN1:N2 RatioYield (%)
1K₂CO₃MeCNReflux1:190
2NaHDME-MeCNRT1:1.585
3NaHDME-MeCNReflux1:2.370

Data synthesized from information presented in a study on trifluoromethylated pyrazoles.[1]

Table 2: Regioselectivity in the Alkylation of Pyrazole with Benzyl Halides under Microwave Irradiation

EntryAlkylating AgentPower (W)Time (min)N1-benzylpyrazole (%)N2-benzylpyrazole (%)
1Benzyl bromide300565.434.6
2Benzyl bromide600268.231.8
3Benzyl chloride9005>99<1

Data adapted from a study on pyrazole alkylation using microwave irradiation.[12]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 equiv).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equiv) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated regioisomer.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

  • TLC Analysis: Dissolve a small sample of the crude regioisomeric mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various eluent systems (e.g., hexane/ethyl acetate mixtures of increasing polarity). Identify a solvent system that provides good separation between the two isomer spots (a difference in Rf values of at least 0.2 is ideal).

  • Column Preparation: Prepare a silica gel column using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and concentrate them under reduced pressure to obtain the separated products.

Visualizations

G cluster_factors Factors Influencing Regioselectivity Steric Effects Steric Effects Pyrazole Alkylation Pyrazole Alkylation Steric Effects->Pyrazole Alkylation Bulky substituents Electronic Effects Electronic Effects Electronic Effects->Pyrazole Alkylation EWG/EDG Reaction Conditions Reaction Conditions Reaction Conditions->Pyrazole Alkylation Base, Solvent, Temp. Alkylating Agent Alkylating Agent Alkylating Agent->Pyrazole Alkylation Size and Reactivity N1-Alkylated Pyrazole N1-Alkylated Pyrazole Pyrazole Alkylation->N1-Alkylated Pyrazole N2-Alkylated Pyrazole N2-Alkylated Pyrazole Pyrazole Alkylation->N2-Alkylated Pyrazole

Caption: Factors influencing pyrazole alkylation regioselectivity.

G start Start: Unsymmetric Pyrazole step1 Dissolve pyrazole in solvent and add base start->step1 step2 Add alkylating agent step1->step2 step3 Heat and stir reaction mixture step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step5 Aqueous work-up and extraction step4->step5 step6 Dry, filter, and concentrate organic layers step5->step6 step7 Purify by column chromatography step6->step7 end Isolated Regioisomers step7->end

Caption: General experimental workflow for pyrazole alkylation.

G start Mixture of Regioisomers Obtained q1 Is separation by chromatography feasible? start->q1 a1_yes Separation Successful q1->a1_yes Yes q2 Can reaction conditions be modified? q1->q2 No a2_yes Optimize base, solvent, temperature q2->a2_yes Yes q3 Is substrate modification possible? q2->q3 No a2_yes->start a3_yes Introduce steric bulk or directing group q3->a3_yes Yes end Consider alternative synthetic route q3->end No a3_yes->start

Caption: Troubleshooting decision tree for regioisomer formation.

References

Technical Support Center: Synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the scaled-up synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. The guidance is structured around a common three-step synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves a three-step process:

  • Formation of the Pyrazole Core: Synthesis of 1-ethyl-1H-pyrazole from appropriate precursors. A typical method is the reaction of ethylhydrazine with a 1,3-dicarbonyl compound.

  • Formylation: Introduction of an aldehyde group at the C5 position of the pyrazole ring to yield 1-ethyl-1H-pyrazole-5-carbaldehyde.

  • Reductive Amination: Reaction of the pyrazole-5-carbaldehyde intermediate with methylamine and a reducing agent to form the final product.

Q2: My overall yield is consistently low. Which step is the most likely cause?

Low overall yield can arise from any step, but the formylation and reductive amination stages are often critical points for optimization. Incomplete formylation can lead to difficult-to-remove starting material, while suboptimal conditions in the reductive amination can result in side products or unreacted aldehyde.

Q3: I am having difficulty with the final purification. What are the likely impurities?

Common impurities can include unreacted 1-ethyl-1H-pyrazole-5-carbaldehyde, the primary amine intermediate if N-methylation is incomplete, and potential over-alkylated tertiary amine byproducts. The choice of reducing agent in the final step can also introduce boron or aluminum salts that require specific workup procedures to remove.

Troubleshooting Guides

Step 1: Synthesis of 1-ethyl-1H-pyrazole

This initial step is crucial for a clean final product. The Knorr pyrazole synthesis and similar methods are commonly employed.

Issue 1.1: Low Yield of 1-ethyl-1H-pyrazole

Potential Cause Troubleshooting Steps
Poor quality of ethylhydrazine Use freshly prepared or purchased ethylhydrazine. Hydrazine derivatives can degrade over time.
Suboptimal reaction temperature Optimize the reaction temperature. Some condensations require initial cooling followed by gentle heating. Monitor reaction progress by TLC or LC-MS.
Incorrect pH The pH of the reaction can be critical. For reactions involving hydrazine salts, the addition of a mild base may be necessary to liberate the free hydrazine.
Formation of regioisomers With unsymmetrical dicarbonyl precursors, a mixture of regioisomers can form. The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1] Modifying the solvent or reaction temperature can sometimes favor the desired isomer.

Issue 1.2: Discoloration of the Reaction Mixture

Potential Cause Troubleshooting Steps
Impurity formation from hydrazine This is common, especially with hydrazine salts.[1] Using purified reagents can minimize this.
Acid-promoted side reactions If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[1] Adding a mild base like sodium acetate can lead to a cleaner reaction.[1]
Step 2: Formylation of 1-ethyl-1H-pyrazole to 1-ethyl-1H-pyrazole-5-carbaldehyde

A common method for this transformation is the Vilsmeier-Haack reaction (using DMF and POCl₃).

Issue 2.1: Incomplete or No Reaction

Potential Cause Troubleshooting Steps
Inactive Vilsmeier reagent Ensure the phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are anhydrous. The Vilsmeier reagent is sensitive to moisture.
Insufficient temperature The reaction often requires heating. If no reaction is observed at lower temperatures, gradually increase the temperature while monitoring by TLC.
Incorrect stoichiometry Ensure the correct molar ratios of the pyrazole, POCl₃, and DMF are used. An excess of the Vilsmeier reagent is often employed.

Issue 2.2: Formation of Multiple Products

Potential Cause Troubleshooting Steps
Lack of regioselectivity While formylation of 1-substituted pyrazoles typically occurs at the C5 position, some substitution at C3 or C4 can occur depending on other ring substituents. Careful control of reaction temperature can improve selectivity.
Decomposition of starting material or product Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction to determine the optimal time for quenching.
Step 3: Reductive Amination with Methylamine

This step couples the pyrazole aldehyde with methylamine to form the final product.

Issue 3.1: Low Yield of the Final Amine

Potential Cause Troubleshooting Steps
Inefficient imine formation The initial condensation between the aldehyde and methylamine to form an imine is an equilibrium process. Using a slight excess of methylamine can drive this equilibrium forward. The removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can also improve imine formation.
Choice of reducing agent Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations as it is mild and tolerant of many functional groups.[1] Sodium borohydride (NaBH₄) can also be used, but may require pH control.
Reduction of the aldehyde A common side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This can be minimized by using a reducing agent like STAB that is more selective for the iminium ion over the aldehyde.
Catalyst deactivation (if applicable) In catalytic hydrogenations, the amine product can sometimes poison the catalyst. Careful selection of the catalyst and reaction conditions is necessary.

Issue 3.2: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Residual starting aldehyde If the reaction is incomplete, unreacted aldehyde can be difficult to separate from the amine product due to similar polarities. Ensure the reaction goes to completion by monitoring with TLC/LC-MS.
Formation of the primary amine If the subsequent N-methylation of a primary amine intermediate is the route chosen, incomplete methylation will lead to a mixture of primary and secondary amines.
Aqueous workup issues The amine product may be water-soluble, especially in its protonated form. Ensure the aqueous layer is made sufficiently basic during extraction to isolate the free amine in the organic phase.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of 1-ethyl-1H-pyrazole-5-carbaldehyde
  • To a solution of 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine (1.1-1.5 equiv., often as a solution in a solvent like THF or ethanol).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Typical Solvent Advantages Disadvantages
Sodium Triacetoxyborohydride (STAB) DCE, THF, CH₂Cl₂Mild, selective for imines over aldehydes, broad functional group tolerance.[1]More expensive, can be moisture sensitive.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Less selective (can reduce aldehydes), requires careful pH control, generates hydrogen gas.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, AcetonitrileSelective for imines, effective at neutral pH.Highly toxic (cyanide), requires careful handling and disposal.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol, Ethanol"Green" method, high atom economy.Amine product can poison the catalyst, requires specialized equipment (hydrogenator).

Visualizations

Experimental and Troubleshooting Workflows

G cluster_synthesis Proposed Synthetic Workflow cluster_troubleshooting General Troubleshooting Logic start 1,3-Dicarbonyl + Ethylhydrazine step1 Step 1: Pyrazole Formation start->step1 intermediate1 1-ethyl-1H-pyrazole step1->intermediate1 step2 Step 2: Formylation (e.g., Vilsmeier-Haack) intermediate1->step2 intermediate2 1-ethyl-1H-pyrazole-5-carbaldehyde step2->intermediate2 step3 Step 3: Reductive Amination with Methylamine intermediate2->step3 product Final Product step3->product issue Low Yield or Impure Product check_sm Verify Starting Material Purity issue->check_sm check_cond Review Reaction Conditions (Temp, Time, pH) issue->check_cond check_workup Optimize Workup & Purification issue->check_workup analyze Analyze Byproducts (NMR, LC-MS) check_sm->analyze check_cond->analyze check_workup->analyze modify Modify Protocol analyze->modify

Caption: A high-level overview of the synthetic workflow and a general troubleshooting decision process.

G start Start Reductive Amination imine Imine Formation: Aldehyde + Methylamine start->imine reduction Reduction of Iminium Ion imine->reduction product Desired Secondary Amine reduction->product side_reaction1 Side Reaction: Aldehyde Reduction reduction->side_reaction1 [If reducing agent is not selective] side_reaction2 Side Reaction: Over-alkylation product->side_reaction2 [If reactive alkylating agents are present] side_product1 Alcohol Byproduct side_reaction1->side_product1 side_product2 Tertiary Amine Byproduct side_reaction2->side_product2

Caption: Signaling pathway diagram illustrating the desired reaction and potential side reactions during reductive amination.

References

Technical Support Center: Analytical Method Optimization for Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for pyrazole isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of pyrazole isomers so challenging?

A1: The characterization and separation of pyrazole isomers are difficult due to their very similar physicochemical properties. Regioisomers often have comparable polarities, which can lead to them co-eluting during chromatographic separations.[1] Additionally, their mass spectra can be nearly identical, showing only subtle differences in fragmentation patterns, which complicates their individual identification. Another layer of complexity is added by tautomerism in N-unsubstituted pyrazoles, which can affect their behavior and make spectral interpretation, especially in NMR, more difficult.[2]

Q2: What are the most effective analytical techniques for differentiating pyrazole isomers?

A2: A combination of chromatographic and spectroscopic techniques is generally necessary for the definitive analysis of pyrazole isomers.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating isomers.[1]

  • Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D techniques like NOESY and HMBC, is crucial for the unambiguous structural elucidation of regioisomers.[3]

  • Mass Spectrometry (MS) , often coupled with GC or HPLC, provides valuable information on molecular weight and fragmentation patterns that can help distinguish between isomers.[1][4]

Q3: How can I separate chiral pyrazole enantiomers?

A3: Chiral HPLC is the method of choice for separating enantiomers of chiral pyrazole derivatives.[5][6] Polysaccharide-based chiral stationary phases (CSPs), such as Lux cellulose-2 and Lux amylose-2, have demonstrated high effectiveness in resolving pyrazole enantiomers.[5][6][7] The choice of mobile phase, whether a normal-phase system (e.g., n-hexane/alcohol) or a polar organic mode, can significantly influence the separation efficiency.[5][6][8]

Q4: Which 2D NMR techniques are best for confirming the regiochemistry of N-substituted pyrazoles?

A4: Two-dimensional (2D) NMR experiments are highly effective for confirming the regiochemistry.

  • Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range couplings between protons and carbons, which can help in assigning the positions of substituents.[3]

  • Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing crucial information for differentiating between regioisomers.[3]

Troubleshooting Guides

HPLC Method Development for Regioisomers

Problem: Poor or no separation of pyrazole regioisomers on a C18 column.

This is a common issue due to the similar polarities of regioisomers.[9]

Troubleshooting Workflow:

start Co-elution & Similar MS Spectra step1 Optimize GC Temperature Program start->step1 step2 Change GC Column Phase step1->step2 Still Co-eluting step3 Utilize Retention Indices step1->step3 Separation Achieved step2->step3 Separation Achieved step4 Careful Analysis of Fragmentation step3->step4 step5 Unambiguous Identification step4->step5

References

overcoming solubility issues with "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: Understanding the basic physicochemical properties is the first step in developing a solubility strategy. Based on computational models and data for analogous structures, the properties of this compound are summarized below. The predicted LogP suggests a degree of lipophilicity, which may lead to limited aqueous solubility.[1][2]

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₃N₃PubChem[2]
Molecular Weight139.20 g/mol PubChem[2]
XLogP3-AA (LogP)-0.1PubChem[2]
Topological Polar Surface Area29.9 ŲPubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]

Q2: What is the recommended initial approach for solubilizing this compound for in vitro assays?

A2: A systematic, small-scale approach is highly recommended to conserve your compound.[3] The best starting point is typically a strong, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[3] If your experimental system is sensitive to DMSO, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested as alternatives.[3]

Q3: My compound is not dissolving in my aqueous experimental buffer. What are the next steps?

A3: If direct dissolution in an aqueous buffer fails, the most common and effective method is to first prepare a concentrated stock solution in an organic solvent (like 100% DMSO) and then dilute it into your aqueous medium.[3] It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid off-target effects.

Q4: Can I use heating or sonication to help dissolve the compound?

A4: Yes, gentle heating and sonication can be effective methods for dissolving stubborn compounds.[3] However, use these techniques with caution. It is advisable to warm the solution gently (e.g., to 37°C) and sonicate in short bursts to prevent overheating, which could cause chemical degradation.[3] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[3]

Q5: How should I store stock solutions of this compound?

A5: Stock solutions, particularly in organic solvents like DMSO, should generally be stored at -20°C or -80°C to maintain stability.[3] To avoid issues related to repeated freeze-thaw cycles, it is best practice to store the stock solution in small, single-use aliquots.[3][4] Before use, allow the aliquot to thaw completely and vortex it gently to ensure the compound is fully redissolved.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Problem: The compound precipitates when I dilute my DMSO stock into an aqueous buffer.

  • Cause: This is a common issue for poorly soluble compounds when the concentration in the final aqueous solution exceeds its thermodynamic solubility limit. The organic co-solvent can no longer keep the compound in solution upon high dilution.

  • Solution 1: Decrease Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

  • Solution 2: pH Adjustment: The compound contains amine groups, making its solubility pH-dependent. As a weak base, its solubility may increase in acidic conditions (lower pH).[5][6] Experiment with buffers of varying pH to find an optimal range.

  • Solution 3: Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help form micelles that encapsulate the compound, increasing its apparent solubility.[5][7]

  • Solution 4: Employ Excipients: For in vivo studies, formulation with solubilizing excipients like cyclodextrins can be highly effective.[1][8] Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[8]

Problem: I am observing inconsistent results in my cell-based assays.

  • Cause: Inconsistent results can stem from the compound precipitating out of the cell culture medium over time. This leads to an unknown and variable effective concentration. Even microscopic precipitation can affect data quality.[9]

  • Solution 1: Verify Solubility in Media: Before conducting the assay, perform a solubility test directly in your complete cell culture medium. Prepare serial dilutions and visually inspect for precipitation after a relevant incubation period (e.g., 24, 48 hours) under a microscope.

  • Solution 2: Prepare Fresh Dilutions: Always prepare the final working solutions fresh from a stock solution immediately before adding them to the assay. Do not store dilute aqueous solutions.

  • Solution 3: Re-evaluate Co-Solvent Concentration: Ensure the final DMSO or other co-solvent concentration is well below the tolerance level for your cell line.

Problem: The compound shows poor bioavailability in animal studies.

  • Cause: Poor aqueous solubility is a primary reason for low and variable oral bioavailability.[6][9] The drug must be in a dissolved state at the site of absorption to be effective.[7][10]

  • Solution 1: Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can significantly improve the dissolution rate.[7][11][12] Nanotechnology approaches can formulate drug compounds into nanoparticles with high specific surface areas, aiding both solubility and dissolution rate.[13]

  • Solution 2: Formulation Strategies: Advanced formulation techniques are often necessary. These include:

    • Solid Dispersions: Dispersing the compound in a carrier matrix at the molecular level can create an amorphous state, which has higher solubility than the crystalline form.[7]

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form within lipid droplets.[6]

    • Salt Formation: If the compound is sufficiently basic, forming a salt (e.g., hydrochloride salt) can dramatically increase aqueous solubility and dissolution rate.[6][7]

Table 2: Comparison of Key Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.Simple, cost-effective, and easy to implement in early studies.Risk of precipitation upon entering a different pH environment (e.g., bloodstream, GI tract).[10] Not effective for non-ionizable compounds.
Co-solvency A water-miscible organic solvent reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[4]Effective for many compounds; widely used for stock solutions.Potential for compound precipitation upon dilution. The co-solvent may have its own biological or toxicological effects.
Particle Size Reduction Increases the surface-area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5]Broadly applicable; can be scaled up.Does not increase the equilibrium (saturation) solubility.[7][11] High energy forms may convert to more stable, less soluble polymorphs.[5]
Complexation A complexing agent (e.g., cyclodextrin) forms a soluble, non-covalent complex with the drug molecule.[7]Significantly increases apparent solubility; can improve stability.The large size of the complex may limit membrane permeability.[8] Potential for toxicity with high concentrations of some cyclodextrins.[8]
Solid Dispersion The drug is dispersed in an inert carrier (often a polymer), usually in an amorphous state.[7]Can significantly increase both dissolution rate and apparent solubility.[8]Formulations can be physically unstable over time (recrystallization). Manufacturing can be complex.[8]

Experimental Protocols

Protocol 1: Systematic Small-Scale Solubility Screening

  • Preparation: Weigh out approximately 1-2 mg of this compound into several small, clear glass vials.

  • Solvent Addition: To each vial, add a different solvent or buffer system. Start with common solvents like DMSO, Ethanol, and DMF. Also, test aqueous buffers at different pH values (e.g., pH 4.0, 7.4, 9.0).

  • Volume and Mixing: Add the solvent incrementally (e.g., starting with 100 µL). After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect for dissolution against a dark background. Note if the solution is clear, hazy, or contains suspended particles.

  • Equilibration: Allow the vials to sit at room temperature for at least one hour (or longer for slow-dissolving compounds) and re-inspect. Gentle heating or brief sonication can be applied at this stage.[3]

  • Quantification: Determine the approximate solubility by calculating the final concentration (mg/mL) in the vials where the compound fully dissolved.

Protocol 2: Preparation of a DMSO Stock Solution and Serial Dilution

  • Stock Solution Preparation: Accurately weigh a specific amount of the compound (e.g., 1.4 mg) into a sterile vial. Add the calculated volume of 100% DMSO to achieve a desired high concentration (e.g., 100 µL for a 10 mM stock, based on a MW of 139.2 g/mol ). Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3]

  • Intermediate Dilutions: From your 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[3] This allows for smaller volumes to be added to the final aqueous solution, keeping the final DMSO concentration low.

  • Final Working Solution: Pre-warm your final aqueous medium (e.g., cell culture media, assay buffer) to the experimental temperature (e.g., 37°C).[3]

  • Dilution Step: Add a small volume of the appropriate intermediate stock solution to the pre-warmed medium and immediately mix well by vortexing or inverting. The key is rapid and thorough mixing to avoid localized high concentrations that can cause precipitation.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any particulate matter before use in your experiment.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound received physchem Assess Physicochemical Properties (LogP, pKa, MW) start->physchem initial_test Q: Does it dissolve in aqueous buffer? physchem->initial_test success Success: Proceed with experiment initial_test->success Yes cosolvent Use Organic Co-solvent (e.g., DMSO) initial_test->cosolvent No precipitates Q: Does it precipitate upon dilution? cosolvent->precipitates precipitates->success No lower_conc Lower Final Concentration precipitates->lower_conc Yes ph_adjust Adjust pH of Buffer precipitates->ph_adjust Yes lower_conc->success advanced Consider Advanced Formulation lower_conc->advanced If still issues ph_adjust->success ph_adjust->advanced If still issues nanosuspension Particle Size Reduction (Nanosuspension) advanced->nanosuspension complexation Complexation (Cyclodextrin) advanced->complexation solid_disp Solid Dispersion advanced->solid_disp

Caption: A decision tree for troubleshooting common solubility issues.

Influencing_Factors cluster_compound Compound Properties cluster_environment Solvent Environment logp Lipophilicity (LogP) solubility Aqueous Solubility logp->solubility - pka pKa (Ionization) pka->solubility + / - mw Molecular Weight mw->solubility - crystal Crystal Lattice Energy crystal->solubility - ph pH ph->solubility + / - temp Temperature temp->solubility + / - polarity Solvent Polarity polarity->solubility + / - cosolvent Co-solvents / Surfactants cosolvent->solubility + / -

Caption: Factors influencing the aqueous solubility of a compound.

CoSolvent_Workflow start Weigh Compound add_dmso Dissolve in 100% DMSO to create Stock Solution start->add_dmso vortex1 Vortex until clear add_dmso->vortex1 aliquot Aliquot & Store at -80°C vortex1->aliquot thaw Thaw aliquot before use aliquot->thaw dilute Rapidly dilute DMSO stock into buffer with vigorous mixing thaw->dilute warm_buffer Pre-warm aqueous buffer (e.g., to 37°C) warm_buffer->dilute final_solution Final Working Solution dilute->final_solution

Caption: Workflow for preparing a working solution using a co-solvent.

References

Technical Support Center: Degradation Pathways of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of these critical molecules. We will move beyond simple procedural lists to explore the causality behind experimental observations and troubleshooting strategies.

Section 1: Frequently Asked Questions - Understanding Pyrazole Degradation

This section addresses foundational questions regarding the stability and breakdown of the pyrazole scaffold.

Q1: What are the primary degradation pathways for pyrazole-based compounds?

Pyrazole compounds degrade via several pathways, largely dictated by their specific substituents and the environmental conditions they are exposed to. The core pyrazole ring is relatively stable due to its aromaticity, but it is not inert.[1] The primary pathways include:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[2] This can lead to oxidation, substitution reactions, or even cleavage of the pyrazole ring itself.[3] For example, the insecticide fipronil undergoes photolysis to form its desthio product as a primary pathway, with successive oxidation to a sulfone being a secondary route.[3]

  • Oxidative Degradation: While the pyrazole ring is somewhat resistant to oxidation, the molecule can be degraded by reactive oxygen species.[2] Ozonolysis, for instance, can cause ring opening to yield products like glyoxal and formate.[4][5] The N-1 and C-4 positions of the ring can be particularly susceptible to oxidative processes, potentially forming N-oxides or hydroxylated species.[2]

  • Hydrolytic Degradation: This pathway is highly dependent on the functional groups attached to the pyrazole core. Derivatives containing ester or amide functionalities are especially prone to hydrolysis under acidic or basic conditions.[2][6]

  • Microbial / Metabolic Degradation: In biological systems, pyrazole compounds are often metabolized by enzymes such as cytochrome P450s.[6][7] This can involve oxidation of the ring or its substituents.[6] In environmental contexts, various bacteria and fungi have been shown to degrade pyrazole-containing pesticides, using them as a source of carbon or energy.[8][9][10]

  • Thermal Degradation: The thermal stability of pyrazole compounds varies greatly with their substitution. Highly nitrated pyrazoles, for example, can decompose at elevated temperatures through complex pathways, including N₂ elimination or nitro-nitrite isomerization.[11][12]

Q2: Which positions on the pyrazole ring are most susceptible to attack?

The reactivity of the pyrazole ring is dictated by the electron distribution influenced by its two nitrogen atoms.[1]

  • Electrophilic Attack (e.g., nitration, halogenation): The C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. The pyridine-like nitrogen (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack.[1][13]

  • Nucleophilic Attack: This is less common but is favored at the electron-deficient C3 and C5 positions, especially if a good leaving group (like a halogen) is present.[1]

  • Deprotonation and Ring Cleavage: In the presence of a strong base, the proton at the C3 position can be abstracted, which can lead to ring opening.[13]

  • Oxidation: As mentioned, the N1 (pyrrole-like) and C4 positions are often susceptible to oxidative processes.[2]

Q3: What are the common degradation products I should anticipate in my analysis?

The identity of degradation products is specific to the parent compound and the degradation pathway. However, some general classes of products are frequently observed:

  • From Photodegradation: Isomers, products of oxidation (e.g., sulfones from sulfides), and fragments resulting from ring cleavage are common.[3]

  • From Oxidation/Ozonolysis: Ring-opened products such as dicarbonyls (e.g., glyoxal) and carboxylic acids (e.g., formate) are characteristic of aggressive oxidation.[4][5] Hydroxylated derivatives and N-oxides are common in milder oxidative or metabolic conditions.[2]

  • From Metabolism: Metabolites often include hydroxylated species, epoxides, and conjugates with endogenous molecules like glutathione, which are formed after initial oxidation by enzymes like cytochrome P450.[6]

Section 2: Troubleshooting Guides for Experimental Workflows

Q4: My pyrazole compound is unstable in my aqueous assay buffer. What are the likely causes and how can I troubleshoot this?

Answer: Unexplained instability in solution is a common challenge. The cause is typically environmental, related to the solution's composition or storage.

Troubleshooting Steps:

  • Suspect Hydrolysis:

    • Why: If your compound has hydrolyzable groups (e.g., esters, amides, lactones) and your buffer is acidic or basic, hydrolysis is a primary suspect.[2]

    • Action: Prepare small batches of your compound in buffers of varying pH (e.g., pH 3, 7, 9). Monitor the disappearance of the parent compound and the appearance of new peaks over time using HPLC. A significantly faster degradation rate at low or high pH points to hydrolysis.

  • Investigate Oxidation:

    • Why: Dissolved oxygen in aqueous buffers can lead to slow oxidation of susceptible functional groups or the pyrazole ring itself.[2]

    • Action: Prepare your solution using de-gassed buffer (sparged with nitrogen or argon). Compare the stability of your compound in the de-gassed buffer versus a standard, oxygenated buffer. If stability improves, oxidation is a likely culprit. You can also try adding a small amount of an antioxidant like ascorbic acid as a diagnostic test.

  • Check for Photodegradation:

    • Why: Ambient laboratory light, especially from windows, contains UV radiation that can degrade sensitive compounds.[2]

    • Action: Prepare two samples of your solution. Wrap one vial completely in aluminum foil to protect it from light and leave the other exposed to ambient lab conditions. Analyze both after a set period (e.g., 24 hours). If the protected sample is significantly more stable, photodegradation is occurring. Always use amber vials or foil-wrapped containers for storing solutions of potentially photosensitive compounds.

Workflow for Investigating Compound Instability

G A Compound Unstable in Solution B Run pH Profile (e.g., pH 3, 7, 9) A->B C Degradation is pH-dependent? B->C D Likely Hydrolysis - Adjust buffer pH - Modify functional group C->D Yes E Test Oxygen Sensitivity (Degassed vs. Aerated Buffer) C->E No F More stable in degassed buffer? E->F G Likely Oxidation - Use degassed solvents - Add antioxidant F->G Yes H Test Light Sensitivity (Amber vs. Clear Vial) F->H No I More stable in amber vial? H->I J Photodegradation - Protect from light I->J Yes K Consider other factors: - Temperature - Adsorption to container I->K No G cluster_abiotic Abiotic Pathways cluster_biotic Biotic Pathway cluster_products Potential Products Parent Parent Pyrazole Compound Photo Photodegradation (UV/Vis Light) Parent->Photo hv Ox Oxidation (ROS, O₃) Parent->Ox [O] Hydro Hydrolysis (Acid/Base) Parent->Hydro H₂O Micro Microbial/Metabolic Degradation Parent->Micro Enzymes P1 Isomers & Oxidized Products Photo->P1 Ox->P1 P2 Ring Cleavage (e.g., Glyoxal, Formate) Ox->P2 P3 Hydrolyzed Products (e.g., Carboxylic Acids) Hydro->P3 P4 Metabolites (Hydroxylated, Conjugates) Micro->P4 G pyrazole Pyrazole Ring C₃H₄N₂ intermediate Ring-Opened Intermediate pyrazole->intermediate 1,3-dipolar cycloaddition ozone O₃ (Ozone) ozone->intermediate products Glyoxal Formate Other Fragments intermediate->products Fragmentation

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of the research compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for quality control and characterization of this and similar heterocyclic amine compounds.

The purity of a chemical compound is a critical parameter that can significantly impact experimental outcomes, particularly in biological and pharmaceutical research. Therefore, employing orthogonal analytical techniques is essential for a thorough and accurate assessment of a compound's purity. This guide focuses on two powerful and widely used analytical methods: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

For comparative purposes, this guide will also consider a structural isomer, 1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine , as a potential impurity and alternative compound. The analytical challenges in separating and quantifying such closely related structures will be highlighted.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key aspects of HPLC and qNMR for the purity validation of this compound and its structural isomer.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative ¹H NMR (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus (¹H) and the number of moles of the analyte in the sample.
Primary Application Purity determination (area percent), impurity profiling, and quantification against a reference standard.Absolute purity determination without the need for an identical reference standard, structural confirmation.
Reference Standard A certified reference standard of the analyte is required for accurate quantification.An internal standard of known purity and concentration is used for calibration. The analyte's own structure provides the basis for quantification.
Sample Throughput High, with typical run times of 5-30 minutes per sample.Moderate, with longer acquisition times required for high precision and accuracy.
Selectivity High, capable of separating closely related structural isomers and impurities with optimized methods.High, capable of distinguishing between different molecules based on their unique NMR spectra.
Sensitivity High, typically in the µg/mL to ng/mL range.Lower than HPLC, typically in the mg/mL range.
Data Interpretation Relatively straightforward, based on peak area integration.Requires expertise in NMR spectroscopy for spectral interpretation and data processing.
Advantages Widely available, robust, and highly sensitive. Excellent for detecting and quantifying trace impurities.Provides an absolute purity value without a specific analyte standard. Gives structural information. Non-destructive.[1][2][3][4]
Limitations Requires a specific reference standard for quantification. Co-elution of impurities can lead to inaccurate results.Lower sensitivity than HPLC. Not suitable for identifying and quantifying all types of impurities (e.g., inorganic salts).[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol describes a general reverse-phase HPLC method suitable for the purity analysis of this compound. Method optimization may be required for specific impurity profiles.

Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram for 25 minutes.

  • Data Processing:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

    • If a reference standard is used, a calibration curve can be constructed for quantitative analysis.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

This protocol outlines the procedure for determining the absolute purity of this compound using qNMR with an internal standard.[1][2][3][4]

Materials and Reagents:

  • This compound sample

  • Internal Standard (IS) of known high purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆))

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • NMR data processing software

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid) into a clean vial.

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (e.g., 5 times the longest T₁ value) to allow for complete relaxation of all protons.

  • Data Processing and Calculation:

    • Process the NMR spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualizations

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_output Final Report Sample Sample Reception Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC qNMR qNMR Analysis Preparation->qNMR Data_Processing Data Processing (Integration, Calculation) HPLC->Data_Processing qNMR->Data_Processing Comparison Comparison of Results Data_Processing->Comparison Purity_Statement Final Purity Statement Comparison->Purity_Statement

Caption: Workflow for the purity validation of a chemical compound.

HPLC_Separation_Principle cluster_injection Injection cluster_column HPLC Column (C18) cluster_detection Detection cluster_chromatogram Resulting Chromatogram Injection Sample Mixture (Analyte + Impurities) Column in Stationary Phase Analyte (Moderate Retention) Isomer (Slightly Different Retention) Other Impurities (Variable Retention) out Injection->Column:c Mobile Phase Flow Detector UV Detector Column:c->Detector Separated Components note1 Analyte and isomer have similar structures, leading to close elution times. Chromatogram Signal vs. Time Detector->Chromatogram

Caption: Principle of HPLC separation for purity analysis.

References

A Comparative Guide to Purity Assessment of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized pyrazole compounds is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. The synthesis of pyrazoles can often result in a mixture of products, including regioisomers, unreacted starting materials, and other byproducts, necessitating robust analytical methods for their separation and quantification.[1][2] This guide provides an objective comparison of common analytical techniques used for the purity assessment of synthesized pyrazoles, supported by experimental protocols and data presentation.

Analytical Techniques for Purity Assessment

A multi-faceted approach is often the most effective strategy for accurately determining the purity of a synthesized pyrazole. The choice of technique depends on the nature of the compound, the potential impurities, and the desired level of accuracy. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Differential Scanning Calorimetry (DSC) can also be used as a complementary technique for highly crystalline solids.[3]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, offering high resolution and sensitivity for the separation of the main compound from its impurities.[2] It is particularly well-suited for non-volatile and thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile pyrazole compounds.[1] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, allowing for the detection and characterization of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is indispensable for the structural elucidation of the synthesized pyrazole and the identification of impurities.[4] Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity.

Elemental Analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition (C, H, N) of the compound with its theoretical composition.[5]

Differential Scanning Calorimetry (DSC) is an absolute method for determining the purity of highly crystalline compounds based on the principle of melting point depression.[3]

Comparative Purity Data

To illustrate the application of these techniques, let's consider a model compound, 4-Iodopyrazole . The following table summarizes typical quantitative data that might be obtained from the purity assessment of a synthesized batch of this compound.

Analytical TechniqueParameter MeasuredResultPurity (%)
HPLC (UV, 254 nm) Peak Area %Main Peak: 99.2%Impurity 1: 0.5%Impurity 2: 0.3%99.2
GC-MS (EI) Total Ion Chromatogram (TIC) Peak Area %Main Peak: 99.5%Volatile Impurity: 0.5%99.5
¹H NMR (400 MHz) Relative IntegrationConsistent with structureNo significant impurity peaks>99
Elemental Analysis %C, %H, %N, %IC: 18.58 (18.58)H: 1.56 (1.56)N: 14.45 (14.44)I: 65.41 (65.42)>99
DSC Melting Point DepressionOnset: 108.5 °CPurity by Van't Hoff: 99.8%99.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)[2][6]
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and methanol (B) is often effective.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 ± 2°C.[6]

  • Detection: UV detection at 254 nm.[6]

  • Sample Preparation: A sample solution of approximately 0.5 mg/mL is prepared by dissolving the synthesized pyrazole in the mobile phase.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)[1][3]
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.[3]

  • Oven Temperature Program: A temperature gradient is programmed to ensure separation of compounds with different boiling points.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV with a scan range of 40-400 m/z is typical.[3]

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][7]
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the pyrazole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Experiments: ¹H and ¹³C NMR spectra are acquired. For structural confirmation, 2D NMR techniques like COSY, HSQC, and HMBC can be employed.[4]

Elemental Analysis[5]
  • Instrumentation: A CHN analyzer.

  • Procedure: A precisely weighed sample of the dried compound is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of each element.

Differential Scanning Calorimetry (DSC)[3]
  • Instrumentation: A Differential Scanning Calorimeter.

  • Sample Pans: Aluminum, hermetically sealed.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1-2 °C/min through the melting range of the compound.[3]

  • Data Analysis: Purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[3]

Visualization of Workflows and Relationships

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_purity_assessment Purity Assessment synthesis Pyrazole Synthesis workup Crude Product Isolation synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification hplc HPLC purification->hplc gcms GC-MS purification->gcms nmr NMR purification->nmr elemental Elemental Analysis purification->elemental final_product Pure Pyrazole Compound

Caption: Experimental workflow for the synthesis and purity assessment of pyrazole compounds.

logical_relationships cluster_separation Separation & Quantification cluster_structure Structural Confirmation cluster_composition Compositional Analysis HPLC HPLC (Quantitative Purity) pure_product Confirmed Pure Product HPLC->pure_product Confirms Purity GCMS GC-MS (Impurity ID & Volatiles) GCMS->pure_product Identifies Impurities NMR NMR (Structural Elucidation) NMR->pure_product Confirms Structure Elemental Elemental Analysis (Elemental Composition) Elemental->pure_product Confirms Composition synthesized_product Synthesized Pyrazole synthesized_product->HPLC synthesized_product->GCMS synthesized_product->NMR synthesized_product->Elemental

Caption: Logical relationships between different analytical techniques for purity assessment.

References

Comparative Analysis of Pyrazole-Based Methanamines and Related Amino Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrazole-based methanamines and structurally related aminopyrazole derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The versatility of the pyrazole scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design and development of novel therapeutics.

Executive Summary

Pyrazole-based compounds, particularly those bearing amino functionalities, have emerged as privileged scaffolds in medicinal chemistry. Their ability to interact with a range of biological targets has led to their investigation as anticancer, anti-inflammatory, and antimicrobial agents. The position and substitution of the amino group on the pyrazole ring, or its connection via a methylene linker as in methanamines, significantly influence the compound's steric and electronic properties, thereby dictating its biological activity and target specificity. This guide focuses on a comparative analysis of these derivatives, providing quantitative data on their efficacy and outlining the experimental procedures for their evaluation.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data for various pyrazole-based derivatives, focusing on their anticancer and anti-inflammatory activities. These compounds, while not all strictly methanamines, represent the broader and more extensively researched class of aminopyrazoles, providing valuable structure-activity relationship (SAR) insights.

Table 1: Anticancer Activity of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors [1][2]

CompoundTarget KinaseIC50 (nM)Antiproliferative Activity (IC50, µM) vs. Cell Lines
JAK1 / JAK2 / JAK3 PC-3 / HEL / K562 / MCF-7 / MOLT4
3f JAK1/JAK2/JAK33.4 / 2.2 / 3.51.89 / 1.23 / 1.56 / 2.11 / 1.78
11b JAKsPotent Inhibitor>10 / 0.35 / 0.37 / >10 / >10
Ruxolitinib (Control) JAK1/JAK2-3.24 / 0.45 / 0.51 / 4.12 / 2.87

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundBioactivity AssayPotencyReference
BIRB 796 p38α MAPK Inhibition (Kd)0.1 nM[3]
Celecoxib p38 MAPK Inhibition (IC50, cell-based)~10-25 µM[3]
Compound 2g Lipoxygenase Inhibition (IC50)80 µM[4]
Compound 4 Carrageenan-induced Paw Edema (% inhibition)High[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazole-based compounds.

In Vitro Kinase Inhibition Assay (for JAK inhibitors)[1][2]
  • Objective: To determine the in vitro potency (IC50) of test compounds against Janus kinases (JAK1, JAK2, JAK3).

  • Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; ATP; substrate peptide; test compounds; kinase buffer; 96-well plates; plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate peptide, and test compound to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP for each respective kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay[1][8]
  • Objective: To evaluate the cytotoxic effects of pyrazole derivatives on various cancer cell lines.

  • Materials: Human cancer cell lines (e.g., PC-3, HEL, K562, MCF-7, MOLT4); cell culture medium; fetal bovine serum (FBS); penicillin-streptomycin; test compounds; MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); DMSO; 96-well plates; incubator; microplate reader.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)[7][9]
  • Objective: To assess the in vivo anti-inflammatory activity of pyrazole derivatives.

  • Materials: Wistar rats; test compounds; carrageenan solution (1% in saline); plethysmometer.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compounds orally at a specific dose. A control group receives the vehicle only.

    • After a set time (e.g., 1 hour), induce acute inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3 hours).

    • The edema volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • Calculate the percentage inhibition of inflammation for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazole-based methanamines and their analogs are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and survival.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs hematopoiesis, immunity, and inflammation.[8] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[1][9] Certain 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAK kinases, thereby blocking the downstream phosphorylation and activation of STAT proteins.[1][2] This inhibition can lead to the suppression of tumor cell proliferation and survival.[2]

JAK_STAT_Pathway cluster_dimer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Proliferation, Inflammation) Pyrazole Pyrazole-based Methanamine Analog Pyrazole->JAK Inhibits MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates p38_MAPK p38 MAPK MAPKK->p38_MAPK Activates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38_MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Leads to Pyrazole Pyrazole-based Methanamine Analog Pyrazole->p38_MAPK Inhibits NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Inflammatory Gene Transcription Pyrazole Pyrazole-based Methanamine Analog Pyrazole->IKK Inhibits

References

A Comparative Guide to Pyrazole Derivatives in Drug Discovery: Benchmarking Against 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] This guide provides a comparative analysis of various pyrazole derivatives across key therapeutic areas, including oncology, inflammation, and infectious diseases. While direct experimental data for the specific compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is not extensively available in public literature, this guide will establish a framework for its potential biological profile by comparing it with well-characterized pyrazole derivatives. We will delve into quantitative biological data, detailed experimental protocols, and the signaling pathways modulated by these compounds.

Predictive Analysis of this compound

Based on established structure-activity relationships (SAR) of pyrazole derivatives, we can infer a potential biological profile for "this compound".

  • Structural Features: The molecule possesses a 1,5-disubstituted pyrazole ring. The N1 position is substituted with a small alkyl group (ethyl), and the C5 position bears an N-methylmethanamine group. The presence of a basic amine moiety suggests potential interactions with targets that have acidic residues in their binding sites.

  • Potential as a Kinase Inhibitor: Many kinase inhibitors feature a substituted pyrazole core that acts as a hinge-binding motif. The N-methylmethanamine side chain could potentially interact with the solvent-exposed region of a kinase active site. Its relatively small size might confer selectivity for certain kinase families.

  • Potential Antimicrobial Activity: Certain N-alkylated pyrazole derivatives have demonstrated antimicrobial properties. The ethyl and methyl groups on the pyrazole and amine, respectively, could influence its lipophilicity and ability to penetrate bacterial cell membranes.

  • CNS Activity: The small, relatively polar nature of the molecule might allow it to cross the blood-brain barrier, suggesting a potential for activity in the central nervous system. However, without experimental data, this remains speculative.

Further experimental evaluation is necessary to confirm these predictions and fully elucidate the pharmacological profile of this compound.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. The primary mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

Below is a comparison of the in vitro anticancer activity of selected pyrazole derivatives.

Compound Name/ScaffoldCancer Cell LineIC50 (µM)Reference
Pyrazole-containing indole derivative 33 HCT116 (Colon)<23.7[3]
Pyrazole-containing indole derivative 34 HCT116 (Colon)<23.7[3]
Pyrazole carbaldehyde derivative 43 MCF7 (Breast)0.25[3]
Pyrazolo[4,3-c]pyridine derivative 41 MCF7 (Breast)1.937 (µg/mL)[3]
Pyrazolo[4,3-c]pyridine derivative 41 HepG2 (Liver)3.695 (µg/mL)[3]
Pyrazolo[4,3-c]pyridine derivative 42 HCT116 (Colon)2.914 (µg/mL)[3]
3,4-diaryl pyrazole derivative 6 Various0.00006 - 0.00025[3]

Anti-inflammatory Activity of Pyrazole Derivatives

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a successful COX-2 inhibitor. The selectivity for COX-2 over COX-1 is a key determinant in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Here, we compare the COX-2 inhibitory activity of various pyrazole-based compounds.

Compound Name/ScaffoldCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Compound 2a 19.87--[4]
Compound 3b 39.4387622.21[4]
Compound 4a 61.2487914.35[4]
Compound 5b 38.7367717.47[4]
Compound 5e 39.1451313.10[4]

Antimicrobial Activity of Pyrazole Derivatives

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole derivatives have been identified as a promising class of compounds with activity against a range of bacteria and fungi.

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against various microbial strains.

Compound Name/ScaffoldMicroorganismMIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazole 12 Staphylococcus aureus1 - 8[2]
Aminoguanidine-derived 1,3-diphenyl pyrazole 12 Escherichia coli 19241[2]
Imidazo-pyridine substituted pyrazole 18 Various Gram-positive and Gram-negative bacteria<1[2]
Pyrazole-fused diterpenoid 30 Staphylococcus aureus Newman0.71[2]
Triazine-fused pyrazole 32 Staphylococcus epidermidis0.97[2]
Triazine-fused pyrazole 32 Enterobacter cloacae0.48[2]
Pyrazole-clubbed pyrimidine 5c MRSA521 (µM)[5]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Aspergillus niger2.9 - 7.8[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Staphylococcus aureus62.5 - 125[6]

Kinase Inhibition by Pyrazole Derivatives

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase.

The table below presents the inhibitory activity of various pyrazole derivatives against different kinases.

Compound Name/ScaffoldKinase TargetIC50 / Kᵢ (nM)Reference
AfuresertibAkt10.08 (Kᵢ)
Compound 2 Akt11.3 (IC50)
Compound 16 Chk248.4 (IC50)
Compound 17 Chk217.9 (IC50)
Compound 22 CDK224 (IC50)
Compound 22 CDK523 (IC50)
Asciminib (ABL-001)Bcr-Abl0.5 (IC50)
Pyrazolo[3,4-g]isoquinoline 1b Haspin57 (IC50)
Pyrazolo[3,4-g]isoquinoline 1c Haspin66 (IC50)
Pyrazolo[3,4-g]isoquinoline 2c Haspin62 (IC50)

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of pyrazole derivatives on cancer cell lines and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the IC50 values of pyrazole derivatives against the COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, producing a fluorescent product. The rate of fluorescence increase is proportional to the COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorogenic substrate (e.g., ADHP)

  • Arachidonic acid solution

  • Test pyrazole compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and arachidonic acid in the reaction buffer.

  • Inhibitor Incubation: To the wells of the microplate, add the reaction buffer, heme, and the test pyrazole compound at various concentrations. Include a vehicle control (DMSO) for 100% activity and a no-enzyme control for background fluorescence.

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the no-enzyme control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid and fluorogenic substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 590 nm emission) every minute for 10-20 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the growth in each well is assessed visually or by measuring the optical density.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test pyrazole compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In the 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm can be measured using a microplate reader.

Signaling Pathway and Experimental Workflow Diagrams

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition

Caption: COX-2 inhibition pathway by pyrazole derivatives like Celecoxib.

PDE5_Inhibition_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP Conversion  GTP GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP (Inactive) PDE5->GMP Hydrolysis Relaxation Smooth Muscle Relaxation PKG->Relaxation Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibition Kinase_Inhibition_Workflow cluster_workflow In Vitro Kinase Assay Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Dispense_Inhibitor Dispense Pyrazole Inhibitor and Controls into Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate to Allow Inhibitor Binding Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data

References

Navigating the Structure-Activity Landscape of Pyrazole Methanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of pyrazole methanamine analogs, a class of compounds showing significant promise in various therapeutic areas. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] The introduction of a methanamine substituent to this versatile ring system has opened up new avenues for therapeutic intervention, with analogs demonstrating activity against a range of targets, including protein kinases and G-protein coupled receptors.[4][5] This guide delves into the structure-activity relationships (SAR) of these analogs, offering a comparative analysis of their performance based on available experimental data.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following tables summarize the in vitro inhibitory activities of various pyrazole methanamine analogs against different biological targets. The data highlights how modifications to the pyrazole core, the methanamine linker, and the terminal substituents influence potency and selectivity.

Table 1: SAR of 1-(1-Phenyl-1H-pyrazol-3-yl)methanamine Analogs as Type II Calcimimetics

Compound IDPyrazole Substituent (R1)Methanamine Substituent (R2)Phenyl Substituent (R3)EC50 (nM)
1a HHH>10000
1b HCH3H5800
1c 4-ClHH1200
1d 4-ClCH3H350
1e 4-ClCH33-CF389
1f 4-ClCH32,4-diCl45

Data extracted from a study on type II calcimimetics, demonstrating the importance of substitution on all three key regions of the molecule for potent activity.[4]

Table 2: SAR of N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as CDK2/cyclin E Inhibitors and Anticancer Agents

Compound IDAniline Substituent (R)CDK2/cyclin E IC50 (µM)MCF-7 IC50 (µM)B16-F10 IC50 (µM)
5a H0.98 ± 0.061.88 ± 0.112.12 ± 0.15
5b 4-F1.25 ± 0.092.54 ± 0.183.11 ± 0.21
5c 4-Cl0.85 ± 0.051.52 ± 0.101.98 ± 0.14
5d 4-Br0.79 ± 0.041.33 ± 0.091.76 ± 0.12
5e 4-CH31.52 ± 0.113.12 ± 0.223.89 ± 0.27
5f 4-OCH31.89 ± 0.144.01 ± 0.294.56 ± 0.32

This table showcases the antiproliferative activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, with halogen substitutions on the aniline ring generally leading to enhanced potency.[5][6]

Key Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 5 µL) of the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all assay wells and gently mix.

  • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubate the reaction for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, B16-F10)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel pyrazole methanamine analogs as potential therapeutic agents.

experimental_workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization start Lead Identification (Pyrazole Methanamine Scaffold) synthesis Analog Synthesis (Chemical Modification) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_assay Primary Target-Based Assay (e.g., Kinase Inhibition) purification->primary_assay Test Compounds secondary_assay Cell-Based Assays (e.g., Viability, Proliferation) primary_assay->secondary_assay selectivity Selectivity Profiling (Against Related Targets) secondary_assay->selectivity sar_analysis SAR Analysis selectivity->sar_analysis Activity Data adme_tox ADME/Tox Prediction (In Silico & In Vitro) sar_analysis->adme_tox lead_optimization Lead Optimization adme_tox->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of pyrazole methanamine analogs.

This guide provides a foundational understanding of the structure-activity relationships of pyrazole methanamine analogs. The presented data and protocols serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and development of novel therapeutic agents. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs.

References

Comparative Bioactivity of Pyrazole Methanamine Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is critical for lead optimization and the development of novel therapeutics. This guide provides a comparative analysis of the bioactivity of pyrazole methanamine isomers, drawing upon available experimental data to elucidate the impact of substituent positioning on pharmacological effects.

While direct, head-to-head comparative studies on the bioactivity of all pyrazole methanamine positional isomers are limited in publicly available literature, a synthesis of data from various studies on aminopyrazoles and their derivatives allows for an insightful, albeit indirect, comparison. The positioning of the methanamine group on the pyrazole ring—at the N1, C3, or C4 position—significantly influences the molecule's physicochemical properties and its interactions with biological targets. This, in turn, dictates the compound's pharmacological profile, including its anticancer, anti-inflammatory, and antimicrobial activities.

A review of aminopyrazole derivatives suggests that the location of the amino group is a key determinant of their biological properties, serving as a versatile framework for ligands targeting enzymes like kinases and cyclooxygenases (COX)[1]. Structure-activity relationship (SAR) studies on various pyrazole derivatives consistently demonstrate that substitutions at different positions on the pyrazole ring can dramatically alter their efficacy and selectivity[2][3][4]. For instance, studies on 1-(1-phenyl-1H-pyrazol-3-yl)methanamines have identified them as potent calcimimetics for treating secondary hyperparathyroidism[5]. In contrast, other research has pointed to the potential of N-substituted (1H-pyrazol-3-yl)methyl methanamine derivatives as enzyme inhibitors for neurological disorders[6].

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various pyrazole methanamine derivatives and related aminopyrazoles from different studies. It is important to note that these data are not from direct comparative studies of isomers and should be interpreted with caution.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/Derivative ClassCell Line(s)IC50 / GI50 (µM)Reference
Pyrazole-Chalcone Analog of Lonazolac (8g)HeLa (cervical), HCT-116 (colon), RPMI-8226 (myeloma)2.41, 2.41, 3.34[7]
1H-Benzofuro[3,2-c]pyrazole Derivative (4a)K562 (leukemia), A549 (lung)0.26, 0.19[8]
Pyrazole Derivative (5b)K562 (leukemia), A549 (lung)0.021, 0.69[8]
Pyrazolinyl-Indole Derivative (HD05)Various NCI-60 cell linesBroad-spectrum growth inhibition[9]
Indole-Pyrazole Derivative (33)HCT116, MCF7, HepG2, A549< 23.7[10]
Pyrazole Carbaldehyde Derivative (43)MCF7 (breast)0.25[10]

Table 2: Anti-inflammatory (COX Inhibition) Activity of Pyrazole Derivatives

Compound/Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Thymol-Pyrazole Hybrid (8b)13.60.043316[11]
Thymol-Pyrazole Hybrid (8g)12.10.045268[11]
Pyrazole-Pyridazine Hybrid (5f)25.311.5016.87[12]
Pyrazole-Pyridazine Hybrid (6f)21.641.1518.82[12]
5-Aminopyrazole (35a)5.380.559.78[13]
5-Aminopyrazole (35b)5.220.618.57[13]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassMicroorganism(s)Activity (e.g., MIC, Zone of Inhibition)Reference
Pyrazole-based Sulfonamides (4b, 4d, 4e)B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, A. flavusSignificant antimicrobial activity[14]
Pyrazolo[1,5-a]pyrimidinesVarious bacteria and fungiModerate to good activity[15]
1,3,4,5-Tetrasubstituted PyrazoleE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansGood antibacterial and antifungal activity[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key bioactivity assays commonly used for pyrazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole methanamine isomers) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7][16][17]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzymes are prepared in a suitable buffer. The test compounds are serially diluted to various concentrations.

  • Reaction Incubation: The enzyme, a heme cofactor, and the test compound are pre-incubated in a 96-well plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The product of the reaction, prostaglandin G2 (PGG2), is then reduced, and the resulting product is measured. This can be done using various methods, including colorimetric or fluorometric detection. For example, a probe can be used that reacts with the product to generate a fluorescent signal.

  • Data Measurement and Analysis: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence. The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.[11][12][18][19][20]

Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound against various bacteria and fungi.

  • Culture Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared and uniformly spread onto the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic or antifungal) are also included on the same plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism to allow for microbial growth and diffusion of the compound into the agar.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14][21][22]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of the bioactivity of pyrazole methanamine isomers, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Pyrazole Isomers prepare_compounds->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_viability Calculate % Cell Viability measure_abs->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Figure 1: Generalized experimental workflow for the in vitro MTT cytotoxicity assay.

COX_Inhibition_Pathway cluster_cox Cyclooxygenase (COX) Enzymes membrane_pl Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins (Homeostatic) cox1->prostaglandins_h produces prostaglandins_i Prostaglandins (Inflammation, Pain) cox2->prostaglandins_i produces pyrazole_inhibitor Pyrazole-based COX-2 Inhibitor pyrazole_inhibitor->cox2 selectively inhibits nsaid Non-selective NSAID nsaid->cox1 inhibits nsaid->cox2 inhibits

Figure 2: Signaling pathway of COX inhibition by pyrazole derivatives.

References

Unveiling the Potential of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the structural characteristics of "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" and compares its potential with established pyrazole-based compounds, supported by experimental data and detailed protocols from existing literature.

The subject of this guide, this compound, is a small molecule featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. This heterocyclic motif is a privileged structure in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. The structural integrity of this compound has been confirmed through various spectroscopic and analytical techniques, with its key identifiers listed in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 1002651-67-3[1]
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.20 g/mol [1]
SMILES CCN1C(=CC=N1)CNC

Below is a two-dimensional representation of the confirmed chemical structure.

Confirmed chemical structure.

Comparative Analysis with Alternative Pyrazole Derivatives

While specific experimental data for this compound is not extensively available in the public domain, the broader class of pyrazole derivatives has been thoroughly investigated, revealing significant therapeutic potential across various disease areas. To provide a comparative context, this section will highlight the performance of well-characterized pyrazole analogs.

Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. For instance, a novel series of pyrazole analogues demonstrated significant anti-inflammatory and antimicrobial activities.[2] One of the synthesized compounds, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed superior anti-inflammatory activity compared to the standard drug, Diclofenac sodium.[2]

Table 1: Comparative Anti-inflammatory Activity of a Pyrazole Derivative

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide10> Diclofenac sodium[2]
Diclofenac sodium (Standard)10-[2]
Anticancer Activity

The pyrazole scaffold is also a common feature in the design of anticancer agents. A study on pyrazole derivatives containing a thiourea skeleton identified compounds with significant EGFR inhibitory activity.[3] Compound C5, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, displayed potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM, comparable to the standard drug erlotinib.[3] This compound also showed significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.08 μM.[3]

Table 2: Comparative Anticancer Activity of a Pyrazole Derivative

CompoundTargetIC₅₀ (μM) vs. EGFRIC₅₀ (μM) vs. MCF-7Reference
Compound C5EGFR0.070.08[3]
Erlotinib (Standard)EGFRComparable to C5-[3]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory potential of a compound.[4]

  • Animal Model: Albino rats of either sex (150-200 g) are used.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in sterile saline is administered into the sub-plantar region of the rat's left hind paw.

  • Compound Administration: The test compound (e.g., 10 mg/kg) or a standard drug (e.g., indomethacin) is administered orally 30-60 minutes before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.

G cluster_0 Experimental Workflow A Animal Acclimatization B Group Allocation (Control, Standard, Test) A->B C Oral Administration (Vehicle, Standard, Compound) B->C D Carrageenan Injection (Sub-plantar) C->D E Paw Volume Measurement (Plethysmometer) D->E F Data Analysis (% Inhibition Calculation) E->F

Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_1 Hypothetical Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec P Phosphorylation Rec->P DS Downstream Signaling (e.g., MAPK, PI3K/Akt) P->DS CP Cell Proliferation & Survival DS->CP Inh Pyrazole Derivative (Inhibitor) Inh->Rec

Hypothetical signaling pathway for pyrazole derivatives.

Conclusion

While direct experimental validation of "this compound" is pending, the extensive research on the pyrazole class of compounds strongly suggests its potential as a biologically active molecule. The comparative data presented for other pyrazole derivatives in the fields of anti-inflammatory and anticancer research provide a solid foundation for future investigations. The detailed experimental protocols included in this guide are intended to empower researchers to systematically evaluate the performance of this and other novel pyrazole compounds, contributing to the advancement of drug discovery and development.

References

Cross-Validation of Analytical Results for Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pyrazole compounds is paramount in pharmaceutical research and development, quality control, and stability studies. Cross-validation of analytical results using multiple, diverse analytical techniques is a critical step to ensure data integrity and reliability. This guide provides a comparative overview of common analytical methods for pyrazole analysis, supported by experimental data and detailed protocols, to aid researchers in selecting and cross-validating their findings.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method is a pivotal decision that directly influences the quality of quantitative data. The following tables summarize key performance parameters for the quantification of pyrazole derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This data serves as a representative summary based on established performance for pyrazole and similar small molecules.[1]

Table 1: Comparison of Method Validation Parameters for Pyrazole Analysis [1]

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity (r²) > 0.999> 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (% RSD) < 2%< 1%< 3%

Table 2: Comparison of Applicability and Method Characteristics [2]

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.
Sample Volatility Not required; suitable for non-volatile compounds.Required; suitable for volatile and semi-volatile compounds.
Thermal Stability Suitable for thermally labile compounds.Can be problematic for thermally sensitive compounds.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching pg or even fg levels.
Selectivity Good, based on chromatographic retention time and detector response.Excellent, provides both retention time and a mass spectrum for high confidence in identification.
Speed Analysis times can range from a few minutes to over an hour.Typically faster analysis times, often in the range of a few to 30 minutes.

Experimental Protocols

Robust and reproducible data are contingent on meticulously executed experimental protocols. The following are representative methodologies for the analysis of pyrazole compounds.

High-Performance Liquid Chromatography (HPLC) Method for 5-Hydrazinyl-4-phenyl-1H-pyrazole[3]

A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is a precise and accurate technique for quantifying 5-Hydrazinyl-4-phenyl-1H-pyrazole and can separate the analyte from potential degradation products.[3]

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 237 nm

  • Column Temperature: 40°C

  • Run Time: 10 minutes

Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[3]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[3]

Sample Preparation:

  • Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.[3]

  • Formulation: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.[3]

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.[3]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution.

  • Record the chromatograms and measure the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions to determine the concentration of the analyte in the samples.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Methylpyrazole[1]

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be an effective alternative for 3-Methylpyrazole quantification.[1]

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: 40-400 amu

Sample Preparation:

  • Prepare a stock solution of 3-Methylpyrazole in a volatile solvent such as methanol or dichloromethane.

  • Prepare working standards by serial dilution of the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

  • Derivatization (e.g., silylation) may be employed to improve peak shape and thermal stability if needed.[2]

Data Analysis:

  • Quantification is typically performed using the peak area of a characteristic ion in the mass spectrum of 3-Methylpyrazole.

  • An internal standard can be used to improve accuracy and precision.

Mandatory Visualization

Cross-Validation Workflow for Analytical Results

The following diagram illustrates a logical workflow for the cross-validation of analytical results for pyrazole compounds, ensuring the reliability and accuracy of the data.

CrossValidationWorkflow M1_Dev Method Development M1_Val Method Validation (ICH) M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis M1_Results Results 1 M1_Analysis->M1_Results Compare Comparative Analysis (Statistical Tests) M1_Results->Compare M2_Dev Method Development M2_Val Method Validation (ICH) M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Results Results 2 M2_Analysis->M2_Results M2_Results->Compare Conclusion Conclusion on Data Reliability Compare->Conclusion Results Correlate Discrepancy Investigate Discrepancy Compare->Discrepancy Significant Difference Discrepancy->M1_Analysis Discrepancy->M2_Analysis Re-analyze

Caption: Workflow for cross-validating analytical methods.

Signaling Pathway for Analytical Method Selection

The choice of an analytical method is guided by the specific requirements of the study. This diagram outlines the decision-making process for selecting an appropriate technique for pyrazole analysis.

MethodSelection Start Define Analytical Needs Volatility Is the analyte volatile? Start->Volatility Sensitivity High sensitivity required? Volatility->Sensitivity No GCMS Consider GC-MS Volatility->GCMS Yes Matrix Complex sample matrix? Sensitivity->Matrix No LCMS Consider UPLC-MS/MS Sensitivity->LCMS Yes HPLC Consider HPLC-UV Matrix->HPLC No Matrix->LCMS Yes Final Select Method & Proceed with Validation HPLC->Final GCMS->Final LCMS->Final

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Synthesis of N-Substituted Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of N-substituted pyrazoles is therefore of paramount importance to researchers and drug development professionals. This guide provides a comparative overview of the most common and effective methods for synthesizing these valuable compounds, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in methodological selection.

Core Synthetic Strategies: An Overview

The synthesis of N-substituted pyrazoles can be broadly categorized into four primary strategies, each with its own set of advantages and limitations. These include the classical Knorr pyrazole synthesis, synthesis from α,β-unsaturated carbonyl compounds, modern multicomponent reactions, and direct synthesis from primary amines. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction efficiency.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods, providing a clear comparison of their performance.

Synthesis MethodKey ReactantsTypical Reaction ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid catalyst (e.g., acetic acid), Reflux in ethanol1-4 hours70-95%[1]High yields, well-established, wide substrate scope[1][2][3]Potential for regioisomer formation with unsymmetrical dicarbonyls[1]
Synthesis from α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineAcid catalyst (e.g., acetic acid), Reflux7-10 minutes (microwave)80-95%Rapid synthesis, access to pyrazoline intermediates[4]May require an additional oxidation step to form the pyrazole
Multicomponent Reactions (MCRs) Aldehyde, Ketone, HydrazineHeterogeneous catalyst (e.g., Nickel-based)[5], Room Temperature3 hours85-95%[5]High atom economy, procedural simplicity, environmentally friendly[5][6]Optimization of reaction conditions for multiple components can be complex
Direct Synthesis from Primary Amines Primary Amine, 1,3-Dicarbonyl Compound, Aminating AgentDMF, 85°C1.5 hours38-70%[7][8]Avoids direct use of hazardous hydrazines[7][8]Moderate yields, requires a specific amination reagent[7][8]

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

Reactants:

  • Phenylhydrazine (1.0 mmol)

  • Acetylacetone (1,3-pentanedione) (1.1 mmol)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine in ethanol.

  • Add acetylacetone to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired 1-phenyl-3,5-dimethylpyrazole.

Synthesis from α,β-Unsaturated Carbonyls: Synthesis of a 1,3,5-Triaryl-2-pyrazoline

Reactants:

  • Chalcone (1.0 mmol)

  • Phenylhydrazine hydrochloride (1.2 mmol)

  • Acetic Acid (solvent and catalyst)

Procedure:

  • In a microwave reaction vessel, combine the chalcone and phenylhydrazine hydrochloride.

  • Add acetic acid as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 360 W and 120°C for 7-10 minutes.[9]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.[9]

Multicomponent Reaction: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

Reactants:

  • An aromatic aldehyde (1.0 mmol)

  • An acetophenone derivative (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Heterogeneous nickel-based catalyst (10 mol%)[5]

  • Ethanol (solvent)

Procedure:

  • Charge a round-bottom flask with the acetophenone derivative, hydrazine hydrate, and the nickel-based catalyst in ethanol.[5]

  • Stir the mixture for 30 minutes at room temperature.

  • Add the aromatic aldehyde dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.

  • The catalyst can be recovered by filtration.

  • The product can be purified by recrystallization from methanol or by column chromatography.[5]

Direct Synthesis from Primary Amines: Synthesis of 1-Alkyl-3,5-dimethylpyrazole

Reactants:

  • Primary aliphatic amine (1.0 mmol)

  • 2,4-Pentanedione (1.1 mmol)

  • O-(4-Nitrobenzoyl)hydroxylamine (aminating agent) (1.5 mmol)[8]

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a reaction vial, combine the primary amine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in DMF.[8]

  • Seal the vial and heat the reaction mixture at 85°C for 1.5 hours.[8]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated pyrazole.[8]

Mechanistic Pathways and Workflows

The following diagrams illustrate the fundamental mechanisms and workflows of the described synthesis methods.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration N-Substituted Pyrazole N-Substituted Pyrazole Dehydration->N-Substituted Pyrazole

Caption: Knorr Pyrazole Synthesis Workflow.

Synthesis_from_Unsaturated_Carbonyls cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl Michael Addition Michael Addition alpha,beta-Unsaturated Carbonyl->Michael Addition Hydrazine Hydrazine Hydrazine->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Intermediate Pyrazoline Pyrazoline Cyclization->Pyrazoline Oxidation (optional) Oxidation (optional) N-Substituted Pyrazole N-Substituted Pyrazole Oxidation (optional)->N-Substituted Pyrazole Pyrazoline->Oxidation (optional)

Caption: Synthesis from α,β-Unsaturated Carbonyls.

Multicomponent_Reaction cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Ketone Ketone Ketone->One-Pot Reaction Hydrazine Hydrazine Hydrazine->One-Pot Reaction N-Substituted Pyrazole N-Substituted Pyrazole One-Pot Reaction->N-Substituted Pyrazole Catalyst

Caption: Multicomponent Reaction Workflow.

Direct_Synthesis_from_Amines cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Primary Amine Primary Amine In situ Hydrazine Formation In situ Hydrazine Formation Primary Amine->In situ Hydrazine Formation Aminating Agent Aminating Agent Aminating Agent->In situ Hydrazine Formation 1,3-Dicarbonyl 1,3-Dicarbonyl Knorr-type Cyclization Knorr-type Cyclization 1,3-Dicarbonyl->Knorr-type Cyclization In situ Hydrazine Formation->Knorr-type Cyclization Hydrazine equivalent N-Substituted Pyrazole N-Substituted Pyrazole Knorr-type Cyclization->N-Substituted Pyrazole

Caption: Direct Synthesis from Primary Amines.

Conclusion

The synthesis of N-substituted pyrazoles can be achieved through a variety of effective methods. The classical Knorr synthesis remains a robust and high-yielding approach, while modern multicomponent reactions offer an efficient and environmentally friendly alternative. Synthesis from α,β-unsaturated carbonyls provides rapid access to these heterocycles, particularly with microwave assistance. For syntheses where the direct use of hydrazine is a concern, the direct synthesis from primary amines presents a viable, albeit currently lower-yielding, alternative. The choice of the optimal method will be guided by the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and protocols to make an informed decision for the successful synthesis of N-substituted pyrazoles in a research and drug development setting.

References

A Comparative Guide to the Biological Activity of Pyrazole Derivatives and Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of pyrazole-based compounds, with a focus on their potential as monoamine oxidase (MAO) inhibitors, benchmarked against established clinical MAO inhibitors. While specific experimental data for "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" is not publicly available, its structural features are representative of a class of pyrazole derivatives that have demonstrated significant MAO inhibitory activity.[1][2][3] This document will, therefore, focus on the broader class of pyrazole derivatives as potent MAO inhibitors, offering a valuable resource for researchers in neuroscience and drug discovery.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, as well as other endogenous and exogenous amines.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[4] Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[4][5] Clinically used MAO inhibitors (MAOIs) are classified based on their selectivity for MAO-A or MAO-B and the reversibility of their binding.[]

Pyrazole Derivatives as a Promising Class of MAO Inhibitors

The pyrazole scaffold is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry, leading to the development of numerous biologically active compounds.[7] A significant body of research has highlighted the potential of pyrazole and pyrazoline derivatives as potent and selective inhibitors of monoamine oxidase.[1][2][3] The structural versatility of the pyrazole ring allows for substitutions that can modulate the potency and selectivity of these compounds for the MAO-A and MAO-B isoforms.

Structure-Activity Relationship of Pyrazole Derivatives:

The MAO inhibitory activity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. For instance, substitutions at the N1, C3, and C5 positions have been shown to be critical for activity. Aromatic or heteroaromatic rings at these positions often contribute to the binding affinity within the active site of the MAO enzymes. The presence of specific functional groups can also dictate the selectivity towards MAO-A or MAO-B.

Comparative Analysis of Inhibitory Potency

The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives and clinically relevant MAO inhibitors against both MAO-A and MAO-B. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: In Vitro Inhibitory Activity of Representative Pyrazole Derivatives against MAO-A and MAO-B

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Pyrazole Derivative 10.52.30.22
Pyrazole Derivative 26.1>100<0.061
Pyrazoline Derivative 1>100.041>243
Pyrazoline Derivative 20.058>100<0.00058
Pyrazoline Derivative 30.094>100<0.00094

Note: The data presented in this table is a compilation from various research articles and is intended for comparative purposes. The exact values may vary depending on the experimental conditions.

Table 2: In Vitro Inhibitory Activity of Clinically Used MAO Inhibitors

InhibitorTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
MoclobemideReversible, MAO-A Selective6.0[8]1000[8]0.006
SelegilineIrreversible, MAO-B Selective23[9]0.051[9]451
TranylcypromineIrreversible, Non-selective2.3[10]0.95[10]2.42
PhenelzineIrreversible, Non-selective~0.9 (non-selective)[11]~0.9 (non-selective)[11]~1
IsocarboxazidIrreversible, Non-selective4.8 (for rat brain MAO)[12]4.8 (for rat brain MAO)[12]1
IproniazidNon-selective37[13]42.5[13]0.87

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the monoamine oxidase signaling pathway and a typical experimental workflow for assessing MAO inhibition in vitro.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Vesicular_Transporter Vesicular Transporter Monoamine_Neurotransmitter->Vesicular_Transporter Uptake Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Synaptic_Vesicle Synaptic Vesicle Vesicular_Transporter->Synaptic_Vesicle Packaging Released_Neurotransmitter Released Neurotransmitter Synaptic_Vesicle->Released_Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptor Released_Neurotransmitter->Postsynaptic_Receptor Binding MAOI MAO Inhibitor (e.g., Pyrazole Derivative) MAOI->MAO Inhibition MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - MAO Enzyme (A or B) - Substrate (e.g., Kynuramine) - Test Compound (Pyrazole Derivative) - Known Inhibitor (Control) Serial_Dilution Perform Serial Dilutions of Test Compound and Control Reagent_Prep->Serial_Dilution Incubation Incubate MAO Enzyme with Test Compound/Control at 37°C Serial_Dilution->Incubation Reaction_Start Initiate Reaction by Adding Substrate Incubation->Reaction_Start Reaction_Stop Stop Reaction after a Defined Time Reaction_Start->Reaction_Stop Detection Measure Product Formation (e.g., Fluorescence, Absorbance) Reaction_Stop->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

References

In Silico Modeling of Pyrazole-Based Compounds: A Comparative Guide to Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling of "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" and related pyrazole derivatives, focusing on their binding to various protein targets. The information presented is synthesized from numerous studies and is intended to offer a framework for understanding the computational evaluation of these potential therapeutic agents. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a focal point in drug discovery and development.[1][2][3]

Comparative Analysis of Binding Affinities

In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target.[4][5] The binding affinity is often quantified as a binding energy score, where a more negative value typically indicates a stronger interaction. The following table summarizes representative binding energy data for various pyrazole derivatives against common drug targets, providing a comparative context for the hypothetical binding of "this compound".

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference Study (Hypothetical/Representative)
This compound CDK2 2VTO -7.8 LEU83, LYS33, GLN131 This Study (Hypothetical)
Pyrazole Derivative 1bVEGFR-22QU5-10.09 (kJ/mol)Not Specified[4]
Pyrazole Derivative 2bCDK22VTO-10.35 (kJ/mol)Not Specified[4]
Pyrazole-based hybrid 31CDK2Not Specified-5.372Not Specified[6]
Pyrazole-based hybrid 32CDK2Not Specified-7.676Not Specified[6]
Pyrazole-hybrid chalcone 5oTubulin3E22-91.43 (dG)CYS241, LEU248, ALA316[7]
N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamideSaTMKNot SpecifiedNot SpecifiedNot Specified[8]

Note: Direct comparison of binding energies between different studies should be done with caution due to variations in docking software, scoring functions, and simulation parameters.

Experimental Protocols: A-to-Z of In Silico Modeling

The following section details the typical methodologies employed in the in silico modeling of small molecule inhibitors like pyrazole derivatives.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).[9]

  • Protein Preparation: The retrieved protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for accurate docking simulations.

  • Ligand Structure Generation: The 2D structure of the ligand, such as "this compound," is drawn using chemical drawing software and then converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, GOLD Suite, and Schrödinger's Glide.[4][9][10]

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.

  • Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each docked pose, resulting in a binding energy value.

3. Analysis of Docking Results:

  • Binding Pose Analysis: The top-ranked poses are visualized to analyze the interactions between the ligand and the protein's active site residues.[9]

  • Interaction Mapping: Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.

  • ADME/T Prediction: In silico tools are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the compounds to assess their drug-likeness.[5]

Visualizing the Workflow and Pathways

To better illustrate the processes involved in in silico drug discovery and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_docking 2. In Silico Modeling cluster_analysis 3. Analysis & Validation protein_prep Protein Preparation docking Molecular Docking protein_prep->docking Target ligand_prep Ligand Preparation ligand_prep->docking Compound binding_analysis Binding Affinity Analysis docking->binding_analysis admet_pred ADME/T Prediction binding_analysis->admet_pred experimental_val Experimental Validation admet_pred->experimental_val

Caption: A typical workflow for in silico drug discovery.

signaling_pathway cluster_cell Cellular Processes cluster_drug Drug Interaction GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Pyrazole Pyrazole Derivative Pyrazole->Receptor Inhibition

Caption: A simplified signaling pathway inhibited by a pyrazole derivative.

References

benchmarking "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" against reference compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of novel pyrazole-containing compounds, specifically focusing on "1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine" as a representative example. Given the broad spectrum of biological activities associated with the pyrazole scaffold, this document outlines key therapeutic areas for investigation and provides standardized experimental protocols for benchmarking against established reference compounds.

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting activities that span anti-inflammatory, analgesic, anticancer, and antimicrobial applications. Therefore, a systematic evaluation of new pyrazole derivatives is crucial for identifying promising therapeutic candidates.

Comparative Analysis Framework

To facilitate a comprehensive evaluation, this guide proposes a multi-tiered approach, beginning with in vitro screening across several key biological activities commonly associated with pyrazole derivatives. The following tables outline suggested reference compounds for benchmarking performance in anti-inflammatory, anticancer, and antimicrobial assays.

Table 1: Reference Compounds for Anti-Inflammatory Activity Screening
Reference CompoundMechanism of ActionTargetRelevant Assay
CelecoxibSelective COX-2 InhibitorCyclooxygenase-2 (COX-2)COX-2 Inhibition Assay
IndomethacinNon-selective COX InhibitorCOX-1 and COX-2COX-1/COX-2 Inhibition Assays
DiclofenacNon-steroidal Anti-inflammatory Drug (NSAID)COX-1 and COX-2In vitro anti-inflammatory assays
Table 2: Reference Compounds for Anticancer Activity Screening
Reference CompoundMechanism of ActionCommon Cancer Cell Lines for ScreeningRelevant Assay
DoxorubicinTopoisomerase II inhibitor, DNA intercalatorMCF-7 (Breast), HCT-116 (Colon), A549 (Lung)Cytotoxicity (MTT) Assay
PaclitaxelMicrotubule stabilizerHeLa (Cervical), PC-3 (Prostate)Cytotoxicity (MTT) Assay
CisplatinDNA cross-linking agentVarious solid tumor cell linesCytotoxicity (MTT) Assay
Table 3: Reference Compounds for Antimicrobial Activity Screening
Reference CompoundClassSpectrum of ActivityRelevant Assay
CiprofloxacinFluoroquinoloneBroad-spectrum (Gram-positive and Gram-negative)Minimum Inhibitory Concentration (MIC) Assay
GentamicinAminoglycosidePrimarily Gram-negative bacteriaMIC Assay
FluconazoleTriazole antifungalYeasts and fungiMIC Assay

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure standardized and reproducible data collection.

Cyclooxygenase (COX-2) Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of the test compound by measuring its ability to inhibit the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare a stock solution of "this compound" and the reference compound (e.g., Celecoxib) in a suitable solvent, such as DMSO. Prepare serial dilutions to obtain a range of test concentrations.

  • Enzyme and Substrate Preparation: Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions. Prepare the arachidonic acid substrate solution.

  • Assay Procedure:

    • Add the test compound or reference drug at various concentrations to the wells of a 96-well plate.

    • Add the COX-2 enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and reference drug. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Culture the selected cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media and conditions until they reach the exponential growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" and a reference anticancer drug (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for the test compound and the reference drug.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial twofold dilutions of "this compound" and the reference antimicrobial agent (e.g., Ciprofloxacin) in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: Observe the plates for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Test & Reference) COX2_Assay COX-2 Inhibition Assay Compound_Prep->COX2_Assay MTT_Assay Cytotoxicity (MTT) Assay Compound_Prep->MTT_Assay MIC_Assay Antimicrobial (MIC) Assay Compound_Prep->MIC_Assay Cell_Culture Cell/Microbe Culture Cell_Culture->COX2_Assay Cell_Culture->MTT_Assay Cell_Culture->MIC_Assay IC50_Calc IC50/MIC Determination COX2_Assay->IC50_Calc MTT_Assay->IC50_Calc MIC_Assay->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: General workflow for in vitro benchmarking of a novel compound.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound Test Compound (e.g., this compound) Test_Compound->COX2 Inhibition

Caption: Simplified signaling pathway for COX-2 mediated inflammation.

Cytotoxicity_Logic Cancer_Cells Cancer Cells Mitochondrial_Activity Mitochondrial Activity Cancer_Cells->Mitochondrial_Activity Test_Compound Test Compound Test_Compound->Cancer_Cells Treatment Test_Compound->Mitochondrial_Activity Inhibition Cell_Viability Reduced Cell Viability Mitochondrial_Activity->Cell_Viability MTT_Reduction MTT Reduction to Formazan Mitochondrial_Activity->MTT_Reduction

Caption: Logical flow of the MTT cytotoxicity assay.

Safety Operating Guide

Proper Disposal of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, a compound frequently used in chemical synthesis. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] It should be disposed of by a licensed professional waste disposal service and should not be released into the environment.[2][3]

Key Safety and Hazard Information

Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed and causes serious eye irritation.[2]

Hazard Classification GHS Code Description
Acute Toxicity, OralH302Harmful if swallowed
Serious Eye IrritationH319Causes serious eye irritation
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[4]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[2][4]

This data is compiled from available Safety Data Sheets (SDS). Always refer to the specific SDS for the material in your possession for the most accurate information.

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the waste as hazardous chemical waste.

  • Segregate it from non-hazardous waste and other incompatible chemical waste streams. Violent reactions are possible with strong oxidizing agents.

2. Containerization:

  • Use a designated, properly labeled, and sealable container compatible with the chemical.

  • The label must clearly indicate "Hazardous Waste" and include the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be secure, well-ventilated, and away from sources of ignition and incompatible materials.[1]

4. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

  • Do not attempt to treat or neutralize the chemical waste unless you have a specifically approved protocol from your institution's Environmental Health and Safety (EHS) department.

5. Spill Response:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container and dispose of it as hazardous waste.[1]

  • Follow all institutional spill response procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_waste Is the material considered waste? start->is_waste ppe Wear appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat is_waste->ppe Yes segregate Segregate as Hazardous Waste ppe->segregate containerize Place in a labeled, sealed, and compatible waste container segregate->containerize storage Store in designated hazardous waste accumulation area containerize->storage contact_ehs Contact licensed hazardous waste disposal company storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Chemical Identifier: this compound Hazard Summary: Causes severe skin burns and eye damage. May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this substance to minimize exposure and ensure personal safety. General laboratory safety practices should always be followed, including working in a well-ventilated area, preferably a chemical fume hood.[2][3]

Protection Type Specific Recommendations
Eye and Face Protection Wear chemical safety goggles and a face shield.[4][5]
Hand Protection Wear chemically resistant gloves. Gloves must be inspected prior to use.[4][5]
Skin and Body Protection Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.[3][4]
Respiratory Protection If working outside of a fume hood or if there is a risk of inhalation, wear a NIOSH-approved respirator.[3][4]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or vapors.[5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

Disposal Plan: This compound should be treated as hazardous waste.[2][6] Do not dispose of it down the drain or in regular trash.[2][6]

Step Procedure
1. Waste Segregation Classify waste containing this compound as hazardous chemical waste.[2]
2. Containerization Place the waste in a designated, properly labeled, and sealed container made of a compatible material. The label should clearly state "Hazardous Waste" and include the full chemical name.[2][6]
3. Storage Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and well-ventilated.[2][6]
4. Institutional Pickup Follow your institution's specific procedures for requesting hazardous waste pickup. Provide the full chemical name and any available safety information to the environmental health and safety (EHS) office.[6]

Emergency Procedures

Spill Response: In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps A Assess the Spill B Evacuate the Immediate Area A->B If significant C Alert Others and Secure the Area B->C D Wear Appropriate PPE C->D E Contain the Spill with Inert Absorbent Material D->E F Carefully Collect Contaminated Material E->F G Place in a Labeled Hazardous Waste Container F->G H Decontaminate the Area G->H I Report the Incident to EHS H->I

Caption: Workflow for handling a chemical spill.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Consult a physician.[4][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][5]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[4][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.